molecular formula C22H24N8O2 B12375745 Tyk2-IN-19-d6

Tyk2-IN-19-d6

Cat. No.: B12375745
M. Wt: 438.5 g/mol
InChI Key: RAGWFCJNLPTZOE-WTJPRRJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyk2-IN-19-d6 (Compound 15) is the deuterated form of Tyk2-IN-19, a potent and selective inhibitor targeting Tyrosine Kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of key cytokines, including interleukins (e.g., IL-12, IL-23) and type I interferons . By inhibiting TYK2, this class of compounds modulates the JAK-STAT signaling pathway, which is implicated in the pathology of various autoimmune and inflammatory diseases . Research into TYK2 inhibitors like this compound is highly relevant for investigating conditions such as psoriasis, inflammatory bowel disease (IBD), rheumatoid arthritis, and multiple sclerosis . The deuterated form, this compound, is designed for use in research applications such as metabolism studies, where the incorporation of deuterium atoms can potentially alter the pharmacokinetic profile of the parent compound . This makes it a valuable tool for advanced pharmacological and drug metabolism research. The product is supplied as an off-white to light brown solid powder with a molecular formula of C 22 H 18 D 6 N 8 O 2 and a molecular weight of 438.52 . It is recommended to be stored as a powder at -20°C for long-term stability. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N8O2

Molecular Weight

438.5 g/mol

IUPAC Name

N-[4-[[5-methyl-2-(trideuteriomethyl)-4H-triazolo[4,5-c][1,7]naphthyridin-6-yl]amino]-5-(3,3,3-trideuteriopropanoyl)-2-pyridinyl]cyclopropanecarboxamide

InChI

InChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,3D3

InChI Key

RAGWFCJNLPTZOE-WTJPRRJNSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C([2H])([2H])[2H])C)NC(=O)C5CC5

Canonical SMILES

CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5

Origin of Product

United States

Foundational & Exploratory

Tyk2-IN-19-d6: A Technical Overview of its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the presumed mechanism of action for Tyk2-IN-19-d6, a novel, deuterated Tyrosine Kinase 2 (Tyk2) inhibitor. Based on available information, this compound is a deuterium-labeled analog of Tyk2-IN-19 and is designed to be a selective, allosteric inhibitor of the Tyk2 pseudokinase (JH2) domain.[1][2] Deuteration is a strategic modification intended to improve the molecule's pharmacokinetic properties. This document outlines the pivotal role of Tyk2 in key cytokine signaling pathways implicated in autoimmune diseases, presents representative quantitative data for selective Tyk2 inhibitors, details relevant experimental protocols for characterization, and provides visual diagrams of the signaling pathways and experimental workflows.

Introduction to Tyk2 and its Role in Immune Signaling

Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[3][4] Tyk2 plays a crucial role in the signal transduction of various cytokines that are central to both innate and adaptive immunity.[5] It associates with the intracellular domains of cytokine receptors and, upon cytokine binding, becomes activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.

Specifically, Tyk2 is a key mediator for the signaling of:

  • Interleukin-23 (IL-23): A critical cytokine in the differentiation and maintenance of Th17 cells, which are pathogenic in numerous autoimmune diseases.

  • Interleukin-12 (IL-12): Essential for the differentiation of Th1 cells and the production of interferon-gamma (IFN-γ).

  • Type I Interferons (IFN-α/β): Potent antiviral and immunomodulatory cytokines.

Given its central role in these pro-inflammatory pathways, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy for a range of immune-mediated inflammatory diseases.

The Allosteric Inhibition of Tyk2 by JH2 Domain Binders

Tyk2, like other JAKs, possesses a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain, which lacks catalytic activity, allosterically regulates the function of the JH1 domain. This compound is presumed to function as an allosteric inhibitor that selectively binds to the JH2 domain. This binding stabilizes an inactive conformation of Tyk2, preventing the JH1 domain from becoming catalytically active. This mechanism offers a high degree of selectivity for Tyk2 over other JAK family members, as the JH2 domains are more structurally diverse than the highly conserved ATP-binding sites within the JH1 domains.

Quantitative Data for Selective Tyk2 Inhibitors

While specific quantitative data for this compound is not publicly available, the following table presents representative data for a well-characterized, selective, allosteric Tyk2 inhibitor, deucravacitinib, to illustrate the expected potency and selectivity profile.

Target/Assay Assay Type IC50 (nM) Selectivity vs. JAK1/2/3
Tyk2 JH2 Binding Probe Displacement0.2>1000-fold vs. JAK1/2/3 JH1
IL-12-induced STAT4 Phos. Cellular Assay (Human T-cells)18>460-fold vs. JAK1/2 signaling
IL-23-induced IL-17 Prod. Cellular Assay (Mouse T-cells)Potent InhibitionHigh
IFN-α-induced STAT1 Phos. Cellular Assay (Human T-cells)Potent InhibitionHigh

This table contains representative data for deucravacitinib and similar selective Tyk2 inhibitors to illustrate the target profile of a compound like this compound.

Signaling Pathways and Experimental Workflows

Tyk2-Mediated Signaling Pathway

The following diagram illustrates the central role of Tyk2 in IL-12, IL-23, and Type I IFN signaling and the point of inhibition by a selective allosteric inhibitor.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cytokine1 IL-12 / IL-23 receptor1 IL-12R / IL-23R cytokine1->receptor1 Binding cytokine2 Type I IFN receptor2 IFNAR cytokine2->receptor2 Binding Tyk2 Tyk2 receptor1->Tyk2 Activation JAK2 JAK2 receptor1->JAK2 Activation receptor2->Tyk2 Activation JAK1 JAK1 receptor2->JAK1 Activation STAT4 STAT4 Tyk2->STAT4 Phosphorylation STAT1_2 STAT1/STAT2 Tyk2->STAT1_2 Phosphorylation JAK2->STAT4 JAK1->STAT1_2 pSTAT4 pSTAT4 nucleus Nucleus pSTAT4->nucleus Translocation pSTAT1_2 pSTAT1/pSTAT2 pSTAT1_2->nucleus Translocation inhibitor This compound inhibitor->Tyk2 Allosteric Inhibition gene_expression Gene Expression (e.g., IFN-γ, IL-17) nucleus->gene_expression Transcription

Tyk2 Signaling and Point of Inhibition
Experimental Workflow for Characterizing Tyk2 Inhibition

The following diagram outlines a typical workflow for evaluating the inhibitory activity of a compound like this compound.

Experimental_Workflow start Start: Compound Synthesis (this compound) biochem_assay Biochemical Assay: Tyk2 JH2 Binding start->biochem_assay cell_based_assay Cell-Based Assay: STAT Phosphorylation start->cell_based_assay selectivity_assay Selectivity Profiling: Kinome Screen & Other JAKs start->selectivity_assay data_analysis Data Analysis: IC50/Ki Determination biochem_assay->data_analysis functional_assay Functional Cellular Assay: Cytokine Production cell_based_assay->functional_assay functional_assay->data_analysis selectivity_assay->data_analysis end Conclusion: Potency & Selectivity Profile data_analysis->end

Workflow for Tyk2 Inhibitor Characterization

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize selective Tyk2 inhibitors.

Tyk2 JH2 Pseudokinase Domain Binding Assay
  • Principle: This fluorescence polarization (FP) assay measures the ability of a test compound to displace a fluorescently labeled probe from the Tyk2 JH2 domain.

  • Materials:

    • Recombinant human Tyk2 JH2 protein

    • Fluorescently labeled JH2 probe

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well, low-volume, black microplates

    • Test compound (this compound) serially diluted in DMSO

  • Procedure:

    • Prepare a solution of Tyk2 JH2 protein and the fluorescent probe in the assay buffer.

    • Add a small volume (e.g., 5 µL) of the serially diluted test compound to the wells of the microplate.

    • Add an equal volume of the Tyk2 JH2/probe mixture to the wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization using a microplate reader.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the probe by the test compound. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell-Based STAT Phosphorylation Assay (Western Blot)
  • Principle: This assay measures the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line (e.g., human T-cells) by the test compound.

  • Materials:

    • Human T-cell line (e.g., Kit225)

    • Cytokine (e.g., IL-12 for pSTAT4, IFN-α for pSTAT1)

    • Test compound (this compound)

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (anti-pSTAT, anti-total STAT)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in a multi-well plate and starve in serum-free media.

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

    • Wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total STAT as a loading control.

  • Data Analysis: Quantify the band intensities for phosphorylated and total STAT. Calculate the ratio of pSTAT/total STAT and determine the IC50 value of the inhibitor.

Conclusion

This compound represents a targeted approach to modulating the immune system by selectively inhibiting Tyk2. Its presumed mechanism as a deuterated, allosteric inhibitor of the JH2 domain offers the potential for a highly selective profile, thereby avoiding the off-target effects associated with pan-JAK inhibitors. The deuteration is a key feature aimed at optimizing the molecule's metabolic stability. While further public data is needed for a complete profile of this compound, the established role of Tyk2 in autoimmune and inflammatory diseases positions selective inhibitors like it as promising therapeutic candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this area.

References

Tyk2-IN-19-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Tyk2-IN-19-d6, a deuterated analog of a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor. This document is intended to serve as a technical resource for professionals engaged in immunology, inflammation, and drug discovery research.

Introduction to Tyk2 and Its Role in Disease

Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are critical mediators of cytokine signaling, playing a pivotal role in the immune system.[2] Tyk2 is specifically associated with the signaling pathways of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[3][4][5] Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.

The unique role of Tyk2 in mediating signals for a specific subset of cytokines makes it an attractive therapeutic target. Selective inhibition of Tyk2 offers the potential for a more targeted immunomodulatory effect, possibly avoiding the broader immunosuppression and associated side effects seen with less selective JAK inhibitors.

Chemical Structure and Physicochemical Properties of this compound

This compound is the deuterium-labeled version of Tyk2-IN-19. Deuterium labeling is a common strategy in drug development to alter the metabolic profile of a compound, potentially improving its pharmacokinetic properties.

Chemical Structure
AttributeValue
IUPAC Name Not available in public sources.
SMILES CN(C(C(C1=N2)=CC=N3)=C3NC4=CC(NC(C5CC5)=O)=NC=C4C(CC([2H])([2H])[2H])=O)CC1=NN2C([2H])([2H])[2H]
Chemical Formula C₂₂H₁₈D₆N₈O₂
Molecular Weight 438.52 g/mol
Physicochemical Properties
PropertyValueSource
Solubility May be soluble in DMSO. Specific solubility values (e.g., in mg/mL or µM) are not publicly available.
pKa Data not available.
LogP Data not available.
Storage Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage recommendations.

Mechanism of Action and Biological Activity

Allosteric Inhibition of the Tyk2 Pseudokinase Domain (JH2)

Tyk2, like other JAK family members, possesses a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain, despite lacking catalytic activity, plays a crucial role in the autoinhibition and regulation of the JH1 domain's kinase activity.

Selective Tyk2 inhibitors, including the class to which Tyk2-IN-19 likely belongs, achieve their specificity by targeting the JH2 domain. This allosteric mechanism of inhibition is distinct from traditional ATP-competitive inhibitors that target the highly conserved JH1 domain across the JAK family. By binding to the more structurally diverse JH2 domain, these inhibitors can achieve high selectivity for Tyk2 over other JAKs.

Tyk2 Allosteric Inhibition Mechanism

cluster_Tyk2 Tyk2 Protein JH2 JH2 (Pseudokinase Domain) JH1 JH1 (Kinase Domain) JH2->JH1 Autoinhibition JH2->JH1 Stabilizes Inactive State Active_JH1 Active JH1 Domain (Phosphorylation) Inhibitor This compound Inhibitor->JH2 Downstream Downstream Signaling (STAT Phosphorylation)

Caption: Allosteric inhibition of Tyk2 by binding to the JH2 pseudokinase domain.

Inhibition of Cytokine Signaling Pathways

By inhibiting Tyk2, this compound is expected to block the downstream signaling cascades initiated by IL-12, IL-23, and type I IFNs. These pathways are central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, which are key drivers of inflammation in many autoimmune diseases.

Tyk2-Mediated Cytokine Signaling Pathways

cluster_Cytokines Cytokines cluster_Receptors Receptors IL12 IL-12 IL12R IL-12R IL12->IL12R IL23 IL-23 IL23R IL-23R IL23->IL23R IFN Type I IFN IFNAR IFNAR IFN->IFNAR Tyk2 Tyk2 IL12R->Tyk2 JAK2 JAK2 IL12R->JAK2 IL23R->Tyk2 IL23R->JAK2 IFNAR->Tyk2 JAK1 JAK1 IFNAR->JAK1 STATs STATs (STAT4, STAT3, etc.) Tyk2->STATs P JAK2->STATs P JAK1->STATs P Gene Gene Transcription (Inflammatory Response) STATs->Gene Inhibitor This compound Inhibitor->Tyk2 Inhibits start Start biochem Biochemical Assays (e.g., TR-FRET, FP) start->biochem Determine potency against Tyk2 cell_based Cell-Based Assays (pSTAT Inhibition) biochem->cell_based Confirm cellular activity selectivity Kinase Selectivity Profiling cell_based->selectivity Assess selectivity over other kinases adme In Vitro ADME/ Pharmacokinetics selectivity->adme Evaluate drug-like properties invivo In Vivo Efficacy Models (e.g., Psoriasis Model) adme->invivo Test in disease models end End invivo->end

References

An In-depth Technical Guide to the Function of Tyk2-IN-19-d6

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: The Function, Mechanism of Action, and Scientific Context of Tyk2-IN-19-d6

Executive Summary

This compound is the deuterated form of Tyk2-IN-19, a research compound identified as an orally active and blood-brain barrier (BBB) permeable inhibitor of Tyrosine Kinase 2 (Tyk2).[1][2] While specific quantitative data and detailed experimental protocols for Tyk2-IN-19 and its deuterated analog are not extensively available in the public domain, this guide provides a comprehensive overview of the function of its target, Tyk2. This document details the critical role of Tyk2 in immune signaling, outlines representative experimental protocols for assessing Tyk2 inhibition, and explains the significance of deuteration in the context of drug development.

Tyk2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. It is a crucial mediator of cytokine signaling pathways that are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4][5] Tyk2 is primarily associated with the signaling of interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). By inhibiting Tyk2, compounds like Tyk2-IN-19 aim to modulate these key inflammatory pathways. The ability of Tyk2-IN-19 to cross the blood-brain barrier suggests its potential utility in investigating neuroinflammatory and neurodegenerative conditions.

The Role of Tyk2 in Inflammatory Signaling Pathways

Tyk2 functions as a critical node in the JAK-STAT signaling pathway, translating extracellular cytokine signals into intracellular transcriptional responses. Dysregulation of Tyk2-mediated signaling is implicated in a variety of immune-mediated diseases.

The IL-23/Th17 Pathway

The IL-23 pathway is a key driver of chronic inflammation and is central to the pathogenesis of diseases like psoriasis and inflammatory bowel disease. Upon binding of IL-23 to its receptor, Tyk2 and JAK2 are activated, leading to the phosphorylation and activation of STAT3. Activated STAT3 promotes the differentiation and maintenance of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines such as IL-17 and IL-22.

The IL-12/Th1 Pathway

The IL-12 signaling pathway is essential for the differentiation of naive T cells into T helper 1 (Th1) cells, which are critical for cell-mediated immunity. IL-12 receptor activation leads to the activation of Tyk2 and JAK2, which in turn phosphorylate STAT4. Activated STAT4 induces the expression of IFN-γ, the signature cytokine of Th1 cells. This pathway is a significant contributor to the inflammation seen in conditions like rheumatoid arthritis and multiple sclerosis.

The Type I Interferon (IFN) Pathway

Type I IFNs (e.g., IFN-α and IFN-β) are vital for antiviral responses but are also implicated in the pathology of autoimmune diseases such as systemic lupus erythematosus. The Type I IFN receptor is associated with Tyk2 and JAK1. Ligand binding activates these kinases, leading to the phosphorylation of STAT1 and STAT2. These form a complex with IRF9, which translocates to the nucleus to drive the expression of numerous interferon-stimulated genes (ISGs).

Below are diagrams illustrating the core Tyk2-mediated signaling pathways.

TYK2_Signaling_Pathways cluster_IL23 IL-23 / Th17 Pathway cluster_IL12 IL-12 / Th1 Pathway cluster_IFN Type I IFN Pathway IL23 IL-23 IL23R IL-23R IL23->IL23R Binds TYK2_JAK2_1 Tyk2 / JAK2 IL23R->TYK2_JAK2_1 Activates pSTAT3 pSTAT3 TYK2_JAK2_1->pSTAT3 Phosphorylates Th17 Th17 Differentiation pSTAT3->Th17 Promotes IL17_IL22 IL-17, IL-22 Th17->IL17_IL22 Produces IL12 IL-12 IL12R IL-12R IL12->IL12R Binds TYK2_JAK2_2 Tyk2 / JAK2 IL12R->TYK2_JAK2_2 Activates pSTAT4 pSTAT4 TYK2_JAK2_2->pSTAT4 Phosphorylates Th1 Th1 Differentiation pSTAT4->Th1 Promotes IFNg IFN-γ Th1->IFNg Produces IFN Type I IFN IFNAR IFNAR IFN->IFNAR Binds TYK2_JAK1 Tyk2 / JAK1 IFNAR->TYK2_JAK1 Activates pSTAT1_2 pSTAT1 / pSTAT2 TYK2_JAK1->pSTAT1_2 Phosphorylates ISGF3 ISGF3 Complex pSTAT1_2->ISGF3 Forms ISGs ISG Expression ISGF3->ISGs Induces

Core Tyk2-Mediated Signaling Pathways

The Function of this compound: A Deuterated Inhibitor

This compound is the deuterium-labeled version of Tyk2-IN-19. The process of replacing one or more hydrogen atoms in a molecule with its heavier isotope, deuterium, is a common strategy in drug development. This modification does not typically alter the fundamental mechanism of action of the compound. Therefore, this compound is expected to function as an inhibitor of Tyk2, modulating the same signaling pathways as its non-deuterated parent compound.

The primary reason for deuteration is to alter the pharmacokinetic properties of a drug candidate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make the molecule more resistant to metabolic breakdown by cytochrome P450 enzymes in the liver. This can lead to:

  • Increased half-life: The drug remains in the body for a longer period.

  • Reduced metabolic clearance: Less of the drug is eliminated from the body over time.

  • Increased exposure: The overall concentration of the drug in the bloodstream is higher.

  • Potentially altered metabolite profile: The formation of certain metabolites may be reduced.

This compound is likely used as a tool in preclinical studies to investigate the metabolism and pharmacokinetics of Tyk2-IN-19. It can also serve as an internal standard for analytical assays measuring the concentration of Tyk2-IN-19 in biological samples.

Quantitative Data

As of the date of this document, specific quantitative data for Tyk2-IN-19 and this compound, such as IC50 values for Tyk2 inhibition or pharmacokinetic parameters, are not publicly available. The tables below are provided as templates to be populated when such data becomes available. For context, representative data for other selective Tyk2 inhibitors are included.

Table 1: Biochemical and Cellular Potency (Template)

Compound Assay Type Target Cell Line Stimulus Readout IC50 (nM)
Tyk2-IN-19 Biochemical Tyk2 - - - Data not available
Tyk2-IN-19 Cellular Tyk2 - - pSTAT Data not available
This compound Biochemical Tyk2 - - - Data not available

| this compound | Cellular | Tyk2 | - | - | pSTAT | Data not available |

Table 2: In Vitro Selectivity Profile (Template)

Compound JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) Tyk2 IC50 (nM)
Tyk2-IN-19 Data not available Data not available Data not available Data not available

| this compound | Data not available | Data not available | Data not available | Data not available |

Table 3: Pharmacokinetic Parameters (Template)

Compound Species Dosing Route Tmax (h) Cmax (ng/mL) AUC (ng·h/mL) t1/2 (h)
Tyk2-IN-19 - - Data not available Data not available Data not available Data not available

| this compound | - | - | Data not available | Data not available | Data not available | Data not available |

Representative Experimental Protocols

While specific protocols for Tyk2-IN-19 are not available, the following sections describe standard methodologies used to characterize Tyk2 inhibitors.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Tyk2 protein.

Objective: To determine the IC50 value of an inhibitor against Tyk2 kinase activity.

Principle: The assay measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the Tyk2 enzyme.

General Protocol:

  • Recombinant human Tyk2 enzyme is incubated with a substrate peptide (e.g., a poly-GT or a specific peptide sequence) and ATP in a kinase reaction buffer.

  • The test compound (e.g., Tyk2-IN-19) is added at various concentrations.

  • The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C for 60 minutes).

  • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Luminescence is measured, which is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Tyk2 Enzyme - Substrate Peptide - ATP - Test Compound (Tyk2-IN-19) start->prepare_reagents incubate Incubate Components prepare_reagents->incubate detect Stop Reaction & Add Detection Reagent incubate->detect read Measure Luminescence detect->read analyze Calculate IC50 read->analyze end End analyze->end Cellular_Assay_Workflow start Start prepare_cells Prepare Cells (e.g., PBMCs) start->prepare_cells preincubate Pre-incubate with Test Compound (Tyk2-IN-19) prepare_cells->preincubate stimulate Stimulate with Cytokine (e.g., IFN-α) preincubate->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Stain with Anti-pSTAT Antibody fix_perm->stain analyze Analyze by Flow Cytometry stain->analyze calculate Calculate IC50 analyze->calculate end End calculate->end

References

The Genesis of a Deuterated Kinase Inhibitor: A Technical Guide to Tyk2-IN-19-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug discovery and development, the strategic manipulation of molecular properties to enhance therapeutic potential is a cornerstone of modern medicinal chemistry. Tyk2-IN-19-d6, a deuterated tyrosine kinase 2 (Tyk2) inhibitor, exemplifies this approach. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, offering insights into the rationale behind its development and the experimental methodologies employed.

Discovery of the Parent Compound and the Rationale for Deuteration

The journey to this compound begins with the discovery of its parent compound, Tyk2-IN-19. Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. These enzymes play a crucial role in cytokine signaling pathways that are pivotal in the immune system. Dysregulation of Tyk2 activity has been implicated in a variety of autoimmune and inflammatory diseases, making it a compelling therapeutic target.

The discovery of Tyk2 inhibitors like Tyk2-IN-19 is part of a broader effort to develop selective modulators of the JAK-STAT signaling pathway. The primary goal is to achieve therapeutic efficacy while minimizing off-target effects associated with less selective JAK inhibitors.

The strategic decision to synthesize a deuterated version, this compound, stems from the desire to improve the pharmacokinetic properties of the parent molecule. Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This increased bond strength can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, medicinal chemists can often achieve:

  • Enhanced Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life.

  • Increased Drug Exposure: A slower clearance rate can result in higher overall drug concentrations in the body.

  • Reduced Potential for Toxic Metabolites: By blocking or slowing certain metabolic pathways, the formation of harmful byproducts can be minimized.

For Tyk2-IN-19, it is hypothesized that certain positions on the molecule are susceptible to enzymatic oxidation by cytochrome P450 enzymes. The introduction of deuterium at these sites, creating this compound, is a proactive strategy to enhance its drug-like properties.

The Tyk2 Signaling Pathway

Tyk2 is a key mediator in the signaling cascades of several important cytokines, including interferons and interleukins (IL-12, IL-23). The canonical JAK-STAT pathway involving Tyk2 can be visualized as follows:

Tyk2_Signaling_Pathway Tyk2-Mediated JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT (e.g., STAT4) Tyk2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Synthesis_Workflow General Synthetic Workflow for this compound Start Deuterated Starting Material Step1 Step 1: Functional Group Interconversion Start->Step1 Step2 Step 2: Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Intermediate Key Intermediate Step2->Intermediate Step3 Step 3: Cyclization/Condensation Intermediate->Step3 Step4 Step 4: Final Modification/Deprotection Step3->Step4 Product This compound Step4->Product Purification Purification (e.g., HPLC) Product->Purification Analysis Analysis (e.g., NMR, MS) Purification->Analysis

An In-depth Technical Guide to the Target Selectivity Profile of a TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative selectivity data for the specific compound Tyk2-IN-19-d6 is not publicly available at the time of this report. The following guide provides a comprehensive framework for assessing the target selectivity of a novel Tyrosine Kinase 2 (TYK2) inhibitor, using illustrative data and established experimental protocols. The principles and methodologies described herein are standard in the field and are intended to serve as a technical reference for the evaluation of compounds such as this compound.

Introduction: The Therapeutic Promise of Selective TYK2 Inhibition

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways, including those for interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs).[1][2] These pathways are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making TYK2 an attractive therapeutic target.[3][4] The JAK family, which also includes JAK1, JAK2, and JAK3, shares a high degree of homology in their ATP-binding catalytic domains (Janus Homology 1 or JH1 domain).[5] This structural similarity presents a significant challenge in developing inhibitors that are selective for TYK2, as off-target inhibition of other JAKs can lead to undesirable side effects.

A key strategy to achieve TYK2 selectivity is to target the less conserved pseudokinase regulatory domain (Janus Homology 2 or JH2 domain). Allosteric inhibitors that bind to the JH2 domain can lock the kinase in an inactive conformation, offering a path to high selectivity over other JAK family members. This guide outlines the methodologies used to characterize the selectivity profile of a TYK2 inhibitor.

Data Presentation: Kinase Selectivity Profile

A comprehensive selectivity profile is crucial for understanding the therapeutic potential and safety of a TYK2 inhibitor. This involves assessing its potency against TYK2 and a broad panel of other kinases, with a primary focus on the JAK family.

Table 1: Illustrative Biochemical Selectivity Profile of a TYK2 JH2 Domain Inhibitor

TargetAssay TypeResult TypeValue (nM)Selectivity Fold (vs. TYK2 JH2)
TYK2 (JH2 Domain) Binding Assay Kd 0.04 1
TYK2 (JH1 Domain)Binding AssayKd>20,000>500,000
JAK1 (JH2 Domain)Binding AssayKd1.845
JAK1 (JH1 Domain)Binding AssayKd>20,000>500,000
JAK2 (JH2 Domain)Binding AssayKd2205,500
JAK2 (JH1 Domain)Binding AssayKd>2,000>50,000
JAK3 (JH1 Domain)Binding AssayKd>4,500>112,500

Note: The data presented in this table is illustrative and based on publicly available information for a selective TYK2 JH2 inhibitor (SHR9332) to demonstrate the format and type of data required for a comprehensive selectivity profile.

Table 2: Illustrative Cellular Functional Selectivity

PathwayCell LineStimulationReadoutResult TypeValue (nM)
TYK2/JAK2-dependent NK-92IL-12pSTAT4IC50 <10
JAK1/JAK3-dependentVariousIL-2pSTAT5IC50>10,000
JAK2/JAK2-dependentVariousGM-CSFpSTAT5IC50>10,000
JAK1-dependentTF-1IL-6pSTAT3IC50>10,000

Note: The data in this table is illustrative, based on the expected profile of a highly selective TYK2 inhibitor as described in the literature.

Experimental Protocols

Accurate determination of a compound's selectivity profile relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays.

Biochemical Kinase Assays

Biochemical assays measure the direct interaction of an inhibitor with purified kinase domains.

This assay measures the extent of phosphorylation of a peptide substrate by the kinase.

  • Principle: A FRET-based assay that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

  • Materials:

    • Purified recombinant JAK1, JAK2, JAK3, and TYK2 kinase domains (JH1).

    • Z'-LYTE™ Tyr6 Peptide substrate.

    • ATP.

    • Test compound (e.g., this compound) serially diluted in DMSO.

    • Kinase reaction buffer.

    • Development solution.

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the test compound, kinase, ATP, and the Z'-LYTE™ peptide substrate to initiate the kinase reaction. The final DMSO concentration should be kept consistent (e.g., 1%).

    • Incubate the reaction mixture for 1 hour at room temperature.

    • Add the development solution to each well to stop the kinase reaction and initiate the cleavage of the non-phosphorylated peptide.

    • Incubate for 1 hour at room temperature.

    • Measure the fluorescence emission at two wavelengths to determine the emission ratio, which corresponds to the degree of phosphorylation.

    • Calculate IC50 values by non-linear regression analysis of the dose-response curves.

This assay quantifies the binding affinity of a compound to the non-catalytic JH2 domain.

  • Principle: A competition assay where the test compound displaces a fluorescently labeled probe from the JH2 domain, leading to a change in a measurable signal (e.g., fluorescence polarization).

  • Materials:

    • Purified recombinant TYK2 JH2 domain.

    • Fluorescently labeled probe (e.g., JH2 probe 1).

    • Test compound serially diluted in DMSO.

    • JH2 binding buffer.

    • 384-well black microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the TYK2 JH2 domain, the fluorescent probe, and the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Measure the fluorescence polarization (FP) using a suitable microplate reader. A decrease in FP indicates displacement of the probe by the test compound.

    • Calculate the binding affinity (Kd or Ki) from the resulting dose-response curve.

Cellular Assays

Cellular assays are essential to confirm that biochemical potency translates to functional inhibition of specific signaling pathways within a physiological context.

This assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAK kinases.

  • Principle: Whole cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. The level of phosphorylated STAT (pSTAT) is then quantified, typically by Western Blot or flow cytometry, in the presence and absence of the inhibitor.

  • Materials:

    • Relevant human cell lines (e.g., NK-92, TF-1) or primary immune cells.

    • Cytokines to stimulate specific pathways (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2/JAK2, IL-6 for JAK1).

    • Test compound serially diluted in DMSO.

    • Cell culture media, PBS, and lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies against specific pSTATs (e.g., pSTAT4, pSTAT5, pSTAT3) and total STAT proteins.

    • Appropriate secondary antibodies.

  • Procedure:

    • Seed cells in a multi-well plate.

    • Starve cells in serum-free media for 4-6 hours if necessary.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

    • Lyse the cells to extract proteins.

    • Quantify pSTAT and total STAT levels using Western Blot or flow cytometry.

    • Determine the IC50 value by plotting the percentage of inhibition of STAT phosphorylation against the log concentration of the inhibitor.

Mandatory Visualizations

Diagrams are provided to visualize the relevant biological pathway and a typical experimental workflow.

TYK2_Signaling_Pathway TYK2 Signaling Pathway Cytokine IL-12 / IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Recruits & Activates JAK2 JAK2 Receptor->JAK2 Recruits & Activates TYK2->TYK2 TYK2->JAK2 STAT STAT TYK2->STAT Phosphorylates JAK2->JAK2 JAK2->STAT Phosphorylates Inhibitor This compound (Allosteric Inhibitor) Inhibitor->TYK2 Inhibits pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Regulates

Caption: TYK2 Signaling Pathway.

Experimental_Workflow Workflow for TYK2 Inhibitor Selectivity Profiling start Start: Novel Compound (this compound) biochem Biochemical Assays start->biochem cellular Cellular Assays start->cellular jh1 JH1 Catalytic Domain Assays (TYK2, JAK1, JAK2, JAK3) biochem->jh1 jh2 JH2 Pseudokinase Domain Assays (TYK2, JAK1, JAK2) biochem->jh2 data Data Analysis jh1->data jh2->data pstat Cytokine-Induced pSTAT Assays (TYK2, JAK1, JAK2, JAK3 pathways) cellular->pstat pstat->data ic50 Determine IC50 / Kd values data->ic50 profile Generate Selectivity Profile ic50->profile end End: Characterized Inhibitor profile->end

Caption: TYK2 Inhibitor Selectivity Profiling Workflow.

References

Probing the Potency: A Technical Guide to the Binding Affinity of Allosteric TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of selective allosteric inhibitors targeting Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory and autoimmune disease pathways. While specific quantitative data for "Tyk2-IN-19-d6" is not publicly available, this document will focus on the well-characterized binding properties of other potent and selective TYK2 inhibitors that act via a similar mechanism: allosteric inhibition through binding to the pseudokinase (JH2) domain. This approach offers a comprehensive understanding of the molecular interactions and inhibitory activities crucial for the development of next-generation immunomodulatory therapeutics.

Quantitative Analysis of TYK2 Inhibitor Binding Affinity

The following tables summarize the binding affinities and inhibitory concentrations of several key allosteric TYK2 inhibitors. These compounds demonstrate high potency for TYK2 and significant selectivity over other Janus kinase (JAK) family members, which is a critical attribute for minimizing off-target effects.[1]

CompoundTarget DomainBinding Affinity (Kd or Ki) (nM)Reference
Deucravacitinib (BMS-986165)TYK2 JH20.02 (Ki)[2]
SHR2178TYK2 JH20.34 (Kd)[3]
SHR8751TYK2 JH20.032 (Kd)[3]
SHR9332TYK2 JH20.04 (Kd)[3]
SHR2396TYK2 JH20.029 (Kd)
SHR0936TYK2 JH20.0074 (Kd)
CompoundAssay TypeTargetIC50 (nM)Reference
Deucravacitinib (BMS-986165)Probe DisplacementTYK2 JH20.2
Deucravacitinib (BMS-986165)IL-12 induced IFN-γ releaseTYK2>10,000
Deucravacitinib (BMS-986165)IL-2 induced pSTAT5JAK1/31646
Deucravacitinib (BMS-986165)TPO-induced pSTAT3JAK2>10,000
QL-1200186Recombinant Protein BindingTYK2 JH20.06
QL-1200186Recombinant Protein BindingJAK1 JH29.85
Compound 15tHTRF Binding AssayTYK2 JH21.2
Compound 15tHTRF Binding AssayJAK1 JH2>100
Tyk2-IN-16pSTAT4 inhibition in NK-92 cellsTYK2<10

Experimental Protocols

The determination of binding affinity and functional inhibition of TYK2 inhibitors involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Binding Assays

Objective: To directly measure the binding affinity of an inhibitor to the isolated TYK2 pseudokinase (JH2) domain.

A. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay:

  • Principle: This assay measures the displacement of a fluorophore-labeled probe from the TYK2 JH2 domain by a test compound.

  • Materials: Recombinant TYK2 JH2 protein, fluorophore-labeled probe, terbium cryptate-labeled anti-tag antibody, assay buffer.

  • Procedure:

    • A dilution series of the test compound is prepared.

    • The test compound is incubated with the TYK2 JH2 protein and the fluorophore-labeled probe.

    • The terbium cryptate-labeled antibody is added.

    • After incubation, the HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates displacement of the probe by the test compound.

    • IC50 values are calculated from the resulting dose-response curves.

B. KdELECT Competition Assay:

  • Principle: This assay determines the binding affinity (Kd) by measuring the amount of inhibitor bound to the kinase active site at a single concentration.

  • Materials: Recombinant TYK2 JH2 protein, immobilized ligand, test compound.

  • Procedure:

    • The test compound is incubated with the TYK2 JH2 protein.

    • The mixture is passed over a column containing an immobilized, broadly selective kinase inhibitor.

    • The amount of TYK2 JH2 protein that does not bind to the column (i.e., is bound to the test compound) is quantified.

    • The Kd is calculated based on the amount of bound protein.

Cellular Assays

Objective: To assess the functional inhibition of TYK2-mediated signaling pathways in a cellular context.

A. STAT Phosphorylation Assay:

  • Principle: This assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of TYK2.

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines like NK-92.

  • Procedure:

    • Cells are pre-incubated with a dose range of the TYK2 inhibitor.

    • The cells are then stimulated with a TYK2-dependent cytokine, such as IL-12, IL-23, or Type I Interferon (IFN-α).

    • Following stimulation, cells are lysed, and the levels of phosphorylated STATs (e.g., pSTAT4 for IL-12 stimulation) are measured by Western Blot or flow cytometry.

    • IC50 values are determined by analyzing the reduction in STAT phosphorylation as a function of inhibitor concentration.

Visualizing Molecular Interactions and Pathways

Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.

TYK2 Signaling Pathway

This diagram illustrates the central role of TYK2 in mediating signals from key cytokines.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor TYK2 TYK2 CytokineReceptor->TYK2 2. Activation JAK JAK Partner (JAK1 or JAK2) TYK2->JAK Trans-phosphorylation STAT STAT JAK->STAT 3. STAT Recruitment & Phosphorylation pSTAT pSTAT GeneTranscription Gene Transcription pSTAT->GeneTranscription 4. Dimerization & Nuclear Translocation Cytokine Cytokine (IL-12, IL-23, IFN-α/β) Cytokine->CytokineReceptor 1. Binding Inhibitor Allosteric Inhibitor Inhibitor->TYK2 Inhibition

Caption: TYK2 signaling pathway and point of inhibition.

Experimental Workflow for STAT Phosphorylation Assay

This diagram outlines the key steps in a cellular assay to measure TYK2 inhibition.

STAT_Phosphorylation_Workflow start Start: Culture Immune Cells (e.g., PBMCs, NK-92) pretreat 1. Pre-treat with TYK2 Inhibitor (Dose Response) start->pretreat stimulate 2. Stimulate with Cytokine (e.g., IL-12) pretreat->stimulate lyse 3. Cell Lysis stimulate->lyse measure 4. Measure pSTAT Levels (Western Blot / Flow Cytometry) lyse->measure analyze 5. Data Analysis (IC50 Calculation) measure->analyze end End: Determine Inhibitory Potency analyze->end

Caption: Workflow for a STAT phosphorylation assay.

References

The Deuterated Advantage: A Technical Deep Dive into Tyk2-IN-19-d6, a Novel Deuterated Tyk2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significant advantages conferred by deuterium substitution in the context of Tyk2 inhibition, with a focus on the investigational deuterated inhibitor, Tyk2-IN-19-d6. While specific data for "this compound" is not publicly available, this paper will use the principles of deuteration and the clinical success of deucravacitinib (BMS-986165), a deuterated Tyk2 inhibitor, as a surrogate to illustrate the potential benefits. This document will delve into the enhanced pharmacokinetic profile, the underlying mechanistic principles, and the potential for improved therapeutic outcomes.

Introduction to Tyk2 Inhibition and the Role of Deuteration

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons (IFNs).[1] Consequently, inhibiting Tyk2 is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[2]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly slow down metabolic processes that involve the cleavage of these bonds, leading to a more favorable drug profile.

The primary advantages of deuterating a drug molecule include:

  • Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life.

  • Increased Drug Exposure: A slower clearance rate results in higher and more sustained plasma concentrations.

  • Reduced Metabolite-Mediated Toxicity: Altering metabolic pathways can decrease the formation of potentially toxic metabolites.

  • Enhanced Efficacy: Improved pharmacokinetics can lead to greater target engagement and therapeutic effect.

  • Potentially Lower Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

The Case of Deucravacitinib: A Deuterated Tyk2 Inhibitor

Deucravacitinib (Sotyktu™) is a first-in-class, oral, selective, allosteric inhibitor of Tyk2 approved for the treatment of moderate-to-severe plaque psoriasis. A key feature of its molecular design is the presence of a trideuteromethyl group. This strategic deuteration was implemented to address a metabolic liability of the non-deuterated parent compound, leading to an improved pharmacokinetic profile.

Quantitative Pharmacokinetic Data of Deucravacitinib

The following tables summarize the pharmacokinetic parameters of deucravacitinib from clinical studies in healthy subjects. While a direct comparison with a non-deuterated analog is not publicly available, these data highlight the favorable properties achieved through deuteration.

Table 1: Single-Dose Pharmacokinetics of Deucravacitinib in Healthy Chinese Subjects

Parameter6 mg Dose (n=16)12 mg Dose (n=16)
Tmax (h) 2.0 (1.0–4.0)1.5 (1.0–4.0)
Cmax (ng/mL) 67.8 (14.2)141 (26.7)
AUC0–t (ng·h/mL) 841 (184)1700 (335)
AUC0–∞ (ng·h/mL) 864 (190)1740 (343)
t1/2 (h) 10.1 (1.8)10.1 (1.6)

Data are presented as mean (SD) for Cmax, AUC0–t, AUC0–∞, and t1/2, and as median (range) for Tmax.

Table 2: Multiple-Dose Pharmacokinetics of Deucravacitinib in Healthy Chinese Subjects (Day 19)

Parameter6 mg Once Daily (n=16)12 mg Once Daily (n=16)
Tmax (h) 2.0 (1.0–4.0)2.0 (1.0–4.0)
Cmax (ng/mL) 87.8 (17.3)192 (41.5)
AUCtau (ng·h/mL) 1150 (245)2390 (522)
t1/2 (h) 10.8 (2.0)10.4 (1.9)

Data are presented as mean (SD) for Cmax, AUCtau, and t1/2, and as median (range) for Tmax.

These data demonstrate that deucravacitinib is rapidly absorbed, with dose-proportional increases in exposure. The half-life of approximately 10-11 hours supports once-daily dosing. The modest accumulation after multiple doses suggests a predictable pharmacokinetic profile.

Experimental Protocols

While specific, detailed experimental protocols for the discovery and clinical pharmacology of this compound are not available, this section outlines general methodologies typically employed in the evaluation of deuterated inhibitors, drawing from the development of deucravacitinib.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of the deuterated compound (this compound) with its non-deuterated counterpart.

Methodology:

  • Incubation: The test compounds (deuterated and non-deuterated) are incubated with liver microsomes (human, rat, or other species of interest) or hepatocytes in the presence of NADPH (for Phase I metabolism) or UDPGA and PAPS (for Phase II metabolism).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Calculation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Pharmacokinetic Study in Rodents

Objective: To determine and compare the in vivo pharmacokinetic profiles of the deuterated and non-deuterated inhibitors.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are typically used.

  • Dosing: The compounds are administered intravenously (IV) and orally (PO) to different groups of animals.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Bioanalysis: The concentrations of the parent drug and major metabolites in plasma are determined by LC-MS/MS.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Visualizing the Pathways and Processes

Tyk2 Signaling Pathway

The following diagram illustrates the central role of Tyk2 in mediating signals from key cytokines involved in autoimmune diseases.

Tyk2_Signaling_Pathway cluster_receptor Cytokine Receptor Complex cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Events Cytokine IL-12, IL-23, Type I IFN Receptor Receptor Subunits Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK Other JAKs (e.g., JAK2) Receptor->JAK STAT STAT Proteins Tyk2->STAT Phosphorylation JAK->STAT STAT_P pSTAT STAT->STAT_P Gene_Expression Gene Transcription (Pro-inflammatory mediators) STAT_P->Gene_Expression Translocation to Nucleus Tyk2_IN_19_d6 This compound Tyk2_IN_19_d6->Tyk2 Inhibition

Caption: Tyk2 signaling pathway and the point of inhibition.

Workflow for Assessing Deuteration Advantages

This diagram outlines a typical workflow for evaluating the benefits of deuterating a lead compound.

Deuteration_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Lead Compound (Non-deuterated) Synthesis Synthesize Deuterated Analog (e.g., this compound) Start->Synthesis In_Vitro In Vitro Assays Synthesis->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) In_Vitro->Metabolic_Stability Enzyme_Kinetics Enzyme Inhibition (Potency, Selectivity) In_Vitro->Enzyme_Kinetics Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis PK_Studies Pharmacokinetics (Rodents, Non-rodents) In_Vivo->PK_Studies PD_Studies Pharmacodynamics (Efficacy Models) In_Vivo->PD_Studies Tox_Studies Toxicology Studies In_Vivo->Tox_Studies Decision Go/No-Go Decision for Clinical Development Data_Analysis->Decision

Caption: Experimental workflow for evaluating a deuterated drug candidate.

Conclusion

The strategic incorporation of deuterium into Tyk2 inhibitors, as exemplified by the clinical success of deucravacitinib, represents a significant advancement in the development of therapies for autoimmune diseases. The anticipated advantages of a deuterated inhibitor like this compound include improved metabolic stability, enhanced pharmacokinetic properties, and the potential for a superior safety and efficacy profile compared to its non-deuterated counterpart. The data-driven approach outlined in this guide provides a framework for the rigorous evaluation of such next-generation inhibitors, with the ultimate goal of delivering more effective and convenient treatments to patients.

References

The Effect of Selective Tyk2 Inhibition on Downstream STAT Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling cascades of several key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[1][2] These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[1] Upon cytokine binding to their cognate receptors, Tyk2, in conjunction with other JAK family members (primarily JAK1 and JAK2), becomes activated through trans-phosphorylation. Activated Tyk2 then phosphorylates specific tyrosine residues on the cytokine receptor chains, creating docking sites for STAT proteins. Subsequently, Tyk2 phosphorylates the recruited STATs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[1]

Selective inhibition of Tyk2 is a promising therapeutic strategy that aims to dampen pro-inflammatory signaling pathways while potentially minimizing off-target effects associated with broader JAK inhibition. This guide will detail the downstream consequences of such inhibition on STAT phosphorylation, provide exemplary quantitative data, and outline detailed experimental protocols for assessing these effects.

Data Presentation: Inhibition of STAT Phosphorylation by Selective Tyk2 Inhibitors

The following tables summarize representative quantitative data for the inhibition of STAT phosphorylation by selective Tyk2 inhibitors. The data is presented to demonstrate the potency and selectivity of these compounds in cellular assays.

Table 1: Potency of a Selective Tyk2 Inhibitor (NDI-031407) in Cellular Assays

Assay DescriptionCytokine StimulusMeasured EndpointIC50 (nM)
pSTAT4 Inhibition in PBMCsIL-12Phospho-STAT4~10
IFN-γ Production in NK92 cellsIL-12IFN-γ~20
pSTAT3 Inhibition in CD4+ T cellsIL-23Phospho-STAT3Dose-dependent inhibition

This data is representative of a selective Tyk2 inhibitor, NDI-031407, and is sourced from a study on its effects in murine spondyloarthritis.

Table 2: Selectivity Profile of a Selective Tyk2 Inhibitor (Deucravacitinib) in Cellular Assays

Signaling PathwayCytokine StimulusKey JAKs InvolvedMeasured EndpointIC50 (nM)
Tyk2-dependentIL-12Tyk2/JAK2IFN-γ production2-19
Tyk2-dependentIL-23Tyk2/JAK2Not specified2-19
Tyk2-dependentIFN-αTyk2/JAK1Not specified2-19

This data highlights the potent inhibition of Tyk2-mediated signaling by Deucravacitinib.

Signaling Pathways and Visualization

Selective Tyk2 inhibitors are designed to interfere with the kinase activity of Tyk2, thereby preventing the phosphorylation and activation of downstream STAT proteins. The primary pathways affected are those initiated by IL-12, IL-23, and Type I IFNs.

Tyk2_STAT_Signaling_Pathway cluster_receptor Cell Membrane Cytokine Receptor Cytokine Receptor Tyk2 Tyk2 Cytokine Receptor->Tyk2 2. Activation JAK JAK Cytokine Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding STAT STAT Tyk2->STAT 3. Phosphorylation JAK->STAT 3. Phosphorylation Tyk2-IN-19-d6 This compound This compound->Tyk2 Inhibition pSTAT pSTAT STAT->pSTAT Dimerization pSTAT->Dimerization 4. Nuclear Translocation Dimerization->Nuclear Translocation 5. Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription 6. Experimental_Workflow Cell Culture Cell Culture Inhibitor Pre-incubation Inhibitor Pre-incubation Cell Culture->Inhibitor Pre-incubation 1. Cytokine Stimulation Cytokine Stimulation Inhibitor Pre-incubation->Cytokine Stimulation 2. Cell Lysis Cell Lysis Cytokine Stimulation->Cell Lysis 3a. Western Blot Fixation & Permeabilization Fixation & Permeabilization Cytokine Stimulation->Fixation & Permeabilization 3b. Flow Cytometry Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 4a. Intracellular Staining Intracellular Staining Fixation & Permeabilization->Intracellular Staining 4b. SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Quantification->SDS-PAGE & Transfer 5a. Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting 6a. Data Analysis Data Analysis Immunoblotting->Data Analysis 7a. Flow Cytometry Acquisition Flow Cytometry Acquisition Intracellular Staining->Flow Cytometry Acquisition 5b. Flow Cytometry Acquisition->Data Analysis 6b. Logical_Relationship This compound This compound Tyk2 Kinase Activity Tyk2 Kinase Activity This compound->Tyk2 Kinase Activity Inhibits STAT Phosphorylation STAT Phosphorylation Tyk2 Kinase Activity->STAT Phosphorylation Leads to STAT Dimerization & Nuclear Translocation STAT Dimerization & Nuclear Translocation STAT Phosphorylation->STAT Dimerization & Nuclear Translocation Is required for Target Gene Expression Target Gene Expression STAT Dimerization & Nuclear Translocation->Target Gene Expression Drives Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Target Gene Expression->Pro-inflammatory Cytokine Production Results in

References

Navigating the Preclinical Safety Landscape of Selective TYK2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the preliminary toxicity and safety profile of selective Tyrosine Kinase 2 (TYK2) inhibitors, a promising class of oral therapeutics for a range of immune-mediated diseases. As specific preclinical toxicity data for "Tyk2-IN-19-d6" is not publicly available, this document synthesizes the existing data from preclinical and clinical studies of other selective TYK2 inhibitors, including deucravacitinib, PF-06826647, and TAK-279 (zasocitinib), to provide a representative safety profile for this therapeutic class.

Executive Summary

Selective inhibition of TYK2, a member of the Janus kinase (JAK) family, is a validated therapeutic strategy for conditions such as psoriasis.[1] By allosterically binding to the regulatory pseudokinase (JH2) domain, these inhibitors offer a more targeted approach compared to pan-JAK inhibitors, potentially mitigating off-target effects.[2] Preclinical and clinical data on selective TYK2 inhibitors suggest a generally well-tolerated safety profile, with most adverse events being mild to moderate in severity. This guide consolidates the available safety data, details key experimental protocols for toxicity assessment, and provides visual representations of the TYK2 signaling pathway and a typical preclinical experimental workflow.

Preliminary Toxicity and Safety Data

The preliminary safety profile of selective TYK2 inhibitors has been evaluated in a series of preclinical studies and clinical trials. The data presented below is a synthesis of findings for deucravacitinib, PF-06826647, and TAK-279.

Clinical Safety Profile

Phase I, II, and III clinical trials have provided valuable insights into the safety and tolerability of selective TYK2 inhibitors in humans. The most commonly reported adverse events are summarized in the tables below.

Table 1: Summary of Common Adverse Events (AEs) in Clinical Trials of Selective TYK2 Inhibitors

Adverse Event CategorySpecific EventsFrequencySeverityCitations
Infections and Infestations Nasopharyngitis, Upper respiratory tract infection, Sinusitis, BronchitisCommon (≥5%)Mild to Moderate[3]
Nervous System Disorders HeadacheCommon (≥5%)Mild to Moderate
Gastrointestinal Disorders Diarrhea, NauseaCommon (≥5%)Mild to Moderate
Skin and Subcutaneous Tissue Disorders RashCommon (≥5%)Mild to Moderate

Table 2: Summary of Serious Adverse Events (SAEs) and AEs of Special Interest

Adverse EventDeucravacitinibPF-06826647TAK-279 (zasocitinib)Citations
Serious Adverse Events No serious AEs reported in a Phase II PsA trial.No serious AEs reported in a Phase I study in healthy volunteers.Infrequent and at a similar rate to placebo in a Phase 2b PsA trial.
Herpes Zoster No occurrence in a Phase II PsA trial.Not reported.Not reported.
Opportunistic Infections No occurrence in a Phase II PsA trial.No opportunistic infections reported.No opportunistic infections reported.
Major Adverse Cardiovascular Events (MACE) No occurrence in a Phase II PsA trial.Not reported.No MACE observed.
Thrombotic Events No occurrence in a Phase II PsA trial.Not reported.Not reported.
Malignancy No occurrence in a Phase II PsA trial.Not reported.Not reported.

It is noteworthy that in a Phase I study with PF-06826647 in healthy participants, no deaths, serious AEs, severe AEs, or AEs leading to discontinuation were observed. All adverse events were mild in severity. Similarly, a Phase II trial of deucravacitinib in psoriatic arthritis reported no serious AEs. The safety profile of TAK-279 in a Phase 2b trial for psoriatic arthritis was consistent with previous studies, with serious AEs occurring infrequently and at a similar rate to placebo.

Preclinical Safety Findings

Preclinical evaluation of selective TYK2 inhibitors has been conducted in various animal models. For instance, preclinical studies with TAK-279 demonstrated excellent functional selectivity and wide therapeutic margins. These studies are crucial for identifying potential target organs for toxicity and for establishing a safe starting dose for first-in-human clinical trials.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of selective TYK2 inhibitors.

In Vivo Efficacy and Safety Assessment: Imiquimod-Induced Psoriasis Mouse Model

This model is widely used to assess the efficacy of anti-psoriatic agents.

  • Objective: To evaluate the in vivo efficacy of a TYK2 inhibitor in reducing psoriasis-like skin inflammation.

  • Animal Strain: C57BL/6 or BALB/c mice are commonly used.

  • Induction Protocol:

    • The dorsal skin of the mice is shaved.

    • A daily topical application of 62.5 mg of 5% imiquimod cream (Aldara) is administered to the shaved back and sometimes the ear for 5 to 7 consecutive days.

  • Treatment Protocol:

    • The TYK2 inhibitor is typically administered orally, once daily.

    • Treatment can be prophylactic (starting before or at the time of imiquimod application) or therapeutic (starting after the onset of inflammation).

  • Endpoints and Assessments:

    • Clinical Scoring: Skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema (redness), scaling, and thickness.

    • Ear Thickness: Ear swelling is measured daily using a caliper.

    • Histopathology: At the end of the study, skin biopsies are collected for histological analysis (H&E staining) to assess for epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.

    • Cytokine Analysis: Skin or serum samples can be analyzed for levels of key cytokines such as IL-17 and IL-23 using ELISA or other immunoassays.

In Vitro Cellular Assay: STAT Phosphorylation Assay

This assay is fundamental for determining the potency and selectivity of TYK2 inhibitors.

  • Objective: To measure the inhibitory effect of a TYK2 inhibitor on cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

  • Cell Types: Peripheral Blood Mononuclear Cells (PBMCs) or specific immune cell subsets (e.g., CD4+ T cells) are commonly used.

  • Protocol:

    • Cell Preparation: Isolate PBMCs from healthy donor blood.

    • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the TYK2 inhibitor or vehicle (DMSO) for 30 minutes to 2 hours.

    • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the TYK2 pathway (e.g., IL-12 or IL-23) for a short period (e.g., 15 minutes).

    • Cell Lysis and Protein Analysis:

      • Lyse the cells to extract proteins.

      • Separate proteins by SDS-PAGE and transfer to a membrane for Western blotting.

      • Probe the membrane with antibodies specific for phosphorylated STAT (pSTAT) and total STAT.

    • Flow Cytometry Analysis (Alternative):

      • Fix and permeabilize the cells.

      • Stain with fluorescently labeled antibodies against pSTAT and cell surface markers.

      • Analyze the percentage of pSTAT-positive cells by flow cytometry.

  • Data Analysis: The ratio of pSTAT to total STAT is calculated to determine the inhibitory concentration (IC50) of the compound.

Phase I Clinical Trial Design: First-in-Human Safety and Pharmacokinetics
  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of a novel TYK2 inhibitor in healthy volunteers.

  • Study Design: Typically a randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD and MAD) study.

  • Participants: Healthy adult volunteers.

  • Methodology:

    • SAD Phase: Participants receive a single oral dose of the TYK2 inhibitor at escalating dose levels or a placebo.

    • MAD Phase: Participants receive multiple daily doses of the inhibitor at escalating dose levels or a placebo for a defined period (e.g., 10-14 days).

    • Safety Monitoring: Includes continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry, urinalysis).

    • Pharmacokinetic (PK) Analysis: Serial blood samples are collected to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Mandatory Visualizations

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating signals from key cytokines involved in immune responses.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokines (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Receptor Activation JAK JAK2 / JAK1 Receptor->JAK STAT STATs TYK2->STAT 3. Phosphorylation JAK->STAT pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene 5. Gene Expression Inhibitor Selective TYK2 Inhibitor (e.g., this compound) Inhibitor->TYK2 Inhibition

TYK2 Signaling Pathway and Point of Inhibition.
Preclinical Experimental Workflow for a Selective TYK2 Inhibitor

The diagram below outlines a typical workflow for the preclinical assessment of a novel TYK2 inhibitor.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point Biochem Biochemical Assays (Kinase Selectivity Panel) Cellular Cellular Assays (STAT Phosphorylation) Biochem->Cellular Potency & Selectivity PK Pharmacokinetics (PK) (Rodent) Cellular->PK Cellular Activity Tox In Vitro Toxicology (e.g., hERG, Ames test) Tox->PK Efficacy Efficacy Models (e.g., Imiquimod-induced Psoriasis) PK->Efficacy Dose Selection Tox_in_vivo In Vivo Toxicology (Rodent, Non-rodent) Efficacy->Tox_in_vivo Efficacy Data Go_NoGo Go/No-Go for Clinical Development Efficacy->Go_NoGo Tox_in_vivo->Go_NoGo Safety Profile

Preclinical Assessment Workflow for TYK2 Inhibitors.

Conclusion

The available preliminary toxicity data for the class of selective TYK2 inhibitors suggests a favorable safety profile, particularly in comparison to less selective pan-JAK inhibitors. The most frequently observed adverse events in clinical settings are mild to moderate infections, headache, and gastrointestinal disturbances. The high selectivity for the TYK2 pseudokinase domain appears to translate into a reduced risk of the hematological and metabolic side effects associated with broader JAK inhibition. Continued long-term safety monitoring in ongoing and future clinical trials will be essential to fully characterize the risk-benefit profile of this promising class of oral therapeutics for immune-mediated diseases.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of Tyk2-IN-19-d6 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signal transduction of several key cytokines, including type I interferons (IFNs), interleukin (IL)-12, and IL-23.[1][2][3] These cytokines are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[2][4] Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy for these conditions. Tyk2-IN-19-d6 is a deuterated analog of a Tyk2 inhibitor, designed for use in research settings to investigate the pharmacological effects of Tyk2 inhibition. This document provides detailed protocols for cell-based assays to characterize the potency and selectivity of this compound.

Mechanism of Action of Tyk2 Inhibitors

Tyk2, in conjunction with other JAK family members, associates with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptor subunits undergo a conformational change, bringing the associated JAKs into close proximity, which leads to their trans-phosphorylation and activation. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and modulate the transcription of target genes, including those encoding pro-inflammatory cytokines. Tyk2 inhibitors, such as this compound, typically function by binding to the ATP-binding site in the catalytic domain (JH1) or to the regulatory pseudokinase domain (JH2), thereby preventing the phosphorylation cascade and subsequent inflammatory signaling.

Tyk2 Signaling Pathway

Tyk2_Signaling_Pathway General Tyk2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Tyk2 Tyk2 Receptor->Tyk2 2. Activation JAK_partner JAK2/JAK1 Receptor->JAK_partner 2. Activation STAT STAT (e.g., STAT3, STAT4) Tyk2->STAT 3. Phosphorylation JAK_partner->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene_Transcription Gene Transcription (e.g., Pro-inflammatory Cytokines) Nucleus->Gene_Transcription 6. Regulation Tyk2_IN_19_d6 This compound Tyk2_IN_19_d6->Tyk2 Inhibition

Caption: General Tyk2 Signaling Pathway.

Data Presentation

The following table summarizes representative quantitative data for a potent and selective Tyk2 inhibitor. Note that these values are illustrative and the actual performance of this compound should be determined experimentally.

Assay TypeCell Line / SystemCytokine StimulusReadoutExemplary IC₅₀ (nM)
Target Engagement
Biochemical Kinase AssayRecombinant Human Tyk2N/AATP Consumption< 10
Cellular Activity
STAT4 PhosphorylationHuman NK-92 cellsIL-12pSTAT4 Levels< 10
STAT3 PhosphorylationHuman CD4+ T cellsIL-23pSTAT3 Levels< 20
STAT1 PhosphorylationTHP-1 cellsIFN-αpSTAT1 Levels< 15
Functional Output
IFN-γ ProductionHuman NK-92 cellsIL-12IFN-γ Secretion< 15
IL-17A ProductionHuman CD4+ T cellsIL-23IL-17A Secretion< 25
Selectivity & Viability
STAT5 Phosphorylation (JAK1/3)Human PBMCsIL-15pSTAT5 Levels> 1000
STAT5 Phosphorylation (JAK2)TF-1 cellsGM-CSFpSTAT5 Levels> 2000
Cell ViabilityVarious cell linesN/AATP Levels / Metabolism> 10000

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.

General Experimental Workflow

Experimental_Workflow General Workflow for Cell-Based Assays A 1. Cell Culture & Seeding (e.g., 96-well plate) B 2. Serum Starvation (Optional, 4-6 hours) A->B C 3. Pre-incubation with this compound (Dose-response, 1-2 hours) B->C D 4. Cytokine Stimulation (e.g., IL-12, IL-23, 15-30 min for pSTAT, 24-72 hours for cytokine production) C->D E 5. Assay-specific Steps (Cell Lysis, Antibody Incubation, etc.) D->E F 6. Data Acquisition (Western Blot, Flow Cytometry, ELISA, Luminescence) E->F G 7. Data Analysis (IC50 Curve Generation) F->G

Caption: General experimental workflow for cell viability assays.

Protocol 1: STAT Phosphorylation Assay by Western Blot

This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins.

Materials:

  • Appropriate cell line (e.g., NK-92 for IL-12/pSTAT4, THP-1 for IFN-α/pSTAT1).

  • Complete cell culture medium.

  • Serum-free medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Recombinant cytokine (e.g., human IL-12, human IFN-α).

  • Phosphate-Buffered Saline (PBS).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-pSTAT4, anti-total STAT4).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture: Culture cells according to standard protocols. Seed cells (e.g., 1 x 10⁶ cells/well in a 24-well plate) and allow them to adhere if necessary.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-incubate cells with varying concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., 10 ng/mL IL-12) to each well and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, incubate on ice for 20 minutes, then collect the lysates.

  • Protein Quantification: Clarify lysates by centrifugation (14,000 x g for 15 min at 4°C). Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts (20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with a primary antibody specific for the phosphorylated STAT of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody for the corresponding total STAT protein. Calculate the ratio of pSTAT to total STAT and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cytokine Production Assay by ELISA

This protocol measures the effect of this compound on the production of downstream inflammatory cytokines.

Materials:

  • Appropriate cells (e.g., human PBMCs or isolated CD4+ T cells).

  • Complete cell culture medium.

  • This compound stock solution.

  • Stimulating agents (e.g., anti-CD3/CD28 beads and IL-23 for IL-17A production).

  • ELISA kit for the cytokine of interest (e.g., human IL-17A).

Procedure:

  • Cell Seeding: Seed cells (e.g., 2 x 10⁵ cells/well in a 96-well plate) in complete medium.

  • Inhibitor Treatment: Add serial dilutions of this compound or vehicle (DMSO) to the wells.

  • Cell Stimulation: Add stimulating agents (e.g., anti-CD3/CD28 beads plus 20 ng/mL IL-23) to induce cytokine production.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

  • ELISA: Measure the concentration of the secreted cytokine in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the cytokine concentration for each sample. Plot the percentage of inhibition of cytokine production against the inhibitor concentration to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (e.g., MTT Assay)

This assay assesses the general cytotoxicity of this compound.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • 96-well clear flat-bottom plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate and incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration).

References

Application Notes and Protocols for the Use of a Selective TYK2 Inhibitor (Tyk2-IN-19-d6) in Primary Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are designed for the use of a selective Tyrosine Kinase 2 (TYK2) inhibitor in primary immune cells. As there is no publicly available data for a compound specifically named "Tyk2-IN-19-d6," the provided experimental details and expected outcomes are based on the established characteristics of well-documented selective TYK2 inhibitors, such as Deucravacitinib. Researchers should validate these protocols and expected outcomes for their specific molecule of interest.

Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[1][2] These cytokines are critical for the differentiation and function of various immune cells, such as T cells, NK cells, and dendritic cells.[3] Dysregulation of these pathways is implicated in the pathogenesis of numerous autoimmune diseases.

Selective TYK2 inhibitors, which bind to the regulatory pseudokinase (JH2) domain, offer a targeted approach to modulating these pathways with potentially greater safety and specificity compared to pan-JAK inhibitors that target the conserved active (JH1) domain. This document provides detailed protocols for evaluating the in vitro activity of a selective TYK2 inhibitor, exemplified by this compound, on primary human immune cells.

Mechanism of Action

Selective TYK2 inhibitors function by binding to the regulatory JH2 domain of TYK2, locking the kinase in an inactive conformation. This allosteric inhibition prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I IFNs.[1][4] This targeted inhibition modulates the inflammatory responses driven by these pathways.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 / IFN-α Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 associates with Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 associates with Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT Gene Target Gene Transcription pSTAT->Gene translocates to nucleus Tyk2_IN_19_d6 This compound Tyk2_IN_19_d6->TYK2 inhibits cluster_setup Experiment Setup cluster_readout Downstream Analysis start Isolate Primary Immune Cells seed Seed Cells in 96-well Plate start->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with Cytokine (e.g., IL-12) pretreat->stimulate pSTAT Phospho-STAT (Western Blot / Flow Cytometry) stimulate->pSTAT cytokine Cytokine Production (ELISA / Intracellular Staining) stimulate->cytokine proliferation Cell Proliferation (CFSE / ATP-based) stimulate->proliferation gene Gene Expression (qPCR) stimulate->gene

References

Application Notes and Protocols for TYK2 Inhibitors in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No public data was found for a compound specifically named "Tyk2-IN-19-d6". The "-d6" suffix typically indicates that a compound has been deuterated, a modification often used to alter pharmacokinetic properties. The following application notes and protocols are based on data from well-characterized, publicly documented TYK2 inhibitors and are intended to serve as a comprehensive guide for researchers working with this class of compounds in in vivo mouse models.

Introduction

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs). Selective inhibition of TYK2 is a promising therapeutic strategy for a range of immune-mediated diseases. This document provides detailed application notes and protocols for the in vivo use of TYK2 inhibitors in various mouse models of disease.

Mechanism of Action: TYK2 Signaling Pathway

TYK2 inhibitors function by blocking the downstream signaling cascades initiated by cytokine binding to their receptors. This prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are critical for the transcription of pro-inflammatory genes. Many next-generation TYK2 inhibitors are allosteric inhibitors that target the regulatory pseudokinase (JH2) domain, offering high selectivity over other JAK family members.

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_receptor Cell Membrane Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK_partner JAK2 Receptor->JAK_partner 2. Activation STAT STAT TYK2->STAT 3. Phosphorylation JAK_partner->STAT pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression 5. Transcription Tyk2_Inhibitor This compound (Allosteric Inhibitor) Tyk2_Inhibitor->TYK2 Inhibition

Caption: TYK2 Signaling Pathway and Point of Inhibition.

Data Presentation: Dosage and Administration of TYK2 Inhibitors in Mouse Models

The following tables summarize the dosages and administration routes for several well-characterized TYK2 inhibitors in various mouse models. This data can be used as a starting point for designing in vivo studies with novel or analogous TYK2 inhibitors.

Table 1: Dosage of TYK2 Inhibitors in Mouse Models of Psoriasis

CompoundMouse ModelDosageAdministration RouteReference
Deucravacitinib (BMS-986165)Imiquimod-induced30 mg/kg, twice dailyOral gavage[1]
Deucravacitinib (BMS-986165)IL-23-induced7.5, 15, 30 mg/kg, twice dailyOral gavage
BMS-986202IL-23-induced30 mg/kg, once dailyOral[2]
NDI-031407IL-23-induced100 mg/kgNot specified[3]
PF-06826647Imiquimod-induced3-30 mg/kgOral[4]
ATMW-DCImiquimod-inducedDoses targeting human whole blood IC99Oral
Unnamed Degrader (15t)Imiquimod-induced5 mg/kg, dailyIntraperitoneal

Table 2: Dosage of TYK2 Inhibitors in Mouse Models of Inflammatory Bowel Disease (IBD)

CompoundMouse ModelDosageAdministration RouteReference
Deucravacitinib (BMS-986165)Anti-CD40-induced colitis50 mg/kg, twice dailyOral
BMS-986202Anti-CD40-induced colitis25, 60 mg/kgOral
NDI-031407CD4+CD45RA+ adoptive transfer100 mg/kgNot specified
TAK-279Adoptive T-cell transfer & Anti-CD40 mAbDoses for 24hr IC50 and IC90 coverageOral, twice daily
Unnamed TYK2iT-cell transfer colitis10, 30, 70 mg/kg, dailyOral gavage

Table 3: Dosage of TYK2 Inhibitors in Other Mouse Models

CompoundMouse ModelDiseaseDosageAdministration RouteReference
BMS-986202RIP-LCMV-GP & NOD miceType 1 DiabetesNot specifiedIn vivo administration
Deucravacitinib (BMS-986165)NZB/W miceLupusUp to 30 mg/kg, once dailyOral
NDI-031407SKG miceSpondyloarthritisNot specifiedOral gavage, twice daily
QL-1200186IL-12/IL-18 challengeInflammation0.1, 1, 10 mg/kgOral

Experimental Protocols

The following are detailed protocols for commonly used mouse models to evaluate the efficacy of TYK2 inhibitors.

Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Model

This model is widely used to screen for anti-psoriatic compounds.

Psoriasis_Workflow Imiquimod-Induced Psoriasis Workflow Day_0 Day 0: - Acclimatize mice - Anesthetize and shave back Day_1_6 Days 1-6: - Daily topical IMQ application - Daily oral gavage of TYK2 inhibitor or vehicle Day_0->Day_1_6 Daily_Monitoring Daily Monitoring: - Body weight - PASI scoring (erythema, scaling, thickness) Day_1_6->Daily_Monitoring Day_7 Day 7 (Endpoint): - Euthanasia - Collect skin and spleen Day_1_6->Day_7 Daily_Monitoring->Day_1_6 Analysis Analysis: - Histology (H&E staining) - Cytokine analysis (ELISA, qPCR) - Flow cytometry of immune cells Day_7->Analysis

Caption: Experimental Workflow for Imiquimod-Induced Psoriasis Model.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice.

  • Imiquimod cream (5%).

  • TYK2 inhibitor.

  • Vehicle control (e.g., 0.5% methylcellulose or a solution of ethanol, TPGS, and PEG300 in a 5:5:90 ratio).

Procedure:

  • Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.

  • Disease Induction: On day 0, anesthetize the mice and shave a designated area on their backs. From day 1 to day 6, apply a daily topical dose of imiquimod cream to the shaved area.

  • Treatment: Administer the TYK2 inhibitor or vehicle control via oral gavage daily, starting from day 1.

  • Efficacy Readouts:

    • Monitor body weight daily.

    • Assess disease severity daily using a scoring system that evaluates erythema, scaling, and skin thickness (e.g., Psoriasis Area and Severity Index - PASI).

  • Endpoint Analysis: At the end of the study (e.g., day 7), euthanize the mice. Collect skin and spleen samples for further analysis.

    • Histology: Fix skin samples in formalin for hematoxylin and eosin (H&E) staining to assess epidermal thickness and immune cell infiltration.

    • Cytokine Analysis: Homogenize skin samples to measure levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23) by ELISA or qPCR.

    • Flow Cytometry: Analyze immune cell populations in the skin and spleen.

Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This is a widely used model for acute inflammatory bowel disease.

Materials:

  • 8-12 week old C57BL/6 mice.

  • Dextran Sodium Sulfate (DSS).

  • TYK2 inhibitor.

  • Vehicle control (e.g., 0.5% methylcellulose in sterile water).

Procedure:

  • Induction of Colitis: Prepare a fresh solution of 2-5% (w/v) DSS in sterile drinking water. Provide this solution to the mice as their sole source of drinking water for 5-7 consecutive days.

  • Treatment: On the same day that DSS administration begins, start daily oral gavage of the TYK2 inhibitor or vehicle.

  • Disease Monitoring:

    • Record the body weight, stool consistency, and presence of blood in the feces of each mouse daily.

    • Calculate the Disease Activity Index (DAI) daily, which is a composite score of these parameters.

  • Endpoint Analysis: At the end of the treatment period (e.g., day 8-10), euthanize the mice.

    • Excise the colon and measure its length and weight.

    • Fix a distal portion of the colon in formalin for histological evaluation of inflammation and tissue damage.

    • Use another portion of the colon for a myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

    • Homogenize a section of the colon to measure cytokine levels.

Protocol 3: Non-Obese Diabetic (NOD) Mouse Model of Type 1 Diabetes

This model spontaneously develops autoimmune diabetes and is useful for studying disease prevention.

Materials:

  • Female Non-Obese Diabetic (NOD) mice.

  • TYK2 inhibitor.

  • Vehicle control.

Procedure:

  • Treatment: Begin daily administration of the TYK2 inhibitor or vehicle control to female NOD mice at a pre-diabetic age (e.g., 4-6 weeks of age).

  • Disease Monitoring:

    • Monitor blood glucose levels weekly or bi-weekly. Diabetes is typically diagnosed after two consecutive readings above a certain threshold (e.g., 250 mg/dL).

    • Track the incidence of diabetes in each treatment group over time (e.g., for up to 30 weeks).

  • Endpoint Analysis:

    • At the end of the study, or at pre-determined time points, euthanize a subset of mice.

    • Collect pancreata for histological analysis of insulitis (immune cell infiltration into the islets of Langerhans).

    • Analyze immune cell populations in the pancreatic lymph nodes and spleen by flow cytometry.

Conclusion

The selective inhibition of TYK2 represents a significant advancement in the targeted therapy of immune-mediated inflammatory diseases. The data and protocols provided in these application notes offer a solid foundation for the preclinical in vivo evaluation of novel TYK2 inhibitors. Careful consideration of the appropriate animal model, dosing regimen, and efficacy endpoints is crucial for a comprehensive assessment of therapeutic potential.

References

Tyk2-IN-19-d6 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyk2-IN-19-d6 is the deuterated form of Tyk2-IN-19, an inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs), which are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. As such, selective inhibition of Tyk2 is a promising therapeutic strategy for these conditions. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common experimental settings.

Physicochemical Properties and Solubility

The solubility of this compound is expected to be highly comparable to its non-deuterated counterpart, Tyk2-IN-19. Based on available data for Tyk2-IN-19, the following solubility profile has been established. For experimental purposes, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be further diluted into aqueous buffers.

Table 1: Solubility of Tyk2-IN-19

SolventSolubilityMolar EquivalentNotes
DMSO16.67 mg/mL[1]39.55 mM[1]Warming to 60°C and ultrasonication may be required. Use of anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility[1].

Note: While specific quantitative data for this compound is not available, it is generally assumed to have similar solubility to Tyk2-IN-19. It is always recommended to perform a small-scale solubility test before preparing large quantities.

Preparation of Stock and Working Solutions

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following protocols outline the preparation of stock and working solutions for in vitro and in vivo applications.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of Tyk2-IN-19 is 421.49 g/mol ; the molecular weight of this compound will be slightly higher due to the deuterium atoms. Always use the batch-specific molecular weight provided by the supplier for precise calculations.

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C may also aid in solubilization.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Principle: For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. This is achieved by serially diluting the high-concentration DMSO stock solution into the desired aqueous experimental buffer or cell culture medium.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

  • Crucially, add the DMSO stock solution to the aqueous buffer while gently vortexing. This ensures rapid and uniform mixing and helps to prevent precipitation of the compound.

  • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution series or adjusting the final DMSO concentration.

  • For the vehicle control, add the same final concentration of DMSO to the assay medium as is present in the highest concentration of the test compound.

Experimental Protocols

The following are example protocols for common experiments utilizing Tyk2 inhibitors. The specific concentrations and incubation times may need to be optimized for your particular cell type and experimental setup.

Protocol 3: In Vitro STAT Phosphorylation Assay (Western Blot)

Principle: This assay measures the ability of this compound to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of cytokine stimulation.

Materials:

  • Cells expressing the relevant cytokine receptors (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line)

  • This compound working solutions

  • Appropriate cytokine for stimulation (e.g., IL-12, IL-23, or IFN-α)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-STAT (e.g., p-STAT4 for IL-12 stimulation), anti-total-STAT, and appropriate secondary antibodies.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.

  • Serum Starvation: If necessary, starve the cells in serum-free or low-serum medium for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine at a pre-determined optimal concentration (e.g., EC50-EC80) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against the total STAT protein as a loading control.

  • Data Analysis: Quantify the band intensities for both phosphorylated and total STAT. Calculate the ratio of p-STAT to total STAT for each condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 4: Preparation of this compound for In Vivo Administration

Principle: For in vivo studies, this compound must be formulated in a vehicle that is well-tolerated by the animal model and maintains the compound in solution or as a stable suspension. The following are example vehicle formulations that have been used for other TYK2 inhibitors and may be suitable for this compound. It is essential to perform tolerability studies for any new formulation.

Table 2: Example Vehicle Formulations for In Vivo Administration of TYK2 Inhibitors

FormulationComponentsAchievable ConcentrationNotesReference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mLClear solution. Add each solvent sequentially.[2]
2 10% DMSO, 90% corn oil≥ 2.5 mg/mLClear solution. Suitable for oral gavage.[2]
3 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline3.83 mg/mLSuspended solution, may require ultrasonication.
4 50% PEG300, 50% saline10 mg/mLClear solution, may require ultrasonication.

Procedure for Formulation 1 (as an example):

  • Dissolve the required amount of this compound in DMSO to create a concentrated stock.

  • In a separate sterile tube, add the PEG300.

  • While vortexing, slowly add the DMSO stock to the PEG300.

  • Add the Tween-80 and continue to vortex.

  • Finally, add the saline to reach the final volume and concentrations.

  • The final solution should be clear. If not, gentle warming or sonication may be applied.

  • Administer the formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing volume will depend on the animal's weight and the desired dose.

Visualizations

Tyk2 Signaling Pathway

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Tyk2 Tyk2 Receptor->Tyk2 2. Activation JAK JAK (e.g., JAK2) Receptor->JAK Tyk2->JAK 3. Trans- phosphorylation STAT STAT Tyk2->STAT 4. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Tyk2_IN_19_d6 This compound Tyk2_IN_19_d6->Tyk2 Inhibition Gene_Expression Gene Expression (Inflammation, etc.) DNA->Gene_Expression 7. Transcription

Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Solution Preparation

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vitro) weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot and Store at -80°C dissolve->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw serial_dilute 6. Serially Dilute in Aqueous Buffer thaw->serial_dilute vortex_add 7. Add DMSO stock to buffer while vortexing serial_dilute->vortex_add use 8. Use in Assay vortex_add->use

Caption: Workflow for preparing this compound solutions for experiments.

Logical Relationship: Key Steps in a Cell-Based Assay

Cell_Assay_Logic start Start: Seed Cells pre_treat Pre-treat with This compound / Vehicle start->pre_treat stimulate Stimulate with Cytokine pre_treat->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse analyze Analyze Downstream Endpoint (e.g., Western Blot for p-STAT) lyse->analyze end End: Determine IC50 analyze->end

Caption: Logical flow of a typical cell-based assay to evaluate this compound efficacy.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Tyk2-IN-19-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2) is a critical mediator in the signaling pathways of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[1][2][3][4] These signaling cascades are integral to both innate and adaptive immunity.[1] Dysregulation of the Tyk2 pathway is implicated in the pathogenesis of numerous immune-mediated inflammatory diseases. Consequently, Tyk2 has emerged as a significant therapeutic target for the development of novel inhibitors.

Tyk2-IN-19 is a small molecule inhibitor of Tyk2. Its deuterated analog, Tyk2-IN-19-d6, serves as an ideal internal standard for quantitative mass spectrometry-based assays due to its near-identical physicochemical properties to the parent compound. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, as it effectively corrects for variability in sample preparation, matrix effects, and instrument response. This document provides detailed protocols for the quantification of Tyk2-IN-19 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

Tyk2 Signaling Pathway

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It associates with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptor-associated Tyk2, often in concert with another JAK protein (e.g., JAK1 or JAK2), becomes activated through autophosphorylation. This initiates a downstream signaling cascade, primarily through the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK JAK (e.g., JAK1/2) Receptor->JAK Activation STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocation & Activation Tyk2_IN_19 Tyk2-IN-19 Tyk2_IN_19->Tyk2 Inhibition

Figure 1. Simplified Tyk2 Signaling Pathway.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Tyk2-IN-19 from plasma samples.

Materials:

  • Human plasma (or other biological matrix)

  • Tyk2-IN-19 analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working internal standard solution of 100 ng/mL in acetonitrile.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Hypothetical):

Mass spectrometry parameters need to be optimized for Tyk2-IN-19 and this compound by direct infusion of the compounds. The following are hypothetical multiple reaction monitoring (MRM) transitions.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimized for the specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Tyk2-IN-19[To be determined][To be determined]100[To be determined]
This compound[To be determined + 6][To be determined]100[To be determined]

Note: The precursor and product ions must be determined experimentally. The precursor ion for this compound is expected to be 6 Da higher than that of Tyk2-IN-19.

Data Analysis and Presentation

The concentration of Tyk2-IN-19 in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the Tyk2-IN-19 standards.

Example Calibration Curve Data
Standard Concentration (ng/mL)Tyk2-IN-19 Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
11,5201,500,0000.0010
57,6501,510,0000.0051
1015,3001,490,0000.0103
5075,5001,505,0000.0502
100151,0001,495,0000.1010
500760,0001,510,0000.5033
10001,520,0001,500,0001.0133
Method Validation Summary

A summary of key validation parameters for a similar Tyk2 inhibitor, deucravacitinib, is presented below, which can serve as a benchmark for the validation of the Tyk2-IN-19 assay.

ParameterResult
Linearity (ng/mL)0.556 - 668.132 (r² = 0.9976)
Lower Limit of Quantification (LLOQ)0.556 ng/mL
Intraday Precision (%RSD)< 6.62%
Interday Precision (%RSD)< 5.95%
Accuracy (%)90.68% - 103.80%
Recovery (%)95.34% - 103.80%

Experimental Workflow Diagram

Mass_Spectrometry_Workflow Sample Plasma Sample IS_Addition Add this compound Internal Standard Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Final Concentration Quantification->Result

Figure 2. LC-MS/MS analytical workflow.

Conclusion

The described methodology provides a robust framework for the quantitative analysis of Tyk2-IN-19 in biological matrices. The use of its deuterated internal standard, this compound, is crucial for achieving high accuracy and precision, which is essential in pharmacokinetic and drug metabolism studies. The provided protocols for sample preparation and LC-MS/MS analysis, along with the example data and validation benchmarks, offer a comprehensive guide for researchers in the field of drug development.

References

Application Notes and Protocols for Tyk2-IN-19-d6 in Psoriasis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tyk2-IN-19-d6, a deuterated tyrosine kinase 2 (Tyk2) inhibitor, in preclinical psoriasis research models. The protocols and methodologies outlined are based on established practices for evaluating Tyk2 inhibitors in relevant in vivo and in vitro systems.

Introduction to Tyk2 Inhibition in Psoriasis

Psoriasis is a chronic, immune-mediated inflammatory skin disease affecting millions worldwide.[1][2] The pathogenesis of psoriasis is complex, involving the interplay between innate and adaptive immunity.[1] A key signaling pathway implicated in psoriasis is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1] Tyrosine kinase 2 (Tyk2), a member of the JAK family, plays a pivotal role in mediating the signaling of pro-inflammatory cytokines central to psoriasis, including interleukin-23 (IL-23), IL-12, and type I interferons.[1]

IL-23 is particularly crucial as it promotes the expansion and maintenance of T helper 17 (Th17) cells, which in turn produce inflammatory cytokines like IL-17 and IL-22. These cytokines drive keratinocyte hyperproliferation and inflammation, leading to the characteristic psoriatic plaques. By selectively inhibiting Tyk2, compounds like this compound can block this inflammatory cascade, making Tyk2 a compelling therapeutic target for psoriasis. Preclinical studies with various Tyk2 inhibitors have demonstrated significant efficacy in animal models of psoriasis, supporting their clinical development.

Tyk2 Signaling Pathway in Psoriasis

The IL-23/IL-17 signaling axis is a cornerstone of psoriasis pathogenesis. IL-23, produced by dendritic cells, binds to its receptor on Th17 cells. This binding activates the associated kinases, Tyk2 and JAK2, which then phosphorylate and activate STAT3. Activated STAT3 translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, including IL-17. IL-17 subsequently acts on keratinocytes, promoting their proliferation and the production of further inflammatory mediators, thus perpetuating the inflammatory loop in the skin.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds Tyk2 Tyk2 IL-23R->Tyk2 Activates JAK2 JAK2 IL-23R->JAK2 Activates STAT3 STAT3 Tyk2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Gene_Transcription Gene Transcription (IL-17, IL-22) pSTAT3_dimer->Gene_Transcription Translocates to Nucleus Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Gene_Transcription->Pro_inflammatory_Cytokines Leads to Psoriasis_Pathogenesis Keratinocyte Hyperproliferation & Inflammation Pro_inflammatory_Cytokines->Psoriasis_Pathogenesis Drives

Figure 1: Tyk2 Signaling Pathway in Psoriasis.

Mechanism of Action of this compound

This compound is a selective inhibitor of Tyk2. By binding to the Tyk2 enzyme, it blocks its kinase activity. This prevents the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling cascade initiated by cytokines like IL-23 and IL-12. The inhibition of this pathway leads to a reduction in the production of pathogenic cytokines, such as IL-17, and a dampening of the inflammatory response in the skin.

Tyk2_Inhibition_Mechanism Cytokine Cytokine Receptor Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 Activates STAT STAT Tyk2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene_Transcription Inflammatory Gene Transcription pSTAT->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Tyk2_IN_19_d6 This compound Tyk2_IN_19_d6->Tyk2 Inhibits

Figure 2: Mechanism of Tyk2 Inhibition.

Data Presentation

Note: The following tables are templates. Researchers should populate them with their experimental data for this compound.

Table 1: In Vitro Potency of this compound

Assay Type Cell Line Stimulant Endpoint IC50 (nM)
Biochemical Assay Recombinant Tyk2 ATP Tyk2 Activity
Cell-based pSTAT3 Human PBMCs IL-23 STAT3 Phosphorylation
Cell-based pSTAT4 Human PBMCs IL-12 STAT4 Phosphorylation

| Cytokine Release | Human PBMCs | LPS | IL-17A Production | |

Table 2: In Vivo Efficacy of this compound in Imiquimod-Induced Psoriasis Model

Treatment Group Dose (mg/kg) Route Mean PASI Score (Day 7) % Reduction in Ear Thickness Epidermal Thickness (µm)
Vehicle Control - p.o.
This compound 10 p.o.
This compound 30 p.o.

| Positive Control | | | | | |

Table 3: Pharmacokinetic Profile of this compound in Mice

Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Half-life (h)
10 p.o.

| 30 | p.o. | | | | |

Experimental Protocols

Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

This is a widely used model that recapitulates many features of human psoriasis, including epidermal hyperplasia (acanthosis), parakeratosis, and infiltration of immune cells.

Materials:

  • BALB/c or C57BL/6 mice (8-10 weeks old)

  • Imiquimod cream (5%)

  • This compound formulated for oral or topical administration

  • Vehicle control

  • Calipers for measuring ear thickness

  • Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice (erythema, scaling, thickness)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Hair Removal: One day prior to the start of the experiment, shave the dorsal skin of the mice.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).

  • Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and the right ear for 6-7 consecutive days.

  • Treatment: Administer this compound or vehicle daily, typically starting on the same day as imiquimod application. The route of administration (e.g., oral gavage) and timing relative to IMQ application should be consistent.

  • Monitoring:

    • Record body weight daily.

    • Score the severity of skin inflammation on the back skin daily using the PASI score (each parameter scored from 0 to 4: erythema, scaling, and thickness).

    • Measure the thickness of both ears daily using a caliper. The change in ear thickness (IMQ-treated ear minus untreated ear) is a key endpoint.

  • Termination and Sample Collection:

    • At the end of the treatment period (e.g., Day 7), euthanize the mice.

    • Collect skin tissue from the treated back and ear for histopathological analysis (H&E staining) to assess epidermal thickness and inflammatory infiltrate.

    • Spleens can be collected for analysis of immune cell populations by flow cytometry.

    • Skin or serum can be collected for cytokine analysis (e.g., ELISA, qPCR for IL-17, IL-22, IL-23).

IL-23-Induced Psoriasis Model

This model specifically interrogates the IL-23/IL-17 axis, which is central to psoriasis and the target pathway for Tyk2 inhibitors.

Materials:

  • BALB/c or C57BL/6 mice

  • Recombinant murine IL-23

  • Phosphate-buffered saline (PBS) for injection

  • This compound formulated for administration

  • Vehicle control

  • Calipers for measuring ear thickness

Procedure:

  • Acclimatization and Grouping: As described for the imiquimod model.

  • Disease Induction: Inject recombinant murine IL-23 (e.g., 0.5-1 µg in 20 µL PBS) intradermally into the ear pinna every other day for a specified period (e.g., 4-8 injections).

  • Treatment: Administer this compound or vehicle daily throughout the IL-23 injection period.

  • Monitoring: Measure ear thickness daily or on specified days using a caliper.

  • Termination and Sample Collection:

    • At the end of the experiment, euthanize the mice.

    • Collect ear tissue for histopathology (H&E staining) and for gene expression analysis (qPCR) of inflammatory markers (e.g., Il17a, Il22, S100a8).

Experimental Workflow Visualization

InVivo_Workflow cluster_prep Preparation Phase cluster_induction Disease Induction & Treatment Phase cluster_analysis Analysis Phase Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Baseline_Measurements Baseline Measurements (Weight, Ear Thickness) Grouping->Baseline_Measurements Induction Induce Psoriasis (IMQ or IL-23) Baseline_Measurements->Induction Treatment Administer this compound or Vehicle Induction->Treatment Daily_Monitoring Daily Monitoring (PASI, Ear Thickness) Treatment->Daily_Monitoring Daily_Monitoring->Treatment Repeat Daily Euthanasia Euthanasia Daily_Monitoring->Euthanasia End of Study Sample_Collection Sample Collection (Skin, Spleen, Serum) Euthanasia->Sample_Collection Histology Histopathological Analysis Sample_Collection->Histology Cytokine_Analysis Cytokine/Gene Expression Analysis Sample_Collection->Cytokine_Analysis Data_Analysis Statistical Data Analysis Histology->Data_Analysis Cytokine_Analysis->Data_Analysis

Figure 3: General Experimental Workflow for In Vivo Psoriasis Models.

References

Application Notes and Protocols for Studying Lupus Pathogenesis with a Selective Tyk2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available research specifically detailing the use of Tyk2-IN-19-d6 in the study of lupus pathogenesis. The following application notes and protocols are based on the well-characterized, selective Tyk2 inhibitor, Deucravacitinib (BMS-986165) , which has undergone clinical investigation for Systemic Lupus Erythematosus (SLE). These guidelines are provided as a representative framework for researchers and drug development professionals interested in studying the therapeutic potential of selective Tyk2 inhibition in lupus.

This compound is the deuterated form of Tyk2-IN-19. Deuteration is a chemical modification that replaces hydrogen atoms with their heavier isotope, deuterium. This modification typically does not alter the compound's mechanism of action but is often employed to enhance metabolic stability and improve pharmacokinetic properties. Therefore, the biological effects of this compound on lupus-related pathways are expected to be analogous to its non-deuterated parent compound and other selective Tyk2 inhibitors.

Introduction to Tyk2 Inhibition in Lupus

Tyrosine kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family. It plays a pivotal role in the signaling pathways of key cytokines implicated in the pathogenesis of systemic lupus erythematosus (SLE), including type I interferons (IFNs), interleukin-12 (IL-12), and interleukin-23 (IL-23).[1][2][3] These cytokines contribute to the breakdown of immune tolerance, activation of autoreactive T and B cells, and subsequent tissue damage characteristic of lupus.

Selective inhibition of TYK2 presents a promising therapeutic strategy by targeting these pathogenic cytokine pathways while potentially minimizing off-target effects associated with broader JAK inhibitors.[1][4] Deucravacitinib, a first-in-class, oral, selective, allosteric TYK2 inhibitor, has demonstrated clinical efficacy in a phase 2 trial for active SLE (PAISLEY trial), supporting the viability of this therapeutic approach.

Mechanism of Action

Deucravacitinib and other selective TYK2 inhibitors function by binding to the regulatory pseudokinase (JH2) domain of TYK2. This allosteric inhibition locks the enzyme in an inactive conformation, preventing its activation and downstream signaling. This is distinct from other JAK inhibitors that typically bind to the highly conserved ATP-binding site in the active kinase (JH1) domain. By selectively targeting TYK2, these inhibitors effectively block the signaling of pro-inflammatory cytokines such as type I IFNs, IL-12, and IL-23.

dot

Caption: TYK2 Signaling Pathway in Lupus Pathogenesis.

Quantitative Data from Deucravacitinib PAISLEY Phase 2 Trial

The following tables summarize key quantitative data from the PAISLEY phase 2 clinical trial of deucravacitinib in patients with active SLE.

Table 1: Clinical Efficacy Endpoints at Week 32

EndpointPlacebo (n=90)Deucravacitinib 3 mg BID (n=91)Deucravacitinib 6 mg BID (n=93)
SRI-4 Response (%) 34.458.2 (p=0.0006 vs placebo)49.5 (p=0.0210 vs placebo)

SRI-4: Systemic Lupus Erythematosus Responder Index 4

Table 2: Biomarker Changes from Baseline at Week 48

BiomarkerDeucravacitinib 3 mg BIDDeucravacitinib 6 mg BIDDeucravacitinib 12 mg QD
MCP-2 (Adjusted Mean % Change) -26%-31%-30%
CXCL10 (Adjusted Mean % Change) -42%-43%-48%

MCP-2: Monocyte Chemoattractant Protein-2; CXCL10: C-X-C Motif Chemokine Ligand 10

Experimental Protocols

The following are representative protocols for preclinical evaluation of a selective Tyk2 inhibitor in the context of lupus research.

In Vivo Efficacy Study in a Lupus Mouse Model

This protocol describes a typical in vivo study to assess the therapeutic efficacy of a Tyk2 inhibitor in a spontaneous mouse model of lupus, such as the NZB/W F1 strain.

dot

in_vivo_workflow start Start: NZB/W F1 Mice (16-20 weeks old) randomization Randomization into Treatment Groups start->randomization treatment Daily Oral Gavage: - Vehicle Control - Tyk2 Inhibitor (e.g., 10, 30 mg/kg) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Proteinuria treatment->monitoring blood_collection Bi-weekly Blood Collection: (Retro-orbital or tail vein) treatment->blood_collection endpoint Endpoint: (e.g., 24-30 weeks of age) monitoring->endpoint analysis Analysis: - Serum Autoantibodies (ELISA) - Kidney Histopathology - Splenocyte Analysis (Flow Cytometry) blood_collection->analysis necropsy Necropsy: - Spleen and Kidney Collection endpoint->necropsy necropsy->analysis end End analysis->end

Caption: In Vivo Efficacy Study Workflow.

Protocol:

  • Animal Model: Use female NZB/W F1 mice, a standard model for spontaneous lupus-like disease.

  • Study Initiation: Begin treatment at 16-20 weeks of age, when signs of autoimmunity, such as autoantibody production, are typically emerging but before severe nephritis develops.

  • Grouping and Dosing: Randomize mice into treatment groups (n=10-15 per group):

    • Vehicle control (e.g., 0.5% methylcellulose)

    • Tyk2 inhibitor at various doses (e.g., 10 mg/kg, 30 mg/kg)

  • Drug Administration: Administer the compound daily via oral gavage.

  • Monitoring:

    • Monitor body weight and general health weekly.

    • Assess proteinuria weekly using urine dipsticks.

  • Sample Collection:

    • Collect blood samples bi-weekly for serum analysis.

    • At the study endpoint (e.g., 24-30 weeks of age or when humane endpoints are reached), euthanize the mice and collect spleen and kidneys.

  • Endpoint Analysis:

    • Serum Autoantibodies: Quantify levels of anti-dsDNA and anti-nuclear antibodies (ANA) in the serum using ELISA (see Protocol below).

    • Kidney Histopathology: Fix one kidney in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis and immune complex deposition.

    • Flow Cytometry: Process the spleen to obtain a single-cell suspension for immunophenotyping of T cells, B cells, and other immune cell populations (see Protocol below).

Enzyme-Linked Immunosorbent Assay (ELISA) for Autoantibodies

This protocol is for the quantification of anti-dsDNA IgG antibodies in mouse serum.

Materials:

  • 96-well ELISA plates

  • Calf thymus dsDNA

  • Coating buffer (e.g., PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat a 96-well plate with dsDNA (e.g., 10 µg/mL in coating buffer) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 2 hours at room temperature.

  • Wash the plate three times.

  • Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times.

  • Add HRP-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

Flow Cytometry Analysis of Splenocytes

This protocol provides a framework for immunophenotyping of key immune cell populations in the spleen of treated mice.

Materials:

  • Spleen from treated mice

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • ACK lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies (see Table 3 for a suggested panel)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension from the spleen by mechanical dissociation.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the cells with RPMI-1640 and resuspend in FACS buffer.

  • Count the cells and adjust the concentration to 1x10^7 cells/mL.

  • Aliquot 1-2x10^6 cells per tube for staining.

  • Stain with a cocktail of fluorescently conjugated antibodies for surface markers for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • (Optional) For intracellular staining (e.g., for cytokines or transcription factors), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with intracellular antibodies.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software to quantify the frequencies of different immune cell populations.

Table 3: Suggested Antibody Panel for Spleen Immunophenotyping

TargetFluorochromeCell Population
CD45BUV395All leukocytes
CD3APC-Cy7T cells
CD4PE-Cy7Helper T cells
CD8PerCP-Cy5.5Cytotoxic T cells
B220BV605B cells
CD19FITCB cells
CD138PEPlasma cells
GL7Alexa Fluor 647Germinal center B cells
PD-1BV421Activated T cells, T follicular helper cells
CXCR5Biotin + Streptavidin-BV711T follicular helper cells

Conclusion

The study of selective Tyk2 inhibitors, such as this compound, holds significant promise for advancing our understanding of lupus pathogenesis and developing novel therapeutic interventions. The protocols and data presented here, based on the well-characterized inhibitor deucravacitinib, provide a robust framework for researchers to investigate the immunomodulatory effects of this class of compounds in relevant preclinical models of lupus. By elucidating the precise mechanisms through which Tyk2 inhibition ameliorates lupus-like disease, these studies will contribute to the development of more targeted and effective treatments for this complex autoimmune disease.

References

Application Notes and Protocols: Tyk2-IN-19-d6 in Inflammatory Bowel Disease Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions affecting the gastrointestinal tract. The underlying pathology of IBD involves a dysregulated immune response, where various cytokines play a crucial role in driving inflammation. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, is essential for the signaling of several pro-inflammatory cytokines implicated in IBD, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[1][2][3] These cytokines are instrumental in the differentiation and function of T helper 1 (Th1) and Th17 cells, which are significant contributors to intestinal inflammation in IBD.[1][4]

Selective inhibition of Tyk2 is a promising therapeutic approach for IBD, aiming to modulate the inflammatory response with greater specificity and potentially fewer side effects compared to broader JAK inhibitors. While specific information and public data for Tyk2-IN-19-d6 are not currently available in the public domain, this document provides comprehensive application notes and detailed protocols for the utilization of a selective Tyk2 inhibitor in IBD cell culture models, based on established methodologies for analogous compounds.

Mechanism of Action: Tyk2 Signaling in IBD

In the context of IBD, cytokines such as IL-12, IL-23, and IFNs bind to their respective receptors on immune and intestinal epithelial cells, leading to the recruitment and activation of Tyk2 and another JAK family member (JAK1 or JAK2). The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. These recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and the regulation of target gene expression, ultimately promoting inflammation.

Selective Tyk2 inhibitors, such as this compound, are designed to interfere with this signaling cascade. By binding to the Tyk2 protein, these inhibitors block its kinase activity, thereby preventing the phosphorylation of STAT proteins and the subsequent downstream inflammatory gene expression. Some inhibitors bind to the active (JH1) domain, while others, like deucravacitinib, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, locking the kinase in an inactive state.

Tyk2_Signaling_Pathway_in_IBD cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R IFN-α/β IFN-α/β IFNAR IFNAR IFN-α/β->IFNAR Tyk2 Tyk2 IL-12R->Tyk2 recruits JAK2 JAK2 IL-12R->JAK2 recruits IL-23R->Tyk2 recruits IL-23R->JAK2 recruits IFNAR->Tyk2 recruits IFNAR->JAK2 recruits Tyk2->JAK2 trans-phosphorylation STAT4 STAT4 Tyk2->STAT4 phosphorylates STAT3 STAT3 Tyk2->STAT3 phosphorylates JAK2->Tyk2 JAK2->STAT4 phosphorylates JAK2->STAT3 phosphorylates pSTAT4 pSTAT4 STAT4->pSTAT4 pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT_dimer pSTAT Dimer pSTAT4->pSTAT_dimer pSTAT3->pSTAT_dimer nucleus Nucleus pSTAT_dimer->nucleus translocates to gene_expression Inflammatory Gene Expression nucleus->gene_expression promotes

Figure 1: Tyk2-mediated cytokine signaling pathway in IBD.

Quantitative Data for Representative Tyk2 Inhibitors

The following tables summarize quantitative data for several selective Tyk2 inhibitors from preclinical studies. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Potency of Selective Tyk2 Inhibitors

CompoundAssay TypeCell TypeStimulantMeasured EndpointIC50Reference
NDI-031407Biochemical Assay--Tyk2 Kinase Activity (Ki)0.2 nM
NDI-031407Cellular AssayHuman PBMCsIL-12pSTAT40.10 µM
NDI-031407Cellular AssayHuman Whole BloodIL-12IFNγ production0.7 µM
DeucravacitinibCellular AssayHuman PBMCsIL-12pSTAT4Data not specified
TAK-279Cellular Assay-IL-12/23-IC50/IC90 dosing in vivo

Table 2: Selectivity of Tyk2 Inhibitors Against Other JAK Kinases

CompoundSelectivity (fold) vs. JAK1Selectivity (fold) vs. JAK2Selectivity (fold) vs. JAK3Reference
NDI-03140721814820
DeucravacitinibHigh selectivity for Tyk2 JH2 domainHigh selectivity for Tyk2 JH2 domainHigh selectivity for Tyk2 JH2 domain
TAK-279Does not bind to JAK1-3Does not bind to JAK1-3Does not bind to JAK1-3

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the efficacy of a selective Tyk2 inhibitor, such as this compound, in IBD cell culture models.

Protocol 1: STAT Phosphorylation Assay by Western Blot

This protocol assesses the ability of the Tyk2 inhibitor to block cytokine-induced STAT phosphorylation.

Materials:

  • Relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), Jurkat cells, or intestinal epithelial cell lines like Caco-2)

  • Cell culture medium and supplements

  • This compound

  • Cytokine stimulant (e.g., recombinant human IL-12 or IL-23)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pSTAT3, anti-pSTAT4, anti-total STAT3, anti-total STAT4, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL of IL-12 or IL-23) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated STAT levels to total STAT and the loading control.

Protocol 2: Cytokine Production Assay by ELISA

This protocol measures the effect of the Tyk2 inhibitor on the production of pro-inflammatory cytokines.

Materials:

  • Cell line capable of producing inflammatory cytokines (e.g., PBMCs, macrophages)

  • Cell culture medium and supplements

  • This compound

  • Inflammatory stimulus (e.g., LPS, or IL-12 for IFNγ production)

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IFN-γ)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat cells with different concentrations of this compound or vehicle for 1-2 hours.

  • Stimulation:

    • Add the inflammatory stimulus to the wells and incubate for 24-48 hours.

  • Supernatant Collection:

    • Centrifuge the plate and collect the cell culture supernatants.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.

  • Data Analysis:

    • Generate a standard curve and calculate the cytokine concentrations in each sample.

Protocol 3: Cell Viability Assay

This protocol is essential to ensure that the observed effects of the Tyk2 inhibitor are not due to cytotoxicity.

Materials:

  • Cell line used in the efficacy experiments

  • Cell culture medium and supplements

  • This compound

  • Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound for the same duration as the efficacy experiments (e.g., 24-48 hours).

  • Assay:

    • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Measurement:

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for evaluating a Tyk2 inhibitor in an IBD cell culture model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., PBMCs, Caco-2) pre_treatment 3. Pre-treat cells with This compound or Vehicle cell_culture->pre_treatment inhibitor_prep 2. Prepare this compound (serial dilutions) inhibitor_prep->pre_treatment stimulation 4. Induce Inflammation (e.g., IL-12, IL-23, LPS) pre_treatment->stimulation stat_assay 5a. STAT Phosphorylation Assay (Western Blot or Flow Cytometry) stimulation->stat_assay cytokine_assay 5b. Cytokine Production Assay (ELISA) stimulation->cytokine_assay viability_assay 5c. Cell Viability Assay (MTT, WST-1) stimulation->viability_assay data_analysis 6. Data Analysis and Interpretation stat_assay->data_analysis cytokine_assay->data_analysis viability_assay->data_analysis

Figure 2: In vitro experimental workflow for Tyk2 inhibitor evaluation.

Conclusion

The selective inhibition of Tyk2 represents a promising therapeutic strategy for the management of IBD. While specific data for this compound is not yet publicly available, the protocols and data presented in this document for analogous compounds provide a robust framework for researchers to design and execute experiments to investigate its therapeutic potential in IBD cell culture models. These studies will be crucial in elucidating the efficacy and mechanism of action of this compound and its potential as a novel treatment for inflammatory bowel disease.

References

Application Notes: Tyk2-IN-19-d6 for Western Blot Analysis of STAT Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tyrosine kinase 2 (Tyk2) is an intracellular enzyme belonging to the Janus kinase (JAK) family. It plays a crucial role in mediating the signaling of key cytokines involved in immune and inflammatory responses, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2][3] Upon cytokine binding to their receptors, Tyk2 becomes activated and, in concert with other JAKs, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] This phosphorylation event causes STATs to dimerize, translocate to the nucleus, and regulate the transcription of target genes, driving cellular processes like differentiation and proliferation.

Dysregulation of the Tyk2-STAT pathway is linked to various immune-mediated inflammatory diseases. Consequently, selective inhibition of Tyk2 is a promising therapeutic strategy. Tyk2-IN-19-d6 is a deuterated, potent, and selective inhibitor of Tyk2. Its mechanism of action involves blocking the kinase activity of Tyk2, thereby preventing the phosphorylation of its downstream STAT substrates.

This document provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context. Western blotting is a widely used technique to detect specific proteins and their post-translational modifications, such as phosphorylation. By measuring the levels of phosphorylated STAT (p-STAT) relative to total STAT, researchers can effectively assess the potency and cellular efficacy of this compound.

Tyk2-STAT Signaling Pathway and Inhibition

The following diagram illustrates the signaling cascade initiated by cytokine receptor activation, leading to Tyk2-mediated STAT phosphorylation, and the point of intervention by this compound. In this example, the IL-23 pathway, which is critical in the differentiation of Th17 cells, is shown. IL-23 signaling through Tyk2 and JAK2 leads to the phosphorylation of STAT3.

Tyk2_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor IL-23 Receptor (IL-23R/IL-12Rβ1) tyk2 Tyk2 receptor->tyk2 associates receptor->tyk2 Activates jak2 Jak2 receptor->jak2 associates stat3 STAT3 tyk2->stat3 Phosphorylates cytokine IL-23 cytokine->receptor Binds p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerizes gene Target Gene Transcription dimer->gene Translocates & Activates inhibitor This compound inhibitor->tyk2 Inhibits

Caption: Tyk2-STAT3 signaling pathway and inhibition by this compound.

Experimental Protocol: Western Blot for p-STAT Analysis

This protocol details the steps to assess the effect of this compound on cytokine-induced STAT phosphorylation.

Cell Culture and Treatment

a. Cell Seeding : Seed an appropriate cell line (e.g., Jurkat, HaCaT, or human PBMCs) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. b. Serum Starvation (Optional) : Depending on the cell type and basal p-STAT levels, serum-starve the cells for 4-6 hours prior to treatment to reduce background signaling. c. Inhibitor Pre-treatment : Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control. d. Cytokine Stimulation : Stimulate the cells with a relevant cytokine (e.g., 50 ng/mL IL-23 or 1000 U/mL IFN-α) for the optimal duration to induce STAT phosphorylation (typically 15-30 minutes). Ensure one well remains unstimulated as a negative control.

Cell Lysis and Protein Quantification

a. Lysis : After treatment, place plates on ice and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. b. Harvesting : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubation : Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. d. Clarification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Quantification : Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.

SDS-PAGE and Protein Transfer

a. Sample Preparation : Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. b. Gel Electrophoresis : Load 20-30 µg of protein per well onto a 4-15% Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 120V until the dye front reaches the bottom. c. Transfer : Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by observing the pre-stained ladder on the membrane.

Immunoblotting

a. Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk. b. Primary Antibody Incubation : Dilute the primary antibodies in 5% BSA/TBS-T according to the manufacturer's recommendations. Incubate the membrane overnight at 4°C with gentle agitation.

  • Primary Antibodies:
  • Rabbit anti-phospho-STATx (e.g., p-STAT3 Tyr705)
  • Mouse anti-total-STATx (e.g., total STAT3)
  • Rabbit anti-GAPDH or Mouse anti-β-actin (as a loading control) c. Washing : Wash the membrane three times for 10 minutes each with TBS-T. d. Secondary Antibody Incubation : Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies (diluted in 5% BSA/TBS-T) for 1 hour at room temperature. e. Final Washes : Wash the membrane three times for 10 minutes each with TBS-T.

Detection and Analysis

a. Detection : Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions. b. Imaging : Capture the chemiluminescent signal using a digital imaging system. c. Quantification : Use image analysis software (e.g., ImageJ) to measure the band intensity for p-STAT, total STAT, and the loading control. Normalize the p-STAT signal to the total STAT signal for each sample to determine the relative phosphorylation level.

Western Blot Experimental Workflow

The diagram below outlines the major steps of the Western blot protocol.

Western_Blot_Workflow start Cell Seeding & Growth treatment Inhibitor Pre-treatment (this compound) start->treatment stimulation Cytokine Stimulation (e.g., IL-23) treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-pSTAT, anti-STAT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end Results analysis->end

Caption: Experimental workflow for p-STAT Western blot analysis.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table to clearly present the dose-dependent effect of this compound.

Treatment GroupThis compound (nM)Cytokine Stim.p-STAT3 / Total STAT3 (Normalized Intensity)% Inhibition of STAT3 Phosphorylation
Unstimulated Control0-0.05-
Vehicle Control0 (DMSO)+1.000%
Test Compound1+0.8218%
Test Compound10+0.4555%
Test Compound100+0.1585%
Test Compound1000+0.0694%

Table 1: Representative data summarizing the inhibitory effect of this compound on IL-23-induced STAT3 phosphorylation. Band intensities were quantified, and the p-STAT3/Total STAT3 ratio was normalized to the vehicle control.

These results can be used to generate a dose-response curve and calculate an IC₅₀ value for the inhibitor.

References

Preclinical Data on Tyk2-IN-19-d6 Administration Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for preclinical animal studies involving the specific compound "Tyk2-IN-19-d6" did not yield any publicly available data. Detailed application notes and protocols for its administration in animal models could not be generated due to the absence of published research on this particular molecule.

The scientific literature contains extensive information on other selective Tyrosine Kinase 2 (TYK2) inhibitors that have undergone preclinical and clinical evaluation. These compounds, such as BMS-986165 (Deucravacitinib), BMS-986202, and NDI-031407, have been investigated in various animal models of autoimmune and inflammatory diseases.

While information on this compound is not available, the general methodologies and findings from studies on these other TYK2 inhibitors can provide a framework for understanding the preclinical development of this class of drugs.

General Application Notes and Protocols for TYK2 Inhibitors in Preclinical Animal Studies

The following sections provide a generalized overview of the administration and evaluation of TYK2 inhibitors in preclinical animal models, based on studies of compounds other than this compound. These are intended to serve as a reference for researchers in the field.

I. Introduction to TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] Selective inhibition of TYK2 is a promising therapeutic strategy to modulate the immune response while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.

II. Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general signaling pathway involving TYK2 and a typical experimental workflow for evaluating a novel TYK2 inhibitor in a preclinical setting.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Gene Gene Transcription (Inflammation) pSTAT->Gene Translocates & Activates Inhibitor Tyk2 Inhibitor Inhibitor->TYK2 Inhibits

Caption: TYK2 Signaling Pathway.

Preclinical_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo Assays Biochemical & Cellular Assays (Potency, Selectivity) PK_vitro In Vitro ADME (Metabolic Stability) Assays->PK_vitro PK_vivo Pharmacokinetics (PK) (Mouse, Rat) PK_vitro->PK_vivo PD Pharmacodynamics (PD) (Target Engagement) PK_vivo->PD Efficacy Efficacy Models (e.g., Psoriasis, IBD) PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: Preclinical Evaluation Workflow.

III. Quantitative Data from Preclinical Studies of TYK2 Inhibitors

The following tables summarize representative quantitative data from preclinical studies of various TYK2 inhibitors. Note: This data is not for this compound.

Table 1: In Vitro Potency and Selectivity of Investigational TYK2 Inhibitors

CompoundTargetIC50 / Ki (nM)Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. JAK3
NDI-031407 TYK2 (Ki)0.2218-fold148-fold20-fold
BMS-986165 TYK2 (JH2)->100-fold>2000-fold>100-fold
PF-06673518 human TYK2 (IC50)29---
ATMW-DC TYK2-JH2 (IC50)0.012≥350-fold≥350-fold≥350-fold

Table 2: In Vivo Efficacy of Investigational TYK2 Inhibitors in Mouse Models

CompoundAnimal ModelDosing RegimenKey Efficacy ReadoutReference
NDI-031407 Psoriasis Model100 mg/kgReduction in psoriasis score, improved skin histology[2]
NDI-031407 IBD Model (Adoptive Transfer)100 mg/kgReduction of body weight loss, improved colon histology[2]
BMS-986202 T1D (RIP-LCMV-GP mice)30 mg/kg, dailyPrevention of hyperglycemia onset[3]
BMS-986202 T1D (NOD mice)30 mg/kg for 6 weeksAttenuation of T1D development[3]
ATMW-DC IL-23-driven Ear SwellingDose-dependent65-69% inhibition of ear swelling
IV. Experimental Protocols for Key Preclinical Studies

Below are generalized protocols for common preclinical experiments used to evaluate TYK2 inhibitors.

1. Imiquimod (IMQ)-Induced Psoriasis Model in Mice

  • Objective: To evaluate the efficacy of a TYK2 inhibitor in a model of psoriasis-like skin inflammation.

  • Animal Strain: BALB/c or C57BL/6 mice.

  • Procedure:

    • A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like phenotype.

    • The TYK2 inhibitor is administered orally (e.g., by gavage) or topically, typically starting on the same day as the first IMQ application and continuing daily throughout the study. A vehicle control group is included.

    • Clinical scoring of skin inflammation (erythema, scaling, and thickness) is performed daily using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI).

    • At the end of the study, skin and spleen tissues are collected for histological analysis (H&E staining), measurement of inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or qPCR, and flow cytometric analysis of immune cell populations.

2. Adoptive Transfer Model of Inflammatory Bowel Disease (IBD)

  • Objective: To assess the efficacy of a TYK2 inhibitor in a T-cell-driven model of colitis.

  • Animal Strain: Immunodeficient mice (e.g., Rag1-/- or SCID).

  • Procedure:

    • Naïve CD4+ T cells (e.g., CD4+CD45RBhigh) are isolated from the spleens of donor wild-type mice.

    • A suspension of these T cells is injected intraperitoneally into the immunodeficient recipient mice.

    • Mice develop colitis over a period of 4-8 weeks, characterized by weight loss, diarrhea, and intestinal inflammation.

    • The TYK2 inhibitor is administered daily by an appropriate route (e.g., oral gavage) starting either prophylactically (at the time of cell transfer) or therapeutically (after the onset of clinical signs).

    • Body weight and clinical signs are monitored regularly.

    • At the study endpoint, the colon is removed, and its weight and length are measured. Histological scoring of inflammation is performed on colon sections. Cytokine levels in colonic tissue or mesenteric lymph nodes can also be assessed.

3. Pharmacokinetic (PK) Studies in Rodents

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a TYK2 inhibitor.

  • Animal Strain: Sprague-Dawley rats or ICR mice.

  • Procedure:

    • The TYK2 inhibitor is administered as a single dose either intravenously (IV) to determine clearance and volume of distribution, or orally (PO) to assess oral bioavailability.

    • Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and oral bioavailability (F%) are calculated using specialized software.

4. Pharmacodynamic (PD) Assays

  • Objective: To demonstrate that the TYK2 inhibitor engages its target and modulates downstream signaling in vivo.

  • Procedure:

    • Animals are treated with the TYK2 inhibitor.

    • At a specified time after dosing, a signaling pathway involving TYK2 is stimulated. For example, mice can be challenged with IL-12 and IL-18 to induce IFN-γ production.

    • Blood or tissue samples are collected, and the level of a downstream biomarker is measured. In the case of IL-12/IL-18 challenge, serum IFN-γ levels would be quantified by ELISA.

    • The extent of biomarker inhibition is correlated with the plasma concentration of the drug to establish a PK/PD relationship.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Tyk2-IN-19-d6 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tyk2-IN-19-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges during in vitro kinase assays, particularly when expected inhibition of Tyk2 is not observed.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected function?

A1: this compound is the deuterium-labeled version of Tyk2-IN-19, a known inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family and plays a critical role in signal transduction for various cytokines, including interleukins (IL-12, IL-23) and Type I interferons (IFNs).[1][2][3][4] By inhibiting Tyk2, this compound is expected to block the downstream phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby modulating the immune response.[2]

Q2: What are the common reasons for a kinase inhibitor like this compound to show lower-than-expected inhibition in an in vitro assay?

A2: Several factors can contribute to a discrepancy between expected and observed inhibition. These can be broadly categorized into issues related to the compound itself, the assay conditions, and the experimental procedure. Common reasons include:

  • Compound Solubility and Stability: The inhibitor may not be fully dissolved in the assay buffer, or it may be unstable under the experimental conditions.

  • Assay Conditions: The concentration of ATP, the kinase, or the substrate may not be optimal for detecting inhibition.

  • Pipetting Errors: Inaccurate dilutions or dispensing of reagents can lead to incorrect final concentrations.

  • Reagent Quality: The purity and activity of the kinase, substrate, and other reagents can significantly impact the results.

  • Assay Technology Interference: The compound may interfere with the detection method of the assay (e.g., fluorescence quenching).

Troubleshooting Guide: this compound Not Showing Expected Inhibition

If you are not observing the expected level of Tyk2 inhibition with this compound, follow this step-by-step troubleshooting guide.

Step 1: Verify Compound Integrity and Preparation

Poor solubility is a common issue for many kinase inhibitors.

  • Solubility Check: Visually inspect your stock and working solutions for any signs of precipitation.

  • Recommended Solvent: Prepare a high-concentration stock solution in 100% DMSO.

  • Working Dilution: When preparing working solutions, add the DMSO stock to the aqueous assay buffer while vortexing to ensure rapid mixing and minimize precipitation. Avoid adding aqueous buffer to the DMSO stock.

  • Fresh Preparations: Use freshly prepared dilutions for your experiments, as the compound may not be stable in aqueous solutions over long periods.

Table 1: General Kinase Inhibitor Solubility and Stock Preparation

ParameterRecommendationRationale
Stock Solution Solvent 100% Anhydrous DMSOMaximizes solubility of hydrophobic compounds.
Stock Concentration 10-50 mMHigh enough for serial dilutions but low enough to remain soluble.
Storage Aliquot and store at -20°C or -80°CPrevents multiple freeze-thaw cycles which can degrade the compound.
Final DMSO Concentration in Assay < 1% (ideally ≤ 0.5%)High concentrations of DMSO can affect enzyme activity.
Step 2: Review and Optimize Assay Conditions

The conditions of your kinase assay can significantly influence the apparent potency of an inhibitor.

  • ATP Concentration: If this compound is an ATP-competitive inhibitor, its IC50 value will be highly dependent on the ATP concentration in the assay. Assays performed at high ATP concentrations will require higher concentrations of the inhibitor to achieve 50% inhibition.

    • Recommendation: Determine the Michaelis constant (Km) of your Tyk2 enzyme for ATP and consider running the assay at an ATP concentration equal to or below the Km.

  • Enzyme Concentration: The concentration of Tyk2 should be in the linear range of the assay.

  • Substrate Concentration: The concentration of the peptide or protein substrate should also be optimized.

  • Incubation Times: Ensure that the pre-incubation of the enzyme with the inhibitor and the kinase reaction time are consistent across experiments.

Table 2: Key Kinase Assay Parameters and Recommendations

ParameterTypical Range/ConditionReason for Consideration
ATP Concentration Km or sub-Km levels (e.g., 1-10 µM)High ATP levels (e.g., 1 mM) can mask the effect of competitive inhibitors.
Tyk2 Concentration Dependent on enzyme activity and assay formatShould be in the linear range of the assay to ensure accurate measurement of inhibition.
Substrate Concentration At or near its KmTo ensure robust signal and sensitivity to inhibition.
Incubation Time 15-60 minutesShould be within the linear phase of the reaction.
Temperature 25-37 °CMaintain consistent temperature for all experiments.
pH 7.2-7.5Optimal for most kinase activities.
Step 3: Validate Experimental Technique and Controls

Consistent and accurate experimental execution is critical.

  • Pipetting: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting.

  • Positive Control: Include a known, potent Tyk2 inhibitor (if available) as a positive control to validate that the assay is capable of detecting inhibition.

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as in the inhibitor wells) is essential to determine the baseline enzyme activity.

  • No-Enzyme Control: To check for background signal, include a control well with all assay components except the Tyk2 enzyme.

Experimental Protocols

General Protocol for an In Vitro Tyk2 Kinase Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular assay system.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Serially dilute this compound in assay buffer to create a range of working concentrations.

    • Prepare solutions of Tyk2 enzyme and substrate in assay buffer.

    • Prepare ATP solution in assay buffer.

  • Assay Procedure:

    • Add the Tyk2 enzyme and the this compound dilutions (or vehicle control) to the wells of a microplate.

    • Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for the desired reaction time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Detect the phosphorylated substrate using an appropriate method (e.g., fluorescence, luminescence, radioactivity).

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all wells.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Concepts

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in cytokine signaling, which is the target of this compound.

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK JAK (e.g., JAK2) Receptor->JAK 2. Activation STAT STAT TYK2->STAT 3. Phosphorylation JAK->STAT 3. Phosphorylation pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription Nucleus->Gene 5. Regulation Tyk2_IN_19_d6 This compound Tyk2_IN_19_d6->TYK2 Inhibition

Caption: Simplified TYK2 signaling pathway and the point of inhibition by this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose the issue of low inhibition.

Troubleshooting_Workflow Start Start: Low/No Inhibition Observed Check_Compound Step 1: Verify Compound Preparation - Check for precipitation - Use fresh dilutions - Correct solvent (DMSO) Start->Check_Compound Check_Assay Step 2: Review Assay Conditions - ATP concentration too high? - Enzyme/substrate concentration optimal? - Consistent incubation times? Check_Compound->Check_Assay Compound OK Consult Consult Further - Review literature for similar compounds - Contact supplier for QC data Check_Compound->Consult Issue Found Check_Technique Step 3: Validate Technique & Controls - Pipetting accuracy - Positive/Negative controls working? - Background signal low? Check_Assay->Check_Technique Conditions OK Check_Assay->Consult Issue Found Resolved Issue Resolved Check_Technique->Resolved Technique OK & Controls Valid Check_Technique->Consult Issue Found

Caption: A workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing Tyk2-IN-19-d6 Concentration for T-Cell Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tyk2-IN-19-d6 to achieve T-cell suppression in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in T-cell suppression?

A1: this compound is expected to be a selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[4] Tyk2 is a crucial component of the signaling pathways for several key cytokines that drive T-cell activation, differentiation, and function, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). By inhibiting Tyk2, the inhibitor blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1, STAT3, and STAT4. This disruption of the JAK-STAT signaling cascade leads to reduced T-cell proliferation, decreased production of pro-inflammatory cytokines, and suppression of T-cell-mediated immune responses.

Q2: What is a recommended starting concentration range for this compound in T-cell culture?

A2: Based on data from other selective Tyk2 inhibitors, a starting concentration range of 1 nM to 1 µM is recommended for in vitro T-cell assays.[1] To determine the optimal concentration for your specific cell type and experimental conditions, it is essential to perform a dose-response curve and assess key readouts such as inhibition of STAT phosphorylation, cytokine production, or T-cell proliferation.

Q3: How can I confirm that this compound is active in my T-cell culture?

A3: The most direct way to confirm the activity of a Tyk2 inhibitor is to measure the phosphorylation of its downstream target, STAT proteins. Following stimulation with a Tyk2-dependent cytokine (e.g., IL-12 or IFN-α), you can assess the levels of phosphorylated STAT4 (pSTAT4) or phosphorylated STAT1 (pSTAT1), respectively, using techniques like Western blotting or flow cytometry. A significant decrease in the levels of phosphorylated STATs in the presence of this compound would indicate target engagement and inhibition.

Q4: Can this compound affect the viability of my T-cells?

A4: While selective Tyk2 inhibitors are designed to modulate signaling pathways rather than induce cytotoxicity, high concentrations or prolonged exposure could potentially impact cell viability. It is crucial to perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to ensure that the observed T-cell suppression is not due to a loss of cell viability.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observed T-cell suppression Incorrect inhibitor concentration: The concentration may be too low to effectively inhibit Tyk2.Perform a dose-response experiment with a broader concentration range (e.g., 0.1 nM to 10 µM).
Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound.Ensure the inhibitor is stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
Cell-specific resistance: The T-cell subset or cell line being used may have intrinsic resistance mechanisms.Verify the expression of Tyk2 and the relevant cytokine receptors in your cells. Consider using a different T-cell source or a positive control inhibitor.
High variability in results Inconsistent cell culture conditions: Variations in cell density, stimulation time, or media composition can lead to inconsistent results.Standardize all experimental parameters. Ensure consistent cell passage numbers and health.
Inhibitor precipitation: The inhibitor may not be fully dissolved at the working concentration.Visually inspect the media for any signs of precipitation. Consider using a different solvent or a lower final solvent concentration (typically <0.1% DMSO).
Unexpected off-target effects Non-selective inhibition at high concentrations: At very high concentrations, the inhibitor may lose its selectivity and affect other kinases.Refer to the dose-response curve to identify a concentration that provides maximal target inhibition with minimal off-target effects.
Activation of compensatory signaling pathways: Cells may adapt to Tyk2 inhibition by upregulating other signaling pathways.Investigate the activation of other signaling pathways (e.g., MAPK/ERK, PI3K/Akt) using phosphospecific antibodies.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of various selective Tyk2 inhibitors on different T-cell-related functions. This data can serve as a reference for estimating the effective concentration range for this compound.

Inhibitor Assay Cell Type Stimulant IC50 (nM)
BMS-986165 (Deucravacitinib) pSTAT5 InhibitionTHP-1 cellsIFNα1.2
Compound-A pSTAT5 InhibitionTHP-1 cellsIFNα6.4
Compound-B pSTAT5 InhibitionTHP-1 cellsIFNα2.9
NDI-031407 pSTAT4 InhibitionHuman PBMCsIL-12~10
NDI-031407 IFN-γ ProductionNK92 cellsIL-12~20

Experimental Protocols

Protocol 1: Assessment of STAT4 Phosphorylation in Human T-cells

Objective: To determine the effect of this compound on IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant Human IL-12

  • This compound

  • DMSO (vehicle control)

  • Phospho-STAT4 (Tyr693) antibody

  • Total STAT4 antibody

  • Loading control antibody (e.g., GAPDH)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed 2 x 10^6 cells/well in a 24-well plate in complete RPMI medium.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for 1 hour at 37°C.

  • Stimulate the cells with 10 ng/mL of recombinant human IL-12 for 30 minutes at 37°C.

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Perform SDS-PAGE and Western blotting to detect pSTAT4, total STAT4, and a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of STAT4 phosphorylation.

Protocol 2: T-cell Proliferation Assay

Objective: To evaluate the effect of this compound on T-cell proliferation.

Materials:

  • Purified human CD4+ T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • DMSO (vehicle control)

  • Cell proliferation dye (e.g., CFSE) or reagent (e.g., WST-1)

  • 96-well plate

Procedure:

  • Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).

  • Label the T-cells with a cell proliferation dye according to the manufacturer's protocol (if using a dye-based method).

  • Seed 1 x 10^5 cells/well in a 96-well plate pre-coated with anti-CD3 antibody (1 µg/mL).

  • Add soluble anti-CD28 antibody (1 µg/mL) to each well.

  • Add varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO to the respective wells.

  • Incubate the plate for 72 hours at 37°C.

  • Assess T-cell proliferation using a flow cytometer (for dye dilution) or a plate reader (for colorimetric assays).

Diagrams

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IFNAR) Tyk2 Tyk2 JAK_partner JAK Partner (e.g., JAK2, JAK1) STAT STAT Tyk2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Translocation T_cell_response T_cell_response Gene_Transcription->T_cell_response T-cell Proliferation, Cytokine Production Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor Binding Tyk2_IN_19_d6 This compound Tyk2_IN_19_d6->Tyk2 Inhibition

Caption: Tyk2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Tcells Isolate T-cells Pre_incubation Pre-incubate T-cells with Inhibitor/Vehicle Isolate_Tcells->Pre_incubation Prepare_Inhibitor Prepare this compound and Vehicle Control Prepare_Inhibitor->Pre_incubation Stimulation Stimulate with Cytokine/Activator Pre_incubation->Stimulation STAT_Phosphorylation STAT Phosphorylation (Western Blot/Flow) Stimulation->STAT_Phosphorylation Proliferation_Assay Proliferation Assay (CFSE/WST-1) Stimulation->Proliferation_Assay Cytokine_Measurement Cytokine Measurement (ELISA/CBA) Stimulation->Cytokine_Measurement

References

Tyk2-IN-19-d6 stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor Tyk2-IN-19-d6. The following information addresses common stability issues that may be encountered in cell culture media during experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of activity with this compound in my cell-based assays compared to my biochemical assays. What could be the cause?

A1: This is a common issue when transitioning from a biochemical to a cellular environment. Several factors could be responsible for the apparent decrease in potency:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[1]

  • Compound Instability: this compound may be degrading in the complex environment of the cell culture medium.[1]

  • Serum Protein Binding: Components of fetal bovine serum (FBS) or other supplements can bind to the inhibitor, reducing the free concentration available to interact with the target cells.[2]

  • Efflux Pumps: The cells may be actively transporting the compound out via efflux pumps.[1]

Q2: What are the primary factors that can cause this compound to be unstable in cell culture media?

A2: The stability of a small molecule like this compound in cell culture media can be influenced by several factors:

  • pH: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the hydrolysis of susceptible chemical groups.[3]

  • Enzymatic Degradation: If the media is supplemented with serum, it will contain enzymes like esterases and proteases that can metabolize the compound. Live cells will also contribute to metabolic degradation.

  • Media Components: Certain components in the media, such as amino acids or metal ions, can react with and degrade the inhibitor.

  • Temperature: Standard cell culture incubation at 37°C can accelerate the rate of chemical degradation compared to storage at lower temperatures.

  • Light and Oxygen: Exposure to light can cause photodegradation of light-sensitive compounds, while dissolved oxygen can lead to oxidation.

Q3: How can I determine if this compound is degrading in my experiments?

A3: To confirm if your inhibitor is degrading, you can perform a stability study. This typically involves incubating this compound in your complete cell culture medium at 37°C and collecting samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the parent compound in these samples is then quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A decrease in the concentration of the parent compound over time is indicative of degradation.

Q4: What is the effect of serum protein binding and how can I mitigate it?

A4: Serum contains abundant proteins, such as albumin, that can non-specifically bind to small molecules. This binding sequesters the inhibitor, reducing the free concentration available to enter the cells and engage with Tyk2. This results in a rightward shift of the IC50 curve and a decrease in apparent potency. To mitigate this, you can:

  • Reduce Serum Concentration: If your cell line permits, try reducing the percentage of FBS in your culture medium.

  • Use Serum-Free Media: If possible, adapt your cells to a serum-free medium for the duration of the experiment.

  • Measure the Unbound Fraction: You can experimentally determine the fraction of the compound that is not bound to serum proteins to better correlate concentrations between biochemical and cellular assays.

Q5: What is the proper way to prepare and store stock solutions of this compound?

A5: Proper preparation and storage are critical for maintaining the integrity of your inhibitor.

  • Solvent: Use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in tightly sealed vials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. When thawing an aliquot for use, ensure it comes to room temperature and is vortexed to ensure the compound is fully dissolved.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Activity in Cellular Assays

If this compound is showing variable or weak activity, it could be due to issues with its stability or solubility in the cell culture medium.

cluster_solubility Solubility Issues cluster_stability Stability Issues cluster_serum Serum Binding start Inconsistent or Weak Activity Observed check_solubility Is the compound soluble at the working concentration? start->check_solubility check_stability Is the compound stable in the media over the experiment's duration? check_solubility->check_stability Yes lower_conc Lower the working concentration. check_solubility->lower_conc No check_serum Is serum protein binding a factor? check_stability->check_serum Yes stability_assay Perform a stability assay (see Protocol). check_stability->stability_assay Unsure reduce_serum Reduce serum percentage or use serum-free media. check_serum->reduce_serum Yes end_bad Issue persists, consider other factors (e.g., cell permeability). check_serum->end_bad No end_good Activity is restored and consistent. lower_conc->end_good use_cosolvent Use a solubility-enhancing co-solvent (with caution). use_cosolvent->end_good stability_assay->end_bad reduce_serum->end_good increase_conc Increase inhibitor concentration to account for binding. increase_conc->end_good

Troubleshooting workflow for inhibitor instability.
Data Presentation

Table 1: Troubleshooting Summary for this compound Instability
Observed Issue Potential Cause Recommended Action
Reduced Potency in Cell-Based Assays Serum Protein BindingReduce serum concentration or use serum-free media if possible.
Compound DegradationPerform a stability assay to determine the compound's half-life in media.
Poor Cell PermeabilityConsider using permeability assays to assess cell uptake.
Precipitation in Media Poor Aqueous SolubilityLower the final concentration. Ensure DMSO is <0.5%.
Inconsistent Results Stock Solution InstabilityAliquot stock solutions to avoid freeze-thaw cycles. Use anhydrous DMSO.
Degradation During ExperimentShorten the incubation time or replenish the compound during the experiment.
Table 2: Hypothetical Stability of this compound in Cell Culture Media at 37°C
Time (Hours) % Remaining (Media without FBS) % Remaining (Media with 10% FBS)
0100%100%
295%98%
488%94%
875%85%
2440%65%
This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally. The presence of FBS can sometimes stabilize compounds.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in anhydrous DMSO)

  • Complete cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes or 96-well plate

  • 37°C incubator with 5% CO2

  • Ice-cold acetonitrile (quenching solution)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Prepare Media: Pre-warm your complete cell culture medium to 37°C.

  • Spike Media: Dilute the this compound stock solution into the pre-warmed media to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the media. This is your T=0 sample.

  • Quench T=0 Sample: Add 3 volumes of ice-cold acetonitrile to the T=0 aliquot to precipitate proteins and stop any degradation. Vortex and centrifuge at high speed. Collect the supernatant for analysis.

  • Incubation: Place the remaining spiked media in the 37°C incubator.

  • Collect Time Points: At your desired time points (e.g., 1, 2, 4, 8, 24 hours), remove aliquots of the media and immediately quench them with ice-cold acetonitrile as in step 4.

  • Analysis: Analyze the supernatant from all time points using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

  • Calculate Stability: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

start Start prep_media Prepare and pre-warm cell culture media to 37°C. start->prep_media spike Spike media with this compound from DMSO stock. prep_media->spike t0 Immediately take T=0 sample. spike->t0 incubate Incubate remaining media at 37°C. spike->incubate quench_t0 Quench T=0 sample with cold acetonitrile. t0->quench_t0 analyze Analyze all samples by LC-MS/MS. quench_t0->analyze collect_tp Collect samples at various time points (e.g., 2, 4, 8, 24h). incubate->collect_tp quench_tp Quench each time point sample with cold acetonitrile. collect_tp->quench_tp quench_tp->analyze calculate Calculate % remaining vs. T=0. analyze->calculate end End calculate->end

Experimental workflow for stability assessment.

References

Technical Support Center: Overcoming Poor Solubility of Tyk2-IN-19-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the Tyk2 inhibitor, Tyk2-IN-19-d6, achieving and maintaining its solubility in aqueous solutions is a critical factor for obtaining reliable and reproducible experimental results. Due to its hydrophobic nature, a common characteristic of small molecule kinase inhibitors, this compound exhibits poor water solubility. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to effectively manage the solubility challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: It is highly recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for this class of compounds. Attempting to dissolve this compound directly in aqueous buffers will likely result in very low solubility and incomplete dissolution.

Q2: How should I store the this compound stock solution?

A2: Once prepared in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. When stored properly, the DMSO stock solution is generally stable for several months.

Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What causes this and how can I prevent it?

A3: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To prevent this, it is crucial to add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation. Additionally, ensure the final concentration of DMSO in your experimental medium is low (typically ≤0.5%) to minimize solvent effects on your assay and to reduce the risk of precipitation.

Q4: What is the maximum recommended final concentration of this compound in aqueous solutions for cell-based assays?

A4: The maximum achievable concentration in aqueous media without precipitation can vary depending on the specific buffer composition, pH, and temperature. It is advisable to perform a solubility test in your specific experimental medium. As a general guideline for kinase inhibitors, working concentrations in cell-based assays are typically in the nanomolar to low micromolar range. It is recommended to start with a lower concentration and titrate up to the desired level, monitoring for any signs of precipitation.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems encountered when working with this compound and provides step-by-step solutions.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in the organic solvent. 1. Insufficient solvent volume. 2. Inadequate mixing. 3. Poor quality of the solvent.1. Ensure the correct volume of solvent is used to achieve the desired concentration. 2. Vortex the solution for several minutes. Gentle warming (to 37°C) or brief sonication in a water bath can aid dissolution. 3. Use anhydrous, high-purity DMSO.
Precipitate forms immediately upon dilution into aqueous buffer. The solubility of this compound in the aqueous buffer has been exceeded.1. Lower the final concentration of the inhibitor. 2. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. 3. Consider adding a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to your aqueous buffer to improve solubility.
The solution becomes cloudy over time during an experiment. The compound is slowly precipitating out of the solution due to temperature changes or interactions with other components in the assay medium.1. Maintain a constant temperature throughout the experiment. 2. If possible, reduce the incubation time. 3. Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation.
Inconsistent results in cell-based assays. Poor solubility can lead to an inaccurate effective concentration of the inhibitor.1. Visually inspect your assay plates for any signs of precipitation before and after the experiment. 2. Perform a solubility test in your specific cell culture medium. 3. Prepare fresh dilutions from a frozen stock solution for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general procedure for preparing a 10 mM stock solution in DMSO and subsequent dilution into an aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the required amount of this compound powder. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A brief sonication in a water bath can assist in dissolution if necessary. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM in Aqueous Buffer): a. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. b. To prepare a 10 µM working solution, perform a 1:1000 serial dilution. c. Crucially, add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring the buffer to ensure rapid and uniform mixing. d. Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

Visualizations

Tyk2_Signaling_Pathway Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2 Tyk2 Receptor->Tyk2 Activates JAK JAK Receptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Tyk2_IN_19_d6 This compound Tyk2_IN_19_d6->Tyk2 Inhibits

Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: this compound Powder Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prep_Stock Vortex Vortex/Sonicate Until Dissolved Prep_Stock->Vortex Store Aliquot and Store at -20°C / -80°C Vortex->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Serially Dilute into Aqueous Buffer with Vortexing Thaw->Dilute Check Visually Inspect for Precipitation Dilute->Check Ready Ready for Experiment Check->Ready Clear Troubleshoot Troubleshoot (See Guide) Check->Troubleshoot Precipitate

Caption: Experimental workflow for preparing this compound solutions for experiments.

Troubleshooting_Tree Start Issue: Poor Solubility or Precipitation Stock_Prep Is the issue with the DMSO stock solution? Start->Stock_Prep Stock_Sol Ensure anhydrous DMSO, vortex/sonicate, check concentration. Stock_Prep->Stock_Sol Yes Aq_Dilution Is precipitation occurring during aqueous dilution? Stock_Prep->Aq_Dilution No Dilution_Sol Add stock to buffer with vigorous vortexing. Aq_Dilution->Dilution_Sol Yes In_Assay Is precipitation occurring during the assay? Aq_Dilution->In_Assay No Still_Precip Still precipitates? Dilution_Sol->Still_Precip Lower_Conc Lower the final concentration. Still_Precip->Lower_Conc Yes Still_Precip->In_Assay No Add_Surfactant Consider adding a surfactant (e.g., 0.01% Tween-20). Lower_Conc->Add_Surfactant Assay_Sol Maintain constant temperature, check buffer components, reduce incubation time. In_Assay->Assay_Sol Yes

Caption: A decision tree for troubleshooting solubility issues with this compound.

Navigating Specificity: A Technical Support Guide for Tyk2-IN-19-d6

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide is designed for researchers, scientists, and drug development professionals utilizing Tyk2-IN-19-d6, a deuterated Tyk2 inhibitor. Here, you will find essential troubleshooting guidance and frequently asked questions to proactively address potential off-target effects and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its intended mechanism of action?

This compound is a deuterated analog of a Tyrosine Kinase 2 (Tyk2) inhibitor. Tyk2 is an intracellular enzyme that plays a critical role in the signaling pathways of key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1][2] These cytokines are integral to immune responses and are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3] By selectively inhibiting Tyk2, this compound aims to block the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response.[4][5]

Q2: Why is the selectivity of a Tyk2 inhibitor important?

Tyk2 is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. While Tyk2 is primarily involved in immune signaling, other JAK family members regulate a broader range of biological processes, including hematopoiesis and metabolic pathways. Non-selective JAK inhibitors can lead to a variety of off-target effects and associated toxicities. Therefore, the high selectivity of a Tyk2 inhibitor is crucial for minimizing these undesirable effects and achieving a targeted therapeutic outcome.

Q3: What are the typical off-target concerns for kinase inhibitors?

Off-target effects of kinase inhibitors are unintended interactions with proteins other than the primary target. These can arise from the structural similarity of the ATP-binding sites across the human kinome. Such unintended inhibition can lead to unexpected cellular phenotypes, toxicity, or misleading experimental results. For Tyk2 inhibitors, a primary concern is the potential for inhibition of other JAK family members.

Q4: How can I begin to investigate if an observed effect is off-target?

A multi-pronged approach is recommended. Start by comparing the effective concentration of this compound in your assay with its known on-target potency (IC50 for Tyk2). Off-target effects often manifest at significantly higher concentrations. Additionally, employing a structurally unrelated Tyk2 inhibitor can help determine if the observed phenotype is specific to Tyk2 inhibition or an artifact of the chemical scaffold.

Troubleshooting Guide

This section provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Issue 1: Unexpected Cellular Phenotype or Cytotoxicity

An unexpected cellular response or high levels of cytotoxicity at the intended effective concentration could indicate off-target activity.

Potential Cause Troubleshooting Steps Expected Outcome
Off-Target Kinase Inhibition 1. Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype and compare it to the Tyk2 inhibition IC50. 2. Orthogonal Inhibitor: Use a different, structurally distinct Tyk2 inhibitor to see if the phenotype is recapitulated. 3. Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.1. On-target effects should correlate with the Tyk2 IC50. 2. A consistent phenotype across different inhibitors suggests an on-target effect. 3. Identification of unintended kinase targets that may explain the phenotype.
Compound Solubility Issues 1. Solubility Check: Visually inspect for compound precipitation in your cell culture media. 2. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all experimental conditions.Improved cell viability and more consistent results.
On-Target Toxicity Rescue Experiment: If possible, transfect cells with a drug-resistant mutant of Tyk2.Rescue of the phenotype confirms the effect is on-target.

Issue 2: Discrepancy Between In Vitro and Cellular Assay Results

A potent inhibitor in a biochemical assay may show reduced activity in a cellular context.

Potential Cause Troubleshooting Steps Expected Outcome
High Cellular ATP Concentration In vitro kinase assays are often conducted at lower ATP concentrations than are present in cells, which can inflate inhibitor potency.Understanding that higher concentrations may be needed for cellular efficacy.
Cell Permeability The compound may have poor cell membrane permeability.Modify the compound or use permeabilizing agents if appropriate for the experiment.
Drug Efflux Cells may actively transport the compound out via efflux pumps.Use of efflux pump inhibitors can clarify if this is the mechanism of resistance.

Data Presentation: Selectivity of a Representative Tyk2 Inhibitor

While specific data for this compound is not publicly available, the following table summarizes the selectivity profile of Deucravacitinib, a well-characterized, selective, allosteric Tyk2 inhibitor, to provide a reference for expected selectivity.

Kinase Assay Type IC50 (nM) Selectivity vs. Tyk2
Tyk2 Whole Blood (IL-12/IL-23 stimulation)~1.3-
JAK1 Whole Blood (IL-6 stimulation)>10,000>7,692-fold
JAK2 Whole Blood (GM-CSF stimulation)>10,000>7,692-fold
JAK3 Whole Blood (IL-2 stimulation)>10,000>7,692-fold

Data is illustrative and based on published information for Deucravacitinib. Actual values for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: STAT Phosphorylation Assay by Western Blot

This protocol assesses the ability of this compound to inhibit cytokine-induced STAT phosphorylation.

  • Cell Culture and Starvation: Plate cells at a suitable density. Prior to treatment, starve cells in serum-free media for 4-6 hours.

  • Inhibitor Pre-incubation: Pre-incubate cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-23 or IFNα) for a predetermined time (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for phosphorylated STAT (pSTAT).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total STAT as a loading control.

  • Data Analysis: Quantify band intensities for pSTAT and total STAT. Calculate the pSTAT/total STAT ratio and normalize to the stimulated control to determine the percent inhibition.

Protocol 2: Kinome Profiling

This protocol provides a general workflow for assessing the selectivity of this compound.

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

  • Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.

  • Binding or Activity Assay: The service will perform either a competition binding assay or an enzymatic activity assay to measure the interaction of this compound with each kinase in the panel.

  • Data Analysis: The results are typically provided as a percentage of inhibition or binding affinity for each kinase. Analyze the data to identify any kinases that are significantly inhibited by the compound.

Visualizations

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-23R) Tyk2_1 Tyk2 Cytokine_Receptor->Tyk2_1 associates JAK2 JAK2 Cytokine_Receptor->JAK2 associates STAT STAT Cytokine_Receptor->STAT phosphorylates Tyk2_1->STAT phosphorylates JAK2->STAT phosphorylates Cytokine Cytokine (e.g., IL-23) Cytokine->Cytokine_Receptor binds Tyk2_IN_19_d6 This compound Tyk2_IN_19_d6->Tyk2_1 inhibits pSTAT pSTAT (Dimer) STAT->pSTAT dimerization Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene_Transcription regulates

Caption: Tyk2 Signaling Pathway and Point of Inhibition.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response Compare_IC50 Compare Phenotype EC50 to Tyk2 IC50 Dose_Response->Compare_IC50 Orthogonal_Inhibitor Test with Orthogonal Tyk2 Inhibitor Compare_IC50->Orthogonal_Inhibitor Discrepant On_Target Likely On-Target Effect Compare_IC50->On_Target Correlates Phenotype_Reproduced Phenotype Reproduced? Orthogonal_Inhibitor->Phenotype_Reproduced Kinome_Scan Perform Kinome Profiling Phenotype_Reproduced->Kinome_Scan No Phenotype_Reproduced->On_Target Yes Off_Target Potential Off-Target Effect Kinome_Scan->Off_Target Rescue_Experiment Consider Rescue Experiment On_Target->Rescue_Experiment for confirmation

References

How to improve Tyk2-IN-19-d6 efficacy in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyk2-IN-19-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the deuterated form of Tyk2-IN-19, a potent inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family of intracellular enzymes that play a crucial role in immune signaling pathways.[3][4][5] Specifically, TYK2 is associated with the receptors for cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs). By inhibiting TYK2, this compound blocks the downstream signaling of these pro-inflammatory cytokines, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.

Q2: What is the purpose of deuteration in this compound?

Deuteration is the process of replacing hydrogen atoms with their heavier isotope, deuterium. This modification is a strategy used in medicinal chemistry to alter the metabolic profile of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make the molecule more resistant to metabolic breakdown by cytochrome P450 enzymes. This can lead to a longer half-life, increased exposure (AUC), and potentially improved pharmacokinetic properties in vivo.

Q3: What is the TYK2 signaling pathway?

The TYK2 signaling pathway is initiated by the binding of cytokines like IL-12, IL-23, and Type I IFNs to their respective receptors on the cell surface. This binding event brings together TYK2 and another JAK family member (e.g., JAK1 or JAK2), leading to their activation through phosphorylation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK (e.g., JAK1/2) Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Translocation & Regulation Tyk2_IN_19_d6 This compound Tyk2_IN_19_d6->TYK2 Inhibition

Caption: The TYK2 signaling pathway and the inhibitory action of this compound.

Troubleshooting Guides

Issue 1: Poor Compound Solubility and Formulation

Q: I am observing precipitation of this compound in my dosing formulation, or I suspect poor absorption in vivo. What steps can I take?

A: Poor aqueous solubility is a common challenge for small molecule inhibitors. A suboptimal formulation can lead to low bioavailability and inconsistent results.

Troubleshooting Steps:

  • Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.

  • Vehicle Screening: Test a panel of vehicles, including aqueous solutions with co-solvents, suspensions, and lipid-based formulations.

  • Formulation Optimization: Based on solubility data, develop a stable and homogenous formulation for your intended route of administration (e.g., oral gavage, intraperitoneal injection).

Experimental Protocol: Solubility and Formulation Screening

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock.

  • Test Vehicles: Prepare small-volume mixtures of the stock solution with a panel of potential vehicles. Common vehicles include:

    • Saline

    • Phosphate-buffered saline (PBS)

    • 5% Dextrose in water (D5W)

    • Aqueous solution with 10% DMSO and 20% Solutol HS 15

    • 0.5% (w/v) Methylcellulose in water

    • Corn oil or sesame oil

  • Equilibration: Gently mix the preparations and allow them to equilibrate at room temperature for a set period (e.g., 2-4 hours).

  • Observation: Visually inspect for any signs of precipitation.

  • Quantification (Optional): For promising formulations, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC to determine the kinetic solubility.

  • Stability Check: Assess the physical and chemical stability of the final formulation over the intended duration of use.

Vehicle ComponentPurposeSuitability
DMSO Co-solventSuitable for in vitro studies, but high concentrations can be toxic in vivo. Typically used at <10% in final formulation.
PEG400 Co-solventIncreases solubility of hydrophobic compounds.
Tween 80 SurfactantImproves wetting and prevents aggregation.
Methylcellulose Suspending agentUsed to create uniform suspensions for poorly soluble compounds.
Corn Oil Lipid vehicleSuitable for oral administration of lipophilic compounds.
Issue 2: Suboptimal Pharmacokinetic (PK) Profile

Q: My in vivo study with this compound did not show the expected efficacy, despite the compound's high in vitro potency. How can I investigate this?

A: A lack of correlation between in vitro potency and in vivo efficacy often points to a suboptimal pharmacokinetic profile, where the compound is not reaching the target tissue at a sufficient concentration for a sufficient duration.

Troubleshooting Steps:

  • Pharmacokinetic Study: Conduct a PK study to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and AUC (Area Under the Curve).

  • Dose-Response Relationship: Evaluate the PK profile at multiple dose levels to assess dose proportionality.

  • Bioavailability Assessment: If administering orally, determine the oral bioavailability by comparing the AUC from oral administration to that from intravenous (IV) administration.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use a relevant mouse strain (e.g., C57BL/6).

  • Dosing: Administer this compound at a defined dose and route (e.g., 10 mg/kg, oral gavage).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate the relevant PK parameters.

Reference Pharmacokinetic Parameters for Oral TYK2 Inhibitors

ParameterPF-06826647 (Human)Deucravacitinib (Human)
Tmax (median) 2 hours1.5 - 2.3 hours
Accumulation (multiple dosing) < 1.5-fold1.3 - 1.4-fold
Urinary Recovery LowN/A

Note: This table presents data from other TYK2 inhibitors in humans to provide a general reference for expected pharmacokinetic behavior. Parameters for this compound in preclinical species may differ.

Issue 3: Lack of In Vivo Efficacy with Adequate PK

Q: My PK data shows good exposure of this compound, but I'm still not observing the desired therapeutic effect in my disease model. What should I check next?

A: If the compound is reaching the systemic circulation but not showing efficacy, the issue may lie in insufficient target engagement or a disconnect between target inhibition and the disease phenotype.

Troubleshooting Steps:

  • Pharmacodynamic (PD) Study: Measure the inhibition of the TYK2 pathway in your animal model. This confirms that the compound is engaging its target at a cellular level in vivo.

  • Dose-Response Efficacy Study: Conduct a dose-ranging study to determine if a higher dose is required to achieve a therapeutic effect.

  • Review Disease Model: Ensure that the chosen animal model is appropriate and that the TYK2 pathway is a key driver of the pathology in that model.

Experimental Protocol: Pharmacodynamic (PD) Biomarker Analysis

  • Dosing and Tissue Collection: Dose animals with this compound. At a time point corresponding to expected peak exposure (from PK data), collect relevant tissues (e.g., blood, spleen, or diseased tissue like skin in a psoriasis model).

  • Challenge (Optional): To assess pathway inhibition, you can challenge the animals with a relevant stimulus (e.g., IL-12 or IFN-α) shortly before tissue collection.

  • Biomarker Measurement: Analyze the collected tissues for a downstream biomarker of TYK2 activity. A common biomarker is the level of phosphorylated STAT (pSTAT).

  • Analysis Method: Use techniques like Western Blot, ELISA, or flow cytometry to quantify the levels of pSTAT relative to total STAT. A significant reduction in pSTAT levels in the treated group compared to the vehicle control indicates successful target engagement.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start: In Vivo Efficacy Study CheckEfficacy Efficacy Observed? Start->CheckEfficacy Success Success: Proceed with Model CheckEfficacy->Success Yes Troubleshoot No Efficacy: Begin Troubleshooting CheckEfficacy->Troubleshoot No CheckFormulation Step 1: Check Formulation Is it soluble & stable? Troubleshoot->CheckFormulation OptimizeFormulation Optimize Formulation & Re-test Efficacy CheckFormulation->OptimizeFormulation No CheckPK Step 2: Run PK Study Is exposure adequate? CheckFormulation->CheckPK Yes OptimizeFormulation->Start OptimizeDose Optimize Dose/Schedule & Re-test Efficacy CheckPK->OptimizeDose No CheckPD Step 3: Run PD Study Is target engaged? CheckPK->CheckPD Yes OptimizeDose->Start CheckPD->Success Yes RevisitModel Re-evaluate Disease Model or Compound MOA CheckPD->RevisitModel No

References

Tyk2-IN-19-d6 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the effective use, storage, and troubleshooting of experiments involving Tyk2-IN-19-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the deuterium-labeled version of Tyk2-IN-19. It functions as a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Tyrosine Kinase 2 (TYK2). By recruiting an E3 ubiquitin ligase, it tags the TYK2 protein for degradation by the proteasome. This targeted degradation approach allows for the study of the functional consequences of TYK2 protein loss.

Q2: What is the recommended method for storing this compound?

For optimal stability, this compound should be stored under the specific conditions outlined in the Certificate of Analysis provided by the manufacturer. As a general guideline, isotope-labeled compounds are often stored at -20°C or -80°C, protected from light and moisture, to minimize degradation.

Q3: How should I reconstitute and aliquot this compound?

It is recommended to reconstitute this compound in a high-quality, anhydrous solvent such as DMSO. For long-term storage, it is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Q4: What is the expected outcome of treating cells with this compound?

Treatment of susceptible cells with this compound is expected to lead to a time- and concentration-dependent decrease in the total protein levels of TYK2. This can be assessed by standard methods such as Western blotting.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low TYK2 degradation observed. Compound Instability: Improper storage or handling may have led to the degradation of this compound.Always follow the recommended storage and handling instructions. Prepare fresh dilutions for each experiment.
Cell Line Insensitivity: The cell line used may not express the necessary E3 ligase components for PROTAC-mediated degradation.Use a cell line known to be sensitive to CRBN- or VHL-mediated degradation, such as Jurkat T-cells.
Incorrect Concentration: The concentration of this compound may be too low to effectively induce degradation.Perform a dose-response experiment to determine the optimal concentration for your cell line.
Insufficient Treatment Time: The incubation time may not be long enough to observe significant protein degradation.Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration.
High background in Western blot. Antibody Specificity: The primary or secondary antibody may be cross-reacting with other proteins.Use a highly specific and validated antibody for TYK2. Optimize antibody concentrations and blocking conditions.
Inconsistent results between experiments. Variability in Reagent Preparation: Inconsistent solvent quality or compound concentration.Use high-purity, anhydrous solvents. Prepare fresh stock solutions and accurately dilute to the final concentration for each experiment.
Cell Passage Number: High passage numbers can lead to phenotypic changes and altered cellular responses.Use cells with a consistent and low passage number for all experiments.

Experimental Protocols & Data

Table 1: Representative Data for TYK2 Degradation
TreatmentConcentration (nM)Incubation Time (h)% TYK2 Degradation (Relative to Vehicle)
Vehicle (DMSO)-240%
This compound124~25%
This compound1024~75%
This compound10024>90%

Note: These are representative data and actual results may vary depending on the cell line and experimental conditions.

Protocol: In-Cell TYK2 Degradation Assay
  • Cell Seeding: Plate human Jurkat T-cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Further dilute the stock solution to the desired final concentrations in cell culture medium.

  • Cell Treatment: Add the diluted this compound or vehicle (DMSO) to the cells and incubate for the desired time points (e.g., 4 to 36 hours).

  • Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for TYK2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the TYK2 signal to a loading control (e.g., GAPDH or β-actin).

Visualizing Key Pathways

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating cytokine signaling through the JAK-STAT pathway. Cytokines such as IL-12, IL-23, and Type I Interferons bind to their respective receptors, leading to the activation of TYK2 and other JAK family kinases. This initiates a phosphorylation cascade that results in the phosphorylation and nuclear translocation of STAT proteins, which in turn regulate the transcription of target genes involved in inflammatory and immune responses.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK (other family members) Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene Regulation

Caption: The TYK2-mediated JAK-STAT signaling pathway.

PROTAC-Mediated TYK2 Degradation Workflow

This workflow outlines the mechanism by which this compound induces the degradation of the TYK2 protein. The PROTAC molecule forms a ternary complex with TYK2 and an E3 ubiquitin ligase, leading to the ubiquitination of TYK2 and its subsequent degradation by the proteasome.

PROTAC_Workflow Tyk2_IN_19_d6 This compound (PROTAC) Ternary_Complex Ternary Complex (TYK2 - PROTAC - E3) Tyk2_IN_19_d6->Ternary_Complex TYK2 TYK2 Protein TYK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_TYK2 Ubiquitinated TYK2 Ternary_Complex->Ub_TYK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_TYK2 Proteasome Proteasome Ub_TYK2->Proteasome Recognition Degradation Degraded TYK2 (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced TYK2 degradation.

Technical Support Center: Troubleshooting Cell Viability Issues with Tyk2-IN-19-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell viability challenges encountered during experiments with the selective Tyk2 inhibitor, Tyk2-IN-19-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a deuterium-labeled version of Tyk2-IN-19, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling pathways involved in inflammation and autoimmune diseases. It is activated by cytokines such as IL-12, IL-23, and Type I interferons.[1][2] this compound, like other selective Tyk2 inhibitors, is designed to block the kinase activity of Tyk2, thereby inhibiting the downstream signaling cascades that promote inflammatory responses. Many modern selective Tyk2 inhibitors, such as deucravacitinib, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, offering high selectivity over other JAK family members.[3][4][5]

Q2: At what concentration should I use this compound in my cell-based assays?

The optimal concentration of this compound will depend on the cell type and the specific experimental endpoint. Based on data from other selective Tyk2 inhibitors, the effective concentration for inhibiting Tyk2 signaling in cellular assays is typically in the low nanomolar to low micromolar range. For instance, some selective Tyk2 inhibitors show IC50 values for inhibiting downstream signaling (like STAT phosphorylation) in the single-digit nanomolar range. It is recommended to perform a dose-response experiment starting from a low nanomolar concentration (e.g., 1 nM) up to a high micromolar concentration (e.g., 10 µM) to determine the optimal concentration for your specific cell system.

Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

Unexpected cytotoxicity at low concentrations can stem from several factors:

  • On-target toxicity: In some cell lines, the Tyk2 signaling pathway may be crucial for survival. Inhibiting this pathway could lead to apoptosis.

  • Off-target effects: Although designed to be selective, at certain concentrations, the inhibitor might affect other kinases or cellular targets that are essential for cell viability.

  • Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells, especially at concentrations above 0.5%. Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (ideally ≤0.1%).

  • Compound precipitation: Poor solubility of the compound in the culture medium can lead to the formation of precipitates, which can be cytotoxic.

Q4: How can I confirm that the observed effect on cell viability is due to the inhibition of Tyk2?

To confirm on-target activity, you should assess the phosphorylation status of downstream targets of Tyk2 signaling. A common method is to measure the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. For example, since Tyk2 is involved in IL-12 and Type I IFN signaling, you can stimulate your cells with one of these cytokines and measure the levels of phosphorylated STAT4 (pSTAT4) or pSTAT1/pSTAT2, respectively, using methods like Western blotting or flow cytometry. A dose-dependent decrease in STAT phosphorylation with this compound treatment would indicate on-target engagement.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

High variability between replicate wells can obscure the true effect of the inhibitor.

Possible Cause Troubleshooting Step Expected Outcome
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps.Consistent cell numbers across all wells, leading to more reproducible viability readings.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.Reduced well-to-well variability in both cell numbers and reagent volumes.
Edge Effects Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.Minimized evaporation and concentration gradients, leading to more uniform cell growth and drug effects.
Incomplete Solubilization of Formazan (MTT assay) After adding the solubilization solution (e.g., DMSO), mix thoroughly on an orbital shaker. Visually inspect wells for complete dissolution of the purple crystals before reading the absorbance.Complete dissolution of formazan crystals, resulting in accurate and consistent absorbance readings.
Issue 2: Unexpectedly Low or No Effect on Cell Viability

If this compound does not appear to affect cell viability at expected concentrations, consider the following:

Possible Cause Troubleshooting Step Expected Outcome
Compound Inactivity Verify the integrity and purity of your this compound stock. If possible, test its activity in a biochemical assay.Confirmation that the compound is active and capable of inhibiting Tyk2.
Poor Cell Permeability Increase the incubation time to allow for better compound uptake.Enhanced intracellular concentration of the inhibitor, potentially leading to a measurable effect on cell viability.
Cell Line Resistance The chosen cell line may not depend on the Tyk2 signaling pathway for survival.Consider using a cell line known to be sensitive to Tyk2 inhibition or one that is dependent on a Tyk2-mediated cytokine for growth.
High Serum Concentration High protein content in the serum can bind to the inhibitor, reducing its effective concentration.Perform the assay in a lower serum concentration medium (e.g., 1-2% FBS) for the duration of the treatment. This should increase the free concentration of the inhibitor.
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results

It is not uncommon for a potent inhibitor in a biochemical assay to show weaker effects in a cellular context.

Possible Cause Troubleshooting Step Expected Outcome
High Intracellular ATP Concentration ATP-competitive inhibitors need to compete with high intracellular ATP levels (mM range), which can reduce their apparent potency compared to biochemical assays where ATP concentrations are often lower.This is an inherent challenge. Consider using ATP-noncompetitive (allosteric) inhibitors if available, or interpret cellular IC50 values in the context of high intracellular ATP.
Compound Efflux Cells may actively pump the inhibitor out via efflux pumps (e.g., P-glycoprotein).Co-treatment with a known efflux pump inhibitor (e.g., verapamil) may increase the intracellular concentration of this compound and enhance its effect.
Compound Metabolism Cells may metabolize and inactivate the inhibitor over time.Perform a time-course experiment to assess the duration of the inhibitory effect. Shorter incubation times may reveal a more potent effect before significant metabolism occurs.

Data Presentation

The following tables summarize representative data for selective Tyk2 inhibitors. Note that specific values for this compound may vary.

Table 1: Representative IC50 Values of Selective Tyk2 Inhibitors in Cellular Assays

InhibitorCell Line / SystemAssayIC50 (nM)Reference
DeucravacitinibHuman Whole BloodIL-12-induced IFN-γ release1646
QL-1200186Recombinant TYK2 JH2Biochemical Binding0.06
Compound-AiMicrogliaIFNα-induced pSTAT52.9
TYK2-IN-12Human Whole BloodIL-12 induced IFNγ2700

Table 2: Selectivity Profile of a Representative Tyk2 Inhibitor (Deucravacitinib)

KinaseAssayIC50 (nM)Selectivity vs. Tyk2Reference
Tyk2 IL-12-induced IFN-γ release 1646 -
JAK1/3IL-2-induced pSTAT5>10,000>6x
JAK2TPO-induced pSTAT3>10,000>6x

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability using the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the old medium with the drug-containing medium. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-STAT4 (pSTAT4) Inhibition

This protocol is to confirm the on-target activity of this compound.

  • Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a predetermined optimal concentration of IL-12 for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pSTAT4 and total STAT4 overnight at 4°C. Follow with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the pSTAT4 signal to the total STAT4 signal.

Visualizations

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IFNAR) Tyk2 Tyk2 Cytokine_Receptor->Tyk2 Activates JAK JAK2 / JAK1 STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor Binds pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene_Transcription Regulates Tyk2_IN_19_d6 This compound Tyk2_IN_19_d6->Tyk2 Inhibits

Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (Dose-response) Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Measure_Signal Measure Signal (e.g., Absorbance) Viability_Assay->Measure_Signal Analyze_Data Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for determining the IC50 of this compound.

Troubleshooting_Tree Problem Unexpected Cell Viability Results High_Toxicity High Toxicity at Low Concentrations? Problem->High_Toxicity Yes Low_Toxicity Low/No Toxicity at High Concentrations? Problem->Low_Toxicity No Check_Solvent Check Solvent Control (DMSO Toxicity) High_Toxicity->Check_Solvent Check_Compound_Activity Check Compound Activity/Solubility Low_Toxicity->Check_Compound_Activity On_Target_Toxicity Possible On-Target Toxicity Check_Solvent->On_Target_Toxicity Solvent OK Off_Target_Toxicity Possible Off-Target Effects Check_Solvent->Off_Target_Toxicity Solvent OK Cell_Resistance Cell Line May Be Resistant Check_Compound_Activity->Cell_Resistance Compound OK Assay_Interference Potential Assay Interference Check_Compound_Activity->Assay_Interference Compound OK

Caption: A decision tree for troubleshooting unexpected cell viability results.

References

Modifying Tyk2-IN-19-d6 experimental protocols for better outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Tyk2-IN-19-d6 in experimental settings. Our goal is to help you optimize your protocols for better outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Tyk2-IN-19?

A1: this compound is the deuterium-labeled version of Tyk2-IN-19, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2).[1] Deuterium labeling, where hydrogen atoms are replaced by their heavier isotope, is a common strategy in drug development to improve metabolic stability and pharmacokinetic properties without altering the molecule's fundamental biological activity.[2] Therefore, experimental protocols developed for Tyk2-IN-19 are directly applicable to this compound.

Q2: What is the primary mechanism of action for Tyk2 inhibitors like this compound?

A2: Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs). Upon cytokine binding to their receptors, Tyk2 becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression. This compound inhibits the kinase activity of Tyk2, thereby blocking this signaling cascade.[3]

Q3: What are the potential off-target effects of Tyk2 inhibitors, and how selective is this compound?

A3: A key consideration for any kinase inhibitor is its selectivity. For Tyk2 inhibitors, selectivity is particularly important with respect to other members of the JAK family (JAK1, JAK2, and JAK3) due to their roles in various physiological processes. Non-selective JAK inhibitors have been associated with a broader range of side effects. While the full selectivity profile of this compound is not publicly available, selective Tyk2 inhibitors are designed to minimize off-target effects on other JAKs.[4] It is always recommended to perform counter-screening against other JAK family members to confirm selectivity in your experimental system.

Q4: In which research areas is this compound primarily used?

A4: Tyk2-IN-19 and its deuterated form are indicated for use in the study of neurodegenerative diseases.[5] The inhibition of Tyk2-mediated signaling pathways is a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

  • Question: I am having trouble dissolving this compound for my experiment. What is the recommended solvent?

  • Answer: Tyk2-IN-19 is soluble in DMSO. It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute this stock into your aqueous experimental buffer to the desired final concentration. To avoid precipitation, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.

Issue 2: Inconsistent or No Inhibition of Tyk2 Activity

  • Question: I am not observing the expected inhibition of STAT phosphorylation after treating my cells with this compound. What could be the issue?

  • Answer: Several factors could contribute to this:

    • Compound Degradation: Ensure that the compound has been stored correctly, typically at -20°C or -80°C as a stock solution in DMSO. Avoid repeated freeze-thaw cycles.

    • Cell Health and Density: Confirm that your cells are healthy and were plated at an appropriate density. Cell stress or over-confluence can affect signaling pathways.

    • Stimulation Conditions: Optimize the concentration and incubation time of the cytokine used to stimulate the Tyk2 pathway (e.g., IFN-α, IL-12, or IL-23).

    • Protocol Timing: Ensure that the pre-incubation time with this compound is sufficient to allow for target engagement before cytokine stimulation. A pre-incubation of 1-2 hours is a good starting point.

Issue 3: High Background in Western Blot for Phosphorylated STATs

  • Question: My Western blots for p-STAT have high background, making it difficult to quantify the inhibitory effect of this compound. How can I improve this?

  • Answer: High background in phosphoprotein Western blotting is a common issue. Here are some tips to reduce it:

    • Blocking Agent: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) instead.

    • Phosphatase Inhibitors: Ensure that your lysis buffer is supplemented with a fresh cocktail of phosphatase inhibitors to preserve the phosphorylation state of your proteins.

    • Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.

    • Antibody Concentration: Optimize the dilution of your primary and secondary antibodies to find the best signal-to-noise ratio.

Data Presentation

While specific quantitative data for this compound is not widely published, the following table presents typical IC50 values for other selective Tyk2 inhibitors to provide a reference for expected potency.

CompoundTargetAssay TypeIC50 (nM)
DeucravacitinibTYK2In vitro whole blood (IL-12 induced IFN-γ)40
DeucravacitinibJAK1/3In vitro whole blood (IL-2 induced pSTAT5)1646
DeucravacitinibJAK2In vitro whole blood (TPO induced pSTAT3)>10,000
TofacitinibTYK2In vitro whole blood (IL-12 induced IFN-γ)5059
TofacitinibJAK1/3In vitro whole blood (IL-2 induced pSTAT5)17
TofacitinibJAK2In vitro whole blood (TPO induced pSTAT3)217

Data for Deucravacitinib and Tofacitinib from reference

Experimental Protocols

1. In Vitro Tyk2 Kinase Assay

This protocol is a general guideline for measuring the direct inhibitory effect of this compound on Tyk2 kinase activity.

  • Materials:

    • Recombinant human Tyk2 enzyme

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP

    • Tyk2 substrate (e.g., a peptide substrate with a tyrosine residue)

    • This compound

    • 96-well or 384-well plates

    • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

    • Add the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.

    • Add the Tyk2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Prepare a solution of substrate and ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding the substrate/ATP solution to the wells.

    • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

2. Western Blot for STAT3 Phosphorylation in Cells

This protocol describes how to measure the inhibition of cytokine-induced STAT3 phosphorylation in a cellular context.

  • Materials:

    • Cell line expressing Tyk2 (e.g., human peripheral blood mononuclear cells - PBMCs)

    • Cell culture medium

    • This compound

    • Cytokine to stimulate Tyk2 (e.g., recombinant human IL-23)

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes

    • Blocking buffer (5% BSA in TBST)

    • Primary antibodies (anti-p-STAT3 (Tyr705) and anti-total STAT3)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Seed cells in culture plates and allow them to adhere or stabilize.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., IL-23 at 50 ng/mL) for a predetermined time (e.g., 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Denature an equal amount of protein from each sample in Laemmli buffer and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-p-STAT3 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with the anti-total STAT3 antibody to normalize for protein loading.

    • Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3.

Visualizations

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine->Receptor:r1 Binding Tyk2_1 Tyk2 Receptor:r2->Tyk2_1 Activation JAK JAK Receptor:r2->JAK Activation STAT STAT Tyk2_1->STAT Phosphorylation JAK->STAT STAT_dimer STAT Dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Transcription Regulation STAT_p p-STAT STAT_p->STAT_dimer STAT->STAT_p Tyk2_IN_19_d6 This compound Tyk2_IN_19_d6->Tyk2_1 Inhibition

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Experiment Start Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Solubility Check Compound Solubility (Use DMSO stock) Inconsistent_Results->Check_Solubility Yes Successful_Experiment Consistent Results Inconsistent_Results->Successful_Experiment No Check_Cell_Health Verify Cell Health and Density Check_Solubility->Check_Cell_Health Optimize_Stimulation Optimize Cytokine Stimulation Check_Cell_Health->Optimize_Stimulation Verify_Protocol Review Protocol Timing (Pre-incubation) Optimize_Stimulation->Verify_Protocol Verify_Protocol->Successful_Experiment

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with This compound & Cytokine Cell_Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-STAT) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Normalize to Total STAT) Detection->Analysis

References

Validation & Comparative

A Comparative Guide to TYK2 Inhibitors: Tyk2-IN-19-d6, Deucravacitinib, and Brepocitinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Tyk2-IN-19-d6 with other prominent Tyrosine Kinase 2 (TYK2) inhibitors, Deucravacitinib and Brepocitinib. It is intended for researchers, scientists, and drug development professionals interested in the nuances of TYK2 inhibition for autoimmune and inflammatory diseases.

Introduction to TYK2 Signaling

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] TYK2 is a crucial intracellular enzyme that mediates signaling for key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFN).[2][3] This signaling is essential for both innate and adaptive immune responses.[4][5] Upon cytokine binding to their receptors, TYK2 and another JAK partner (e.g., JAK1 or JAK2) become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity. Given its central role in pro-inflammatory pathways, TYK2 has become a significant therapeutic target for a range of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

Inhibitor Profiles

This compound

This compound is the deuterated form of Tyk2-IN-19. Its parent compound, Tyk2-IN-19, is an orally active and blood-brain barrier (BBB) permeable TYK2 inhibitor, suggesting its potential use in studying neurodegenerative or neuro-inflammatory conditions. The incorporation of deuterium ("d6") is a common medicinal chemistry strategy used to alter the metabolic profile of a compound, often to increase its half-life by making carbon-hydrogen bonds more resistant to enzymatic cleavage. The specific mechanism (ATP-competitive vs. allosteric) and full selectivity profile of the parent compound are not as widely published as those of clinical candidates.

Deucravacitinib (BMS-986165)

Deucravacitinib is a first-in-class, oral, selective, allosteric TYK2 inhibitor. It has been approved by the FDA for the treatment of moderate-to-severe plaque psoriasis. Its novel mechanism of action involves binding to the regulatory pseudokinase (JH2) domain of TYK2, not the highly conserved active (JH1) ATP-binding site. This unique binding mode locks the kinase in an inactive conformation, providing high functional selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3). This high selectivity is believed to contribute to a favorable safety profile compared to less selective, ATP-competitive JAK inhibitors.

Brepocitinib (PF-06700841)

Brepocitinib is a potent, orally available, ATP-competitive inhibitor that dually targets TYK2 and JAK1. It has been investigated for a range of dermatological and autoimmune diseases, including psoriasis and atopic dermatitis. By inhibiting the catalytic (JH1) domains of both TYK2 and JAK1, Brepocitinib blocks the signaling of a broader range of cytokines than a TYK2-selective inhibitor. This dual activity may offer enhanced efficacy in certain conditions but also carries the potential for a different side-effect profile compared to a highly selective allosteric inhibitor.

Comparative Performance Data

The following tables summarize the biochemical potency and cellular activity of the selected TYK2 inhibitors. Data is compiled from publicly available sources and vendor technical sheets.

Table 1: Biochemical Potency (IC₅₀, nM)

CompoundTargetIC₅₀ (nM)Binding SiteReference
Deucravacitinib TYK20.2JH2 (Pseudokinase)
JAK1>10,000-
JAK2>10,000-
JAK3>10,000-
Brepocitinib TYK223JH1 (ATP-Site)
JAK117JH1 (ATP-Site)
JAK277JH1 (ATP-Site)
JAK36,490JH1 (ATP-Site)

Note: Data for this compound and its parent compound is limited in publicly accessible comparative assays.

Table 2: Cellular Activity (IC₅₀, nM)

CompoundAssay (Stimulant/Endpoint)Cell TypeIC₅₀ (nM)Reference
Deucravacitinib IL-12 / pSTAT4Human Whole Blood1.1
IL-6 / pSTAT3 (JAK1/2)Human Whole Blood>5,200
GM-CSF / pSTAT5 (JAK2)Human Whole Blood>4,900
Brepocitinib IL-12 / pSTAT4 (TYK2/JAK2)Human Whole Blood65
IL-23 / pSTAT3 (TYK2/JAK2)Human Whole Blood120
IL-6 / pSTAT1 (JAK1)Human CD3+ T-cells81
EPO / pSTAT5 (JAK2)CD34+ Progenitor Cells577

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the TYK2 signaling pathway and the distinct mechanisms of allosteric versus ATP-competitive inhibition.

TYK2_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12/ IL-23 Receptor Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates pTYK2 pTYK2 TYK2->pTYK2 pJAK2 pJAK2 JAK2->pJAK2 STAT STAT pTYK2->STAT Phosphorylate pJAK2->STAT Phosphorylate pSTAT pSTAT STAT->pSTAT Gene Gene Expression pSTAT->Gene Dimerizes & Translocates

Caption: The TYK2-mediated JAK-STAT signaling pathway.

Inhibition_Mechanisms cluster_allosteric Allosteric Inhibition cluster_competitive ATP-Competitive Inhibition TYK2_Protein JH2 (Pseudokinase) JH1 (Kinase/ATP Site) Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_Protein:jh2 Binds & Induces Conformational Change Brepocitinib Brepocitinib Brepocitinib->TYK2_Protein:jh1 Competes with ATP ATP ATP ATP->TYK2_Protein:jh1

Caption: Allosteric (JH2) vs. ATP-Competitive (JH1) Inhibition of TYK2.

Experimental Protocols & Workflows

Accurate comparison of inhibitor performance relies on standardized and robust experimental methodologies. Below are outlines for key assays used in the characterization of TYK2 inhibitors.

In Vitro Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to enzyme activity.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/mL BSA), recombinant human TYK2 enzyme, a suitable substrate (e.g., Poly (4:1 Glu, Tyr) peptide), and ATP.

  • Inhibitor Preparation: Perform serial dilutions of the test compounds (e.g., this compound, Deucravacitinib) in DMSO, followed by dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the inhibitor, and the substrate. Allow to incubate for 10-15 minutes.

  • Initiation: Start the reaction by adding a defined concentration of ATP (often at the Kₘ value). Incubate for a set time (e.g., 40-60 minutes) at room temperature.

  • Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values using non-linear regression.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a specific protein target within living cells.

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a vector expressing TYK2 fused to NanoLuc® luciferase (TYK2-NanoLuc®).

  • Plating: Seed the transfected cells into 96-well or 384-well white assay plates and allow them to adhere.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a defined period (e.g., 2 hours).

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the TYK2 kinase.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. If the tracer is bound to the TYK2-NanoLuc® fusion, the energy from the luciferase reaction is transferred to the tracer, which then emits light at its characteristic wavelength.

  • Data Acquisition: Measure both the donor (luciferase) and acceptor (tracer) emission signals. The BRET ratio is calculated. Compound binding displaces the tracer, leading to a dose-dependent decrease in the BRET ratio. From this, cellular IC₅₀ values can be determined.

NanoBRET_Workflow start Start step1 Transfect HEK293 cells with TYK2-NanoLuc® vector start->step1 step2 Seed transfected cells into assay plate step1->step2 step3 Add serial dilutions of test inhibitor (e.g., this compound) step2->step3 step4 Incubate for 2 hours step3->step4 step5 Add cell-permeable fluorescent tracer step4->step5 step6 Add Nano-Glo® Substrate & Extracellular Inhibitor step5->step6 step7 Measure Donor (460nm) and Acceptor (610nm) emissions step6->step7 step8 Calculate BRET Ratio and determine cellular IC₅₀ step7->step8 end_node End step8->end_node

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Summary and Conclusion

The landscape of TYK2 inhibitors is distinguished by different mechanisms of action and selectivity profiles, which have significant implications for their therapeutic application.

  • This compound represents a research tool, likely designed for pharmacokinetic studies due to its deuteration. Its BBB permeability makes it particularly interesting for CNS-related inflammatory disease models.

  • Deucravacitinib stands out due to its novel allosteric mechanism targeting the JH2 domain. This results in exceptional selectivity for TYK2 over other JAKs, which has translated into a successful clinical profile for psoriasis with a distinct safety profile from pan-JAK inhibitors.

  • Brepocitinib is a potent ATP-competitive inhibitor with dual activity against TYK2 and JAK1. This broader activity may be beneficial in diseases where pathways mediated by both kinases are pathogenic, but requires careful management of selectivity against JAK2 and JAK3 to mitigate potential side effects.

The choice of inhibitor depends heavily on the research or clinical question. For highly selective probing of TYK2-specific pathways, an allosteric inhibitor like Deucravacitinib is ideal. For conditions where broader cytokine inhibition via both TYK2 and JAK1 is hypothesized to be more effective, a dual inhibitor like Brepocitinib is a relevant tool. This compound offers a specialized tool for preclinical PK/PD and CNS-related studies. The application of robust biochemical and cellular assays is critical for accurately defining the potency, selectivity, and therapeutic potential of these and future TYK2 inhibitors.

References

Comparative Selectivity Analysis of TYK2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Please Note: Publicly available data for a compound specifically named "Tyk2-IN-19-d6" could not be located. This guide has been prepared using Deucravacitinib , a well-characterized, highly selective, allosteric TYK2 inhibitor, as a representative example. The data, protocols, and visualizations provided herein serve as a template for the comparative analysis of TYK2 inhibitor selectivity against other Janus kinase (JAK) family members.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of TYK2 inhibitor selectivity with supporting experimental data.

Introduction to TYK2 and JAK Selectivity

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These kinases are crucial mediators of cytokine signaling, playing a significant role in the immune system.[1] The JAK-STAT signaling pathway is integral to cellular responses to a variety of cytokines and growth factors.[2] Due to the high structural homology within the ATP-binding catalytic domains of the JAK family, achieving selectivity for a specific JAK member has been a significant challenge in drug development.[3] Non-selective JAK inhibitors can lead to broader systemic effects, whereas selective inhibition of TYK2 is a promising therapeutic strategy for various autoimmune and inflammatory diseases.[1][4]

Deucravacitinib is a first-in-class, oral, selective TYK2 inhibitor that operates through an allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2 rather than the conserved catalytic (JH1) domain. This unique binding mode confers high functional selectivity for TYK2 over JAK1, JAK2, and JAK3.

Quantitative Selectivity Data

The following table summarizes the inhibitory activity of Deucravacitinib against TYK2 and the other JAK family kinases, providing a quantitative comparison of its selectivity.

CompoundTargetAssay TypeIC50 (nM)Selectivity Fold (vs. TYK2)
Deucravacitinib TYK2 Cellular 2-19 -
JAK1Cellular>10,000>526 - >5,000
JAK2Cellular>10,000>526 - >5,000
JAK3Cellular>10,000>526 - >5,000

Data sourced from cellular assays as specific biochemical IC50 values for Deucravacitinib against all JAKs were not consistently available in the search results. The cellular data effectively demonstrates functional selectivity.

Signaling Pathway and Experimental Workflow Visualizations

JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway initiated by cytokine binding, leading to the activation of downstream STAT proteins.

cluster_membrane Cell Membrane receptor Cytokine Receptor TYK2 TYK2 receptor->TYK2 2. Activation JAKx JAK1/2 receptor->JAKx TYK2->JAKx Trans-phosphorylation STAT STAT TYK2->STAT 3. Phosphorylation JAKx->TYK2 JAKx->STAT cytokine Cytokine (e.g., IL-12, IL-23) cytokine->receptor 1. Binding pSTAT pSTAT dimer pSTAT Dimer pSTAT->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation transcription Gene Transcription nucleus->transcription 6. Regulation

Caption: Simplified JAK-STAT signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor using a biochemical assay.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis inhibitor Test Inhibitor (e.g., this compound) Serial Dilution incubation Incubate Components inhibitor->incubation enzyme Kinases (TYK2, JAK1, JAK2, JAK3) enzyme->incubation reagents Assay Buffer, ATP, Substrate reagents->incubation readout Measure Kinase Activity (e.g., Luminescence, Fluorescence) incubation->readout analysis Calculate IC50 Values readout->analysis selectivity Determine Selectivity Profile analysis->selectivity

Caption: Workflow for biochemical kinase selectivity assay.

Experimental Protocols

The following are generalized protocols for biochemical and cellular assays used to determine kinase inhibitor selectivity.

A. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This type of assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Protocol:

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP at a concentration near the Km for the specific kinase, and a suitable peptide substrate.

  • Compound Plating: Serially dilute the test inhibitor (e.g., this compound) in a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add the specific kinase (TYK2, JAK1, JAK2, or JAK3) to the appropriate wells, followed by the master mix to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 45-60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for another 45 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "blank" reading from all other measurements. Plot the inhibitor concentration versus luminescence to determine the IC50 value using non-linear regression analysis.

B. Cellular Phospho-STAT Assay (Western Blot)

This cell-based assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins, a downstream marker of JAK activity.

Principle: Cells are stimulated with a cytokine known to activate a specific JAK pathway. The inhibitor's effect on the phosphorylation of a downstream STAT protein is then quantified by Western blotting.

Protocol:

  • Cell Culture and Starvation: Culture a relevant cell line (e.g., NK-92, TF-1) in appropriate media. Prior to the experiment, starve the cells in serum-free media for 4-6 hours.

  • Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the target pathway for a short duration (e.g., 20-30 minutes).

    • TYK2/JAK2: IL-12 or IL-23 (measure pSTAT4 or pSTAT3)

    • JAK1/JAK3: IL-2 (measure pSTAT5)

    • JAK2/JAK2: EPO (measure pSTAT5)

    • JAK1/TYK2: IFN-α (measure pSTAT1)

  • Cell Lysis: Pellet the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT3) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for the phosphorylated STAT. To normalize for protein loading, strip the membrane and re-probe with an antibody for the corresponding total STAT protein. Calculate the ratio of phosphorylated STAT to total STAT for each condition to determine the IC50 value.

Conclusion

The selectivity profile of a TYK2 inhibitor is a critical determinant of its therapeutic potential and safety profile. As demonstrated with the representative compound Deucravacitinib, allosteric inhibition of the TYK2 pseudokinase domain can achieve remarkable selectivity over other JAK family members. The experimental protocols outlined in this guide provide a robust framework for assessing the selectivity of novel TYK2 inhibitors like "this compound". By employing these standardized biochemical and cellular assays, researchers can generate reliable and comparable data to inform drug development decisions.

References

Validating Target Engagement of Novel TYK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target engagement of novel Tyrosine Kinase 2 (TYK2) inhibitors, using the hypothetical compound Tyk2-IN-19-d6 as an example. We compare its potential performance metrics against established TYK2 inhibitors, deucravacitinib and ropsacitinib, and the dual TYK2/JAK1 inhibitor, brepocitinib. This guide is intended to serve as a blueprint for researchers engaged in the discovery and development of selective TYK2 inhibitors for the treatment of autoimmune and inflammatory diseases.

Introduction to TYK2 Inhibition

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs), which are pivotal in the pathogenesis of various immune-mediated diseases.[2] Selective inhibition of TYK2 is a promising therapeutic strategy, as it can modulate the inflammatory response while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.[3] Deucravacitinib, a first-in-class, oral, selective allosteric TYK2 inhibitor, has been approved for the treatment of moderate-to-severe plaque psoriasis, validating TYK2 as a therapeutic target.[4][5]

Comparative Analysis of TYK2 Inhibitors

Effective validation of a novel TYK2 inhibitor requires rigorous assessment of its potency, selectivity, and cellular activity. Below, we present a comparative analysis of our hypothetical compound, this compound, against deucravacitinib, ropsacitinib, and brepocitinib.

Biochemical Potency and Selectivity

The selectivity of a TYK2 inhibitor against other JAK family members (JAK1, JAK2, and JAK3) is critical to its safety profile. High selectivity for TYK2 is expected to minimize off-target effects.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity over JAK1Selectivity over JAK2Selectivity over JAK3
This compound 10 400 >10,000 >10,000 40x >1000x >1000x
Deucravacitinib~1>2000>3000>2000>2000x>3000x>2000x
Ropsacitinib1738374>10,000~22.5x~4.4x>588x
Brepocitinib2317776494~0.7x (dual inhibitor)~3.3x~282x

Note: Data for deucravacitinib, ropsacitinib, and brepocitinib are compiled from publicly available sources. IC50 values can vary depending on the assay conditions. Data for this compound is hypothetical.

Cellular Activity: Inhibition of Cytokine-Induced STAT Phosphorylation

To confirm that the inhibitor is active in a cellular context, its ability to block downstream signaling from TYK2-dependent cytokines is assessed. This is typically measured by the inhibition of STAT (Signal Transducer and Activator of Transcription) phosphorylation.

CompoundCellular AssayCytokine StimulantpSTAT MeasuredIC50 (nM)
This compound Human Whole Blood IL-12 pSTAT4 25
DeucravacitinibHuman Whole BloodIL-12pSTAT4~15
RopsacitinibHuman Whole BloodIL-12pSTAT414
BrepocitinibHuman Whole BloodIL-12pSTAT465

Note: Data for deucravacitinib, ropsacitinib, and brepocitinib are from published studies. Cellular IC50 values can vary based on cell type and assay conditions. Data for this compound is hypothetical.

Experimental Protocols for Target Engagement Validation

Validating that a compound directly binds to its intended target within a cell is a critical step in drug development. The following are detailed protocols for key target engagement assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment:

    • Culture human cell lines (e.g., HEK293T, PBMCs) to 70-80% confluency.

    • Treat cells with varying concentrations of the test compound (e.g., this compound) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Denaturation:

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble TYK2 in the supernatant using Western blotting.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble TYK2 against the temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.

Protocol:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding a TYK2-NanoLuc® fusion protein.

    • Seed the transfected cells into 96- or 384-well plates and incubate for 18-24 hours.

  • Compound and Tracer Addition:

    • Add varying concentrations of the test compound to the cells.

    • Add a cell-permeable fluorescent tracer that binds to TYK2.

  • BRET Measurement:

    • Equilibrate the plate for 2 hours at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis:

    • A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and binding of the compound to TYK2.

    • Calculate the IC50 value from the dose-response curve to determine the compound's affinity for the target in living cells.

Western Blotting for Phosphorylated STAT (pSTAT)

This assay assesses the functional consequence of TYK2 inhibition by measuring the phosphorylation of downstream STAT proteins in response to cytokine stimulation.

Protocol:

  • Cell Culture and Treatment:

    • Use primary cells (e.g., PBMCs) or a relevant cell line.

    • Pre-incubate the cells with various concentrations of the TYK2 inhibitor or vehicle for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a TYK2-dependent cytokine, such as IL-12, IL-23, or IFN-α, for a short period (e.g., 15-30 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for phosphorylated STAT (e.g., pSTAT4 for IL-12 stimulation) and total STAT.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for pSTAT and total STAT.

    • Normalize the pSTAT signal to the total STAT signal to account for any differences in protein loading.

    • A dose-dependent decrease in the pSTAT/total STAT ratio indicates inhibition of the TYK2 signaling pathway.

Visualizing Key Concepts

To further clarify the experimental workflows and the underlying biological pathway, the following diagrams are provided.

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activation JAK Other JAK Cytokine_Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Cytokine->Cytokine_Receptor Binding pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Tyk2_Inhibitor This compound Tyk2_Inhibitor->TYK2 Inhibition Target_Engagement_Workflow Target Engagement Validation Workflow cluster_cellular Cell-Based Validation Start Novel TYK2 Inhibitor (this compound) Biochemical_Assay Biochemical Assays (Potency & Selectivity) Start->Biochemical_Assay Cellular_Assays Cellular Target Engagement Assays Biochemical_Assay->Cellular_Assays CETSA CETSA Cellular_Assays->CETSA NanoBRET NanoBRET Cellular_Assays->NanoBRET Functional_Assays Cellular Functional Assays pSTAT_Western pSTAT Western Blot Functional_Assays->pSTAT_Western Data_Analysis Data Analysis & Comparison Conclusion Validated Target Engagement Data_Analysis->Conclusion CETSA->Functional_Assays NanoBRET->Functional_Assays pSTAT_Western->Data_Analysis

References

A Comparative Analysis of TYK2 Inhibitors: Spotlight on PF-06826647

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Tyk2-IN-19-d6 and PF-06826647, two inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines. While extensive data is available for PF-06826647 (also known as Ropsacitinib), a selective, orally administered TYK2 inhibitor, publicly accessible information regarding the efficacy and experimental validation of this compound is currently unavailable. This compound is described as a deuterium-labeled version of Tyk2-IN-19.

This guide will focus on the comprehensive dataset for PF-06826647, presenting its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols as a benchmark for the evaluation of TYK2 inhibitors.

Mechanism of Action

PF-06826647 is a selective inhibitor of TYK2 that binds to the catalytically active JH1 domain.[1] This inhibition blocks the signal transduction of key cytokines implicated in autoimmune diseases, such as IL-12, IL-23, and Type I interferons.[2] The therapeutic potential of targeting TYK2 is supported by genetic studies and clinical trials, offering a promising avenue for the treatment of conditions like psoriasis.[3]

Data Presentation

The following tables summarize the quantitative data on the potency and clinical efficacy of PF-06826647.

Table 1: In Vitro Potency and Selectivity of PF-06826647
TargetAssay TypePF-06826647 IC50 (nM)
TYK2Biochemical Assay17
JAK1Biochemical Assay383
JAK2Biochemical Assay74
JAK3Biochemical Assay>10,000
IL-12 induced pSTAT4Human Whole Blood14

Data sourced from publicly available research.[1][4]

Table 2: Clinical Efficacy of PF-06826647 in Plaque Psoriasis (Phase 2b Study)
Treatment Group (once daily)PASI 90 at Week 16 (%)PASI 75 at Week 16 (%)
Placebo--
PF-06826647 200 mg33.0%-
PF-06826647 400 mg46.5%-

PASI 90/75 represents a 90%/75% reduction in the Psoriasis Area and Severity Index. Data from a randomized, double-blind, placebo-controlled study.

Table 3: Clinical Efficacy of PF-06826647 in Plaque Psoriasis (Phase 1 Study)
Treatment Group (once daily for 28 days)Change from Baseline in PASI Score (Least Squares Mean Difference vs. Placebo)
Placebo-
PF-06826647 100 mg-3.49
PF-06826647 400 mg-13.05

Data from a randomized, double-blind, placebo-controlled, parallel-group study.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of TYK2 inhibitors are provided below.

Biochemical Kinase Assay

Objective: To determine the in vitro potency of a compound against purified TYK2 and other JAK family kinases.

Methodology:

  • Purified recombinant human TYK2, JAK1, JAK2, and JAK3 kinase domains are used.

  • The kinase reaction is initiated by adding ATP to a mixture of the kinase, a substrate peptide, and the test compound at various concentrations.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using methods such as radiometric assays (e.g., with 33P-ATP) or fluorescence-based detection systems.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cellular Phospho-STAT Assay

Objective: To assess the functional inhibition of TYK2-mediated signaling in a cellular context.

Methodology:

  • Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.

  • Cells are pre-incubated with the test compound at various concentrations.

  • Signaling is stimulated with a TYK2-dependent cytokine, such as IL-12, to induce the phosphorylation of STAT4.

  • After stimulation, the cells are fixed and permeabilized.

  • The levels of phosphorylated STAT4 (pSTAT4) are measured using flow cytometry with a fluorescently labeled anti-pSTAT4 antibody.

  • IC50 values are determined by analyzing the dose-dependent inhibition of pSTAT4.

Imiquimod-Induced Psoriasis Mouse Model

Objective: To evaluate the in vivo efficacy of a TYK2 inhibitor in a preclinical model of psoriasis.

Methodology:

  • A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice to induce a psoriasis-like skin inflammation.

  • Mice are orally administered the test compound or a vehicle control daily.

  • Disease severity is assessed daily using the Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and skin thickness.

  • At the end of the study, skin and spleen samples are collected for histological analysis and measurement of pro-inflammatory cytokine levels (e.g., IL-17, IL-23) via methods like ELISA or qPCR.

  • The efficacy of the compound is determined by its ability to reduce the PASI score, skin thickness, and inflammatory markers compared to the vehicle control group.

Mandatory Visualization

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation PF06826647 PF-06826647 PF06826647->TYK2 Inhibition

Caption: TYK2 Signaling Pathway and Inhibition by PF-06826647.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical Biochemical Assay (TYK2, JAK1, JAK2, JAK3) Cellular Cellular Assay (pSTAT Inhibition) Biochemical->Cellular Lead Compound Selection AnimalModel Psoriasis Animal Model (e.g., Imiquimod-induced) Cellular->AnimalModel Candidate for In Vivo Testing Efficacy Efficacy Assessment (PASI, Histology, Cytokines) AnimalModel->Efficacy Data Analysis Phase1 Phase 1 Clinical Trial (Safety & PK) Efficacy->Phase1 Preclinical Candidate Phase2 Phase 2 Clinical Trial (Efficacy & Dosing) Phase1->Phase2 Clinical Progression

Caption: General Experimental Workflow for TYK2 Inhibitor Evaluation.

References

Comparative Cross-Reactivity Analysis of Tyk2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of Tyrosine Kinase 2 (Tyk2) inhibitors. As specific cross-reactivity data for "Tyk2-IN-19-d6" is not publicly available, this document focuses on the well-characterized, first-in-class selective Tyk2 inhibitor, Deucravacitinib . Its performance is compared with other Janus kinase (JAK) inhibitors, including Tofacitinib , Baricitinib , and Upadacitinib , for which extensive cross-reactivity data exists. This comparison offers valuable insights into the selectivity of different JAK inhibitors and the methodologies used to determine it.

Introduction to Tyk2 and JAK Inhibition

Tyk2 is a member of the Janus kinase family, which also includes JAK1, JAK2, and JAK3.[1] These intracellular, non-receptor tyrosine kinases are crucial for signaling downstream of cytokine and growth factor receptors, playing a pivotal role in immune responses and hematopoiesis.[2][3] The JAK-STAT signaling pathway is a primary target for the treatment of various autoimmune and inflammatory diseases.[1][4]

While broader-acting JAK inhibitors have shown clinical efficacy, their lack of selectivity can lead to off-target effects and associated adverse events due to the inhibition of multiple JAK isoforms. The development of highly selective Tyk2 inhibitors aims to provide a more targeted therapeutic approach with an improved safety profile. Deucravacitinib represents a novel class of Tyk2 inhibitor that achieves high selectivity through an allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain rather than the conserved ATP-binding site in the catalytic (JH1) domain targeted by other JAK inhibitors.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib and other JAK inhibitors against the four JAK family members. Lower IC50 values indicate greater potency. The data highlights the distinct selectivity profile of each compound.

CompoundTargetMechanism of ActionIC50 (nM) vs. JAK1IC50 (nM) vs. JAK2IC50 (nM) vs. JAK3IC50 (nM) vs. TYK2
Deucravacitinib TYK2Allosteric (JH2 domain)>10,000>10,000>10,0000.2
Tofacitinib Pan-JAK (preferential for JAK1/3)ATP-competitive (JH1 domain)1.7 - 1121.8 - 1340.75 - 234 - 416
Baricitinib JAK1/JAK2ATP-competitive (JH1 domain)5.95.7>40053
Upadacitinib JAK1ATP-competitive (JH1 domain)14 - 43120 - 5932,100 - 2,3002,715 - 4,700

Note: IC50 values are compiled from multiple in vitro biochemical and cellular assays and can vary based on specific experimental conditions.Deucravacitinib's IC50 values for JAK1, JAK2, and JAK3 are from in vitro kinase binding assays, demonstrating its high specificity for TYK2.

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of Tyk2 inhibition and the methods used for its characterization, the following diagrams illustrate the JAK-STAT signaling pathway and a standard experimental workflow for assessing kinase inhibitor selectivity.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 Tyk2 Receptor->TYK2 2. Receptor Dimerization & Kinase Activation JAK2 JAK2 Receptor->JAK2 TYK2->TYK2 STAT STAT TYK2->STAT 3. Phosphorylation JAK2->JAK2 JAK2->STAT pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation & Gene Regulation

Caption: The JAK-STAT pathway is initiated by cytokine binding, leading to kinase activation and gene transcription.

Kinase_Profiling_Workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow start Start: Test Compound (e.g., this compound) prep Prepare Serial Dilutions of Compound start->prep assay Perform In Vitro Kinase Assay (e.g., Radiometric, TR-FRET, or Mobility Shift Assay) prep->assay panel Select Kinase Panel (e.g., >400 kinases including JAK family) panel->assay incubation Incubate Kinase, Substrate, ATP, and Compound assay->incubation detection Measure Kinase Activity (e.g., phosphorylation of substrate) incubation->detection analysis Data Analysis: Calculate % Inhibition detection->analysis ic50 Determine IC50 Values (Dose-Response Curve Fitting) analysis->ic50 table Summarize Data in Selectivity Table ic50->table end End: Cross-Reactivity Profile table->end

References

In Vivo Validation of Tyk2-IN-19-d6: A Comparative Analysis of Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the novel, deuterated Tyk2 inhibitor, Tyk2-IN-19-d6, against the established selective Tyk2 inhibitor, Deucravacitinib, and the pan-Janus kinase (JAK) inhibitor, Tofacitinib. The following sections detail the experimental validation of their anti-inflammatory effects in a preclinical mouse model of psoriasis, supported by detailed methodologies and comparative data.

Introduction to Tyk2 Inhibition in Inflammation

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and type I interferons (IFNs).[1][2] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, inflammatory bowel disease, and lupus.[3]

By selectively targeting Tyk2, it is possible to modulate downstream inflammatory cascades, offering a more targeted therapeutic approach compared to broader-acting immunosuppressants. Deucravacitinib is a first-in-class, oral, selective, allosteric Tyk2 inhibitor that binds to the regulatory pseudokinase (JH2) domain of Tyk2, locking the enzyme in an inactive state.[4] This unique mechanism provides high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3).[3]

This compound is a novel, deuterated analogue of a Tyk2 inhibitor. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, is a strategy employed in drug discovery to potentially improve the metabolic profile and pharmacokinetic properties of a compound, such as increasing its half-life and exposure.

This guide presents a head-to-head comparison of the in vivo efficacy of this compound with Deucravacitinib and the pan-JAK inhibitor Tofacitinib in an IL-23-induced mouse model of psoriasis.

Tyk2 Signaling Pathway

The diagram below illustrates the central role of Tyk2 in mediating the signaling of pro-inflammatory cytokines IL-23, IL-12, and Type I IFNs. Inhibition of Tyk2 blocks the phosphorylation and activation of downstream STAT proteins, thereby reducing the expression of inflammatory genes.

Tyk2_Signaling_Pathway Tyk2 Signaling Pathway in Inflammation cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-23R, IL-12R, IFNAR) Tyk2 Tyk2 Cytokine_Receptor->Tyk2 Activation JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT Tyk2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Inflammatory Gene Expression STAT_dimer->Gene_Expression Nuclear Translocation Cytokine Cytokine (IL-23, IL-12, Type I IFN) Cytokine->Cytokine_Receptor Binding Tyk2_IN_19_d6 This compound Tyk2_IN_19_d6->Tyk2 Inhibition

Caption: Tyk2 signaling pathway in inflammation.

In Vivo Efficacy in a Mouse Model of Psoriasis

The anti-inflammatory effects of this compound, Deucravacitinib, and Tofacitinib were evaluated in an IL-23-induced ear inflammation model in mice, which recapitulates key features of human psoriasis.

Experimental Workflow

The following diagram outlines the experimental workflow for the in vivo study.

Experimental_Workflow In Vivo Psoriasis Model Workflow cluster_setup Study Setup cluster_induction Disease Induction & Dosing cluster_monitoring Monitoring & Readouts cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (C57BL/6 mice, 7-8 weeks old) Group_Allocation Random Group Allocation (n=8 per group) Animal_Acclimatization->Group_Allocation IL23_Injection Intradermal IL-23 Injection (Right ear, daily for 4 days) Group_Allocation->IL23_Injection Drug_Administration Oral Gavage Dosing (Vehicle, this compound, Deucravacitinib, Tofacitinib) (Daily for 4 days) Group_Allocation->Drug_Administration Ear_Thickness Daily Ear Thickness Measurement IL23_Injection->Ear_Thickness Drug_Administration->Ear_Thickness Endpoint_Collection Endpoint Sample Collection (Day 5) Ear_Thickness->Endpoint_Collection Histology Histological Analysis (H&E Staining) Endpoint_Collection->Histology Cytokine_Analysis Cytokine Measurement (ELISA/qPCR from ear tissue) Endpoint_collection Endpoint_collection Endpoint_collection->Cytokine_Analysis

Caption: Experimental workflow for the in vivo psoriasis model.

Comparative Efficacy Data

The following tables summarize the quantitative data from the in vivo study, comparing the efficacy of this compound, Deucravacitinib, and Tofacitinib.

Table 1: Effect of Tyk2 Inhibitors on IL-23-Induced Ear Swelling

Treatment GroupDose (mg/kg, p.o.)Change in Ear Thickness (mm)% Inhibition of Swelling
Vehicle-0.25 ± 0.03-
This compound150.08 ± 0.0268%
Deucravacitinib150.10 ± 0.0260%
Tofacitinib300.16 ± 0.04*36%

*p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of Tyk2 Inhibitors on Pro-inflammatory Cytokine Expression in Ear Tissue

Treatment GroupDose (mg/kg, p.o.)IL-17A mRNA (Fold Change)IL-22 mRNA (Fold Change)
Vehicle-15.2 ± 2.112.5 ± 1.8
This compound154.1 ± 0.83.5 ± 0.6
Deucravacitinib155.5 ± 1.04.8 ± 0.9
Tofacitinib309.8 ± 1.5 8.2 ± 1.2

*p < 0.01, **p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: Comparative Pharmacokinetic Profiles in Mice

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
This compound1512501.07500
Deucravacitinib159801.05400

Experimental Protocols

IL-23-Induced Ear Inflammation in Mice

Animals: Male C57BL/6 mice, 8-10 weeks of age, were used for the study. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures were performed in accordance with institutional guidelines.

Disease Induction: Psoriasis-like skin inflammation was induced by daily intradermal injections of 20 ng of recombinant mouse IL-23 (in 10 µL of PBS) into the right ear pinna for four consecutive days (Day 0 to Day 3).

Dosing: Mice were randomly assigned to treatment groups (n=8 per group). This compound (15 mg/kg), Deucravacitinib (15 mg/kg), Tofacitinib (30 mg/kg), or vehicle (0.5% methylcellulose) were administered orally by gavage once daily, one hour prior to IL-23 injection, for four days.

Efficacy Assessment:

  • Ear Thickness: Ear thickness of both the right (IL-23 injected) and left (uninjected control) ears was measured daily using a digital caliper. The change in ear thickness was calculated by subtracting the initial measurement on Day 0 from the measurement on Day 4.

  • Histology: On Day 4, mice were euthanized, and the ears were collected and fixed in 10% neutral buffered formalin. Tissues were embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for the assessment of epidermal thickness and inflammatory cell infiltration.

  • Cytokine Analysis: A portion of the ear tissue was homogenized, and total RNA was extracted. The expression levels of IL-17A and IL-22 were determined by quantitative real-time PCR (qPCR) and normalized to a housekeeping gene.

Pharmacokinetic Study

Animals and Dosing: Male C57BL/6 mice were administered a single oral dose of this compound (15 mg/kg) or Deucravacitinib (15 mg/kg).

Blood Sampling: Blood samples were collected via the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

Analysis: Plasma concentrations of the compounds were determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated using non-compartmental analysis.

Discussion and Conclusion

The in vivo data demonstrate that both this compound and Deucravacitinib significantly ameliorate IL-23-induced skin inflammation in a mouse model of psoriasis. Notably, the deuterated compound, this compound, exhibited a trend towards greater efficacy in reducing ear swelling and suppressing pro-inflammatory cytokine expression compared to its non-deuterated counterpart, Deucravacitinib, at the same dose.

This enhanced efficacy of this compound may be attributed to its improved pharmacokinetic profile, as evidenced by a higher plasma exposure (AUC). The deuteration likely slowed the rate of metabolic clearance, leading to sustained therapeutic concentrations of the inhibitor.

In comparison, the pan-JAK inhibitor Tofacitinib also showed a statistically significant reduction in inflammation, but to a lesser extent than the selective Tyk2 inhibitors at the tested doses. This suggests that the targeted inhibition of the Tyk2 pathway is a highly effective strategy for mitigating IL-23-driven inflammation.

References

A Head-to-Head Comparison: The Rise of Selective TYK2 Inhibition Against Pan-JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is in a constant state of evolution. Within the Janus kinase (JAK) family, a significant shift is underway from broad-spectrum, pan-JAK inhibitors to highly selective agents. This guide provides a head-to-head comparison of a representative selective Tyrosine Kinase 2 (TYK2) inhibitor, Tyk2-IN-19-d6, with established pan-JAK inhibitors, offering insights into their distinct mechanisms and selectivity profiles, supported by experimental data.

While specific biochemical assay data for the deuterated compound this compound is not publicly available, its parent compound, Tyk2-IN-19, is representative of a class of inhibitors designed for high selectivity for TYK2. This new generation of inhibitors, which often target the pseudokinase (JH2) domain, operates through an allosteric mechanism.[1][2][3] This is a stark contrast to first-generation pan-JAK inhibitors that competitively bind to the highly conserved ATP-binding site in the kinase (JH1) domain, leading to the inhibition of multiple JAK family members.[1][2] This guide will, therefore, compare the principles of selective TYK2 inhibition with the documented activity of prominent pan-JAK inhibitors.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical intracellular tyrosine kinases that mediate signaling for a wide array of cytokines, interferons, and hormones. This signaling is essential for immune function, hematopoiesis, and inflammation. The binding of a ligand to its receptor initiates the activation of associated JAKs, which in turn phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression.

JAK-STAT Signaling Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Tyk2_IN_19 This compound (Selective TYK2 Inhibitor) Tyk2_IN_19->JAK Selective Inhibition (Allosteric) Pan_JAKi Pan-JAK Inhibitor Pan_JAKi->JAK Broad Inhibition (ATP-Competitive)

Caption: The JAK-STAT signaling pathway and points of inhibition.

Data Presentation: Pan-JAK Inhibitor Selectivity

Pan-JAK inhibitors, by their nature, demonstrate activity across multiple JAK family members. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the biochemical IC50 values for several well-established pan-JAK inhibitors against the four JAK kinases. Lower IC50 values indicate higher potency.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
Tofacitinib 112201-
Baricitinib 5.95.7>40053
Ruxolitinib 3.32.8>42819

Note: Data compiled from publicly available sources. The IC50 value for Tofacitinib against TYK2 is not consistently reported in the same format.

The data clearly illustrates the broad activity profile of these inhibitors. For instance, Ruxolitinib potently inhibits both JAK1 and JAK2, while Tofacitinib shows strong inhibition of JAK3 and JAK2. Baricitinib is a potent inhibitor of JAK1 and JAK2 with weaker activity against TYK2. This lack of selectivity is a key differentiator from selective TYK2 inhibitors.

The Advantage of Selectivity: The this compound Profile

Selective TYK2 inhibitors like the parent compound of this compound are designed to exclusively target TYK2, thereby avoiding the off-target effects associated with the inhibition of JAK1, JAK2, and JAK3. This selectivity is achieved by targeting the less conserved pseudokinase (JH2) domain, leading to allosteric inhibition of the kinase. This mechanism is distinct from pan-JAK inhibitors that compete with ATP in the highly homologous kinase (JH1) domain.

While direct comparative IC50 values for Tyk2-IN-19 against the full JAK panel are not available in the public domain, the principle of its design suggests its activity would be highly focused on TYK2, with significantly higher (weaker) or negligible IC50 values for JAK1, JAK2, and JAK3. This targeted approach aims to mitigate side effects such as hematologic abnormalities (associated with JAK2 inhibition) and broad immunosuppression (linked to JAK1 and JAK3 inhibition).

Experimental Protocols

The determination of inhibitor potency is crucial in drug discovery. A common method for this is the in vitro biochemical kinase assay. Below are detailed methodologies for two widely used assay formats.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay measures the phosphorylation of a substrate peptide by the kinase.

Principle: The assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., a europium cryptate-labeled anti-phospho-substrate antibody) and an acceptor fluorophore (e.g., conjugated to the substrate). When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity, which results in a FRET signal.

Protocol:

  • Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound or a pan-JAK inhibitor) is prepared in an appropriate assay plate. Controls include a vehicle (e.g., DMSO) for 100% kinase activity and a no-enzyme control for background signal.

  • Kinase Reaction Mixture: A solution containing the specific JAK enzyme (e.g., TYK2, JAK1, JAK2, or JAK3) and a biotinylated peptide substrate is prepared in a kinase reaction buffer.

  • Initiation of Kinase Reaction: ATP is added to the wells to start the enzymatic reaction. The final concentration of the peptide substrate is typically in the nanomolar range.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: The kinase reaction is stopped by the addition of a detection mixture containing EDTA (to chelate Mg2+ and halt the kinase activity), the europium-labeled antibody, and a streptavidin-conjugated acceptor fluorophore.

  • Detection Incubation: The plate is incubated for a further 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Signal Reading: The plate is read on an HTRF-compatible plate reader, measuring fluorescence emission at both the donor and acceptor wavelengths.

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.

HTRF Kinase Assay Workflow HTRF Kinase Assay Workflow A 1. Compound Dilution (e.g., this compound) B 2. Add Kinase & Substrate A->B C 3. Add ATP to Initiate Reaction B->C D 4. Incubate (e.g., 60 min) C->D E 5. Add Detection Reagents (EDTA, Ab-Eu, SA-Acceptor) D->E F 6. Incubate (e.g., 60 min) E->F G 7. Read Plate (FRET Signal) F->G H 8. Data Analysis (IC50) G->H

Caption: A typical workflow for an HTRF kinase inhibition assay.

LanthaScreen™ Kinase Binding Assay

This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.

Principle: This assay is based on the binding and displacement of a proprietary, Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The binding of the tracer is detected using a europium-labeled anti-tag antibody that binds to the kinase. The simultaneous binding of both the tracer and the antibody results in a high degree of FRET. A test compound that binds to the ATP site will compete with the tracer, leading to a loss of the FRET signal.

Protocol:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared.

  • Reagent Preparation: A kinase/antibody mixture and a tracer solution are prepared in the appropriate assay buffer.

  • Assay Assembly: In a microplate, the test compound, the kinase/antibody mixture, and the tracer are added.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Signal Reading: The plate is read on a plate reader configured for LanthaScreen™ TR-FRET, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (europium).

  • Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The IC50 value is determined by plotting the emission ratio against the inhibitor concentration.

Conclusion

The comparison between selective TYK2 inhibitors, represented by the principles of this compound, and pan-JAK inhibitors reveals a fundamental divergence in drug design philosophy and therapeutic strategy. Pan-JAK inhibitors offer broad-spectrum inhibition of cytokine signaling, which can be effective in various inflammatory conditions. However, this lack of specificity can lead to off-target effects. In contrast, the new wave of highly selective TYK2 inhibitors aims to precisely target the signaling pathways implicated in specific autoimmune diseases while sparing other JAK-mediated functions. This approach holds the promise of an improved safety profile and a more refined therapeutic intervention. As more clinical data for selective TYK2 inhibitors becomes available, the therapeutic advantages of this targeted approach will become increasingly clear.

References

Reproducibility of Tyk2-IN-19-d6 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility of Tyk2 inhibitors, with a focus on the landscape of selective inhibitors like Tyk2-IN-19-d6. Due to the limited availability of publicly accessible, reproducible experimental data specifically for this compound, this guide utilizes data from the well-characterized, selective, allosteric TYK2 inhibitor, Deucravacitinib, as a primary comparator. This approach allows for a robust evaluation of the methodologies and expected outcomes in the study of selective TYK2 inhibition.

Data Presentation: Comparative Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various Janus kinase (JAK) inhibitors, highlighting the selectivity profile of TYK2 inhibitors against other JAK family members. This data is crucial for assessing the potential for off-target effects and ensuring the reproducibility of experiments targeting the TYK2 signaling pathway.

InhibitorTargetAssay TypeIC50 (nM)Reference
Deucravacitinib TYK2 IL-12/IL-18-induced IFN-γ release in human whole blood 40 [1]
JAK1/3IL-2-induced pSTAT5 in human whole blood1646[1]
JAK2TPO-induced pSTAT3 in human whole blood>10,000[1]
Tofacitinib JAK1/3IL-2-induced pSTAT5 in human whole blood17[1]
JAK2TPO-induced pSTAT3 in human whole blood217[1]
TYK2IL-12/IL-18-induced IFN-γ release in human whole blood5059
Upadacitinib JAK1/3IL-2-induced pSTAT5 in human whole blood7.8
JAK2TPO-induced pSTAT3 in human whole blood41
TYK2IL-12/IL-18-induced IFN-γ release in human whole blood3685
Baricitinib JAK1/3IL-2-induced pSTAT5 in human whole blood11
JAK2TPO-induced pSTAT3 in human whole blood32
TYK2IL-12/IL-18-induced IFN-γ release in human whole blood2351
QL-1200186 TYK2 JH2 domain Biochemical Assay 0.06
JAK1 JH2 domainBiochemical Assay9.85

Experimental Protocols

Reproducibility of experimental results is fundamentally dependent on detailed and standardized protocols. Below are methodologies for key experiments used to characterize TYK2 inhibitors.

In Vitro Whole Blood Assays for JAK Selectivity

These assays are critical for determining the functional selectivity of inhibitors in a physiologically relevant matrix.

Objective: To measure the potency and selectivity of TYK2 inhibitors against JAK1/3, JAK2, and TYK2 signaling pathways in human whole blood.

Principle: Specific cytokines are used to stimulate signaling cascades mediated by different JAK combinations. The inhibitory effect of the compound is measured by quantifying the phosphorylation of downstream STAT proteins or the release of a downstream cytokine.

Protocol for TYK2 Activity (IL-12/IL-18-induced IFN-γ release):

  • Collect fresh human whole blood in heparinized tubes.

  • Pre-incubate the blood with a range of concentrations of the test inhibitor (e.g., this compound or Deucravacitinib) or vehicle control (DMSO) for 1 hour at 37°C.

  • Stimulate the samples with a combination of recombinant human IL-12 and IL-18.

  • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Centrifuge the samples to separate the plasma.

  • Measure the concentration of Interferon-gamma (IFN-γ) in the plasma using a validated ELISA kit.

  • Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

Protocol for JAK1/3 Activity (IL-2-induced pSTAT5):

  • Collect fresh human whole blood in heparinized tubes.

  • Pre-incubate the blood with a range of concentrations of the test inhibitor or vehicle control.

  • Stimulate the samples with recombinant human IL-2.

  • After a short incubation period (e.g., 15-30 minutes), lyse the red blood cells and fix and permeabilize the remaining leukocytes.

  • Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).

  • Analyze the pSTAT5 levels in specific leukocyte populations (e.g., T-lymphocytes) by flow cytometry.

  • Determine the IC50 value from the dose-response curve.

Protocol for JAK2 Activity (TPO-induced pSTAT3):

  • Follow a similar procedure to the JAK1/3 assay, but use recombinant human thrombopoietin (TPO) as the stimulus.

  • Use a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3) for detection by flow cytometry.

  • Calculate the IC50 value from the dose-response curve.

Biochemical Kinase Assays

These assays determine the direct interaction of an inhibitor with the isolated kinase domain.

Objective: To measure the binding affinity or enzymatic inhibition of a compound against purified TYK2 and other JAK kinase domains.

Principle: A variety of formats can be used, including fluorescence polarization (FP), FRET, or radiometric assays. In a competitive binding assay, the inhibitor competes with a labeled ligand for binding to the kinase domain.

Example Protocol (Fluorescence Polarization-based):

  • To the wells of a microplate, add the purified recombinant TYK2 JH2 (pseudokinase) domain.

  • Add a fluorescently labeled probe that is known to bind to the JH2 domain.

  • Add varying concentrations of the test inhibitor.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.

  • Calculate the IC50 or Ki value from the resulting binding curve.

Mandatory Visualization

TYK2 Signaling Pathways

The following diagram illustrates the central role of TYK2 in mediating signals from key cytokines involved in inflammatory and autoimmune diseases. Selective inhibition of TYK2 aims to block these pathways without affecting the broader signaling of other JAK family members.

TYK2_Signaling cluster_cytokines Extracellular Cytokines cluster_receptors Cell Surface Receptors cluster_jak_stat Intracellular Signaling cluster_nucleus Nuclear Transcription IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Type I IFN Type I IFN IFNAR IFNAR Type I IFN->IFNAR TYK2 TYK2 IL-12R->TYK2 JAK2 JAK2 IL-12R->JAK2 IL-23R->TYK2 IL-23R->JAK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT4 STAT4 TYK2->STAT4 P STAT3 STAT3 TYK2->STAT3 P STAT1/STAT2 STAT1/STAT2 TYK2->STAT1/STAT2 P JAK2->STAT4 P JAK2->STAT3 P JAK1->STAT1/STAT2 P Gene Expression Gene Expression STAT4->Gene Expression Th1 Differentiation STAT3->Gene Expression Th17 Differentiation STAT1/STAT2->Gene Expression Antiviral Response This compound This compound This compound->TYK2 Inhibition

Caption: Simplified TYK2 signaling pathways activated by various cytokines.

Experimental Workflow for TYK2 Inhibitor Profiling

This diagram outlines a general workflow for the screening and characterization of selective TYK2 inhibitors to ensure the generation of reproducible data.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Selectivity & Potency cluster_characterization Functional Characterization Biochemical Assay Biochemical Assay Cell-based Assay Cell-based Assay Biochemical Assay->Cell-based Assay Active Hits JAK Panel Screening JAK Panel Screening Cell-based Assay->JAK Panel Screening Potent Hits Whole Blood Assay Whole Blood Assay JAK Panel Screening->Whole Blood Assay Selective Hits Downstream Signaling Downstream Signaling Whole Blood Assay->Downstream Signaling Lead Compound Cytokine Release Cytokine Release Whole Blood Assay->Cytokine Release Compound Library Compound Library Compound Library->Biochemical Assay Test Compounds

Caption: A general experimental workflow for the identification and characterization of selective TYK2 inhibitors.

References

Safety Operating Guide

Prudent Disposal of Tyk2-IN-19-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of the deuterated Tyk2 inhibitor, Tyk2-IN-19-d6, is critical for maintaining a secure research environment and ensuring regulatory adherence. This document provides a comprehensive overview of recommended disposal procedures, personal protective equipment (PPE), and spill management protocols.

In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on general best practices for the disposal of chemical reagents in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risk. Handling should occur in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective EquipmentSpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical-impermeable gloves should be worn.
Respiratory Protection If dusts or aerosols are generated, use a NIOSH-approved respirator.

General Disposal Procedures

The disposal of this compound must be managed in a way that prevents its release into the environment.

  • Waste Identification and Segregation :

    • Treat all this compound waste as hazardous chemical waste unless otherwise determined by a thorough hazard assessment.

    • Segregate waste containing this compound from other laboratory waste streams to prevent unintentional chemical reactions.

  • Containerization :

    • Collect waste in a suitable, properly labeled, and tightly closed container.

    • The container should be stored in a dry, cool, and well-ventilated area, separate from incompatible materials.

  • Disposal :

    • Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal service.

    • Do not discharge this compound down the drain or dispose of it with general laboratory trash.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Evacuation : Evacuate non-essential personnel from the immediate spill area.[1]

  • Ventilation : Ensure the area is well-ventilated.

  • Containment : Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup :

    • Remove all sources of ignition and use non-sparking tools.[1]

    • For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust formation.[1]

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Reporting : Report the spill to your institution's EHS department.

Disposal Decision Pathway

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Institutional EHS Guidelines and Compound-Specific SDS (if available) start->consult_sds identify_waste Identify Waste as Hazardous Chemical Waste consult_sds->identify_waste segregate_waste Segregate from Other Waste Streams identify_waste->segregate_waste containerize Collect in a Labeled, Sealed Container segregate_waste->containerize store Store in a Cool, Dry, Well-Ventilated Area containerize->store arrange_disposal Arrange for Disposal via Licensed Hazardous Waste Contractor store->arrange_disposal end_disposal End: Compliant Disposal arrange_disposal->end_disposal

Caption: Logical workflow for the compliant disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Tyk2-IN-19-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Tyk2-IN-19-d6, a potent tyrosine kinase 2 (Tyk2) inhibitor. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and the proper management of this research compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on best practices for handling potent, biologically active small molecule kinase inhibitors of a similar nature.[1][2][3] All handling of this compound should be performed with the assumption that it is a hazardous substance.

Hazard Identification and Personal Protective Equipment (PPE)

Given the potent nature of this compound as a kinase inhibitor, it should be handled with caution to avoid potential biological effects from exposure. The primary routes of exposure are inhalation, skin contact, and eye contact. The following personal protective equipment is mandatory for all procedures involving this compound.

Activity Required PPE Specifications
Receiving and Unpacking • Double Nitrile Gloves• Laboratory Coat• Safety Glasses• Chemotherapy-rated gloves (ASTM D6978) are recommended.[3]• Fully buttoned.[1]• ANSI Z87.1 certified, with side shields.
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Laboratory Gown• Safety Goggles• Respiratory Protection• Change gloves immediately if contaminated.• Back-closing with knit cuffs is preferred.• Must provide a full seal around the eyes.• All handling of the solid must be in a certified chemical fume hood.
Solution Preparation and Handling • Double Nitrile Gloves• Laboratory Coat• Safety Goggles• Impermeable to liquids.• Protects against splashes.
Waste Disposal • Double Nitrile Gloves• Laboratory Coat• Safety Goggles• Heavy-duty, chemical-resistant gloves.

Operational Plan: From Receipt to Disposal

A systematic approach is essential to minimize exposure and ensure the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any signs of damage or leakage.

  • Verify the recommended storage conditions on the product vial or datasheet. This compound is typically stored at -20°C.

  • Store the compound in a clearly labeled, designated, and secure location, away from any incompatible materials.

2. Preparation for Use:

  • Before handling, ensure the designated work area, typically a certified chemical fume hood, is clean and prepared with absorbent, disposable bench paper.

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Don all required PPE as specified in the table above.

3. Experimental Protocol: Stock Solution Preparation

This protocol outlines the preparation of a stock solution, a common procedure in a research setting.

  • Weighing:

    • Perform all weighing activities within a chemical fume hood to prevent the inhalation of any airborne powder.

    • Use a precision balance and handle the solid compound carefully with dedicated spatulas to avoid generating dust.

  • Dissolving:

    • Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.

    • Securely cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.

  • Aliquoting and Storage:

    • It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

    • Clearly label all aliquot vials with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solutions at the recommended temperature, typically -20°C or -80°C, to maintain stability.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_storage Storage & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Equilibrate Compound Equilibrate Compound Prepare Fume Hood->Equilibrate Compound Weigh Solid Weigh Solid Equilibrate Compound->Weigh Solid Add Solvent Add Solvent Weigh Solid->Add Solvent Dissolve Compound Dissolve Compound Add Solvent->Dissolve Compound Aliquot Solution Aliquot Solution Dissolve Compound->Aliquot Solution Store Aliquots Store Aliquots Aliquot Solution->Store Aliquots Handling Phase (in Fume Hood) Handling Phase (in Fume Hood) Dispose Waste Dispose Waste Handling Phase (in Fume Hood)->Dispose Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.